molecular formula C11H13BFNO3 B1387904 (2-Fluoro-5-(pyrrolidine-1-carbonyl)phenyl)boronic acid CAS No. 874289-42-6

(2-Fluoro-5-(pyrrolidine-1-carbonyl)phenyl)boronic acid

Cat. No.: B1387904
CAS No.: 874289-42-6
M. Wt: 237.04 g/mol
InChI Key: LUWFRPUCEBPJIZ-UHFFFAOYSA-N
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Description

(2-Fluoro-5-(pyrrolidine-1-carbonyl)phenyl)boronic acid is a useful research compound. Its molecular formula is C11H13BFNO3 and its molecular weight is 237.04 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

[2-fluoro-5-(pyrrolidine-1-carbonyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BFNO3/c13-10-4-3-8(7-9(10)12(16)17)11(15)14-5-1-2-6-14/h3-4,7,16-17H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUWFRPUCEBPJIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)C(=O)N2CCCC2)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80660202
Record name [2-Fluoro-5-(pyrrolidine-1-carbonyl)phenyl]boronic acid
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Molecular Weight

237.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874289-42-6
Record name B-[2-Fluoro-5-(1-pyrrolidinylcarbonyl)phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=874289-42-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [2-Fluoro-5-(pyrrolidine-1-carbonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80660202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to (2-Fluoro-5-(pyrrolidine-1-carbonyl)phenyl)boronic acid: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unlocking New Therapeutic Possibilities

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms and rigid cyclic systems into molecular scaffolds is a well-established strategy for optimizing pharmacokinetic and pharmacodynamic properties. (2-Fluoro-5-(pyrrolidine-1-carbonyl)phenyl)boronic acid (CAS 874289-42-6) has emerged as a valuable building block, particularly in the synthesis of kinase inhibitors. Its unique trifunctional nature—a reactive boronic acid for cross-coupling, a metabolically robust fluoro substituent, and a pyrrolidine amide to modulate solubility and protein-ligand interactions—makes it a highly sought-after reagent in the development of novel therapeutics. This guide provides a comprehensive overview of its properties, synthesis, and applications, with a focus on empowering researchers to effectively utilize this versatile compound in their drug discovery endeavors.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a building block is fundamental to its successful application in synthesis and drug design.

Core Data
PropertyValueSource(s)
CAS Number 874289-42-6[1][2][3]
Molecular Formula C₁₁H₁₃BFNO₃[2][4]
Molecular Weight 237.04 g/mol [5]
Appearance Off-white solid[5]
Melting Point 146-148 °C[5]
Boiling Point (Predicted) 471.4 ± 55.0 °C[5]
Density (Predicted) 1.32 g/cm³[5]
pKa (Predicted) 7.75 ± 0.58[6]
Storage Inert atmosphere, Room Temperature or 2-8°C[6][7]
Structural Attributes and Their Implications

The structure of this compound is a testament to rational design in medicinal chemistry.

  • The Boronic Acid Moiety : This functional group is the cornerstone of its utility, serving as a versatile handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[8] This allows for the facile formation of carbon-carbon bonds, a critical step in the assembly of complex molecular architectures.

  • The Ortho-Fluoro Substituent : The fluorine atom at the 2-position exerts a significant electronic and steric influence. It can modulate the pKa of the boronic acid, influence the rotational barrier of the phenyl ring in the final compound, and serve as a potential hydrogen bond acceptor, thereby impacting ligand-protein binding interactions.

  • The Pyrrolidine-1-carbonyl Group : The five-membered pyrrolidine ring is a prevalent scaffold in drug discovery, known for its ability to explore pharmacophore space effectively due to its sp³-hybridized nature.[6] The amide linkage provides a site for hydrogen bonding and can enhance solubility and metabolic stability.

Synthesis and Reactivity

G A This compound B 1-Bromo-2-fluoro-5-(pyrrolidine-1-carbonyl)benzene A->B Miyaura Borylation E Borylation Reagent (e.g., B2pin2) A->E Miyaura Borylation C 3-Bromo-4-fluorobenzoic acid B->C Amide Coupling D Pyrrolidine B->D Amide Coupling G Pd(0)Ln Pd(0)Ln Ar-Pd(II)-X Ar-Pd(II)-X Pd(0)Ln->Ar-Pd(II)-X Oxidative Addition (Ar-X) Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' Ar-Pd(II)-X->Ar-Pd(II)-Ar' Transmetalation (Ar'-B(OH)2) Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'->Ar-Ar' Reductive Elimination G A This compound C Suzuki-Miyaura Coupling A->C B Heterocyclic Halide (e.g., chloropyrimidine) B->C D PI3K/mTOR Inhibitor Scaffold C->D

References

(2-Fluoro-5-(pyrrolidine-1-carbonyl)phenyl)boronic acid molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (2-Fluoro-5-(pyrrolidine-1-carbonyl)phenyl)boronic acid

Prepared by: Gemini, Senior Application Scientist

Abstract

This compound is a highly functionalized arylboronic acid derivative of significant interest in contemporary drug discovery and medicinal chemistry. Its unique trifunctional architecture—comprising a reactive boronic acid, an electronically-modulating fluorine atom, and a versatile pyrrolidine amide scaffold—positions it as a valuable building block for the synthesis of complex molecular entities. This guide provides a comprehensive technical overview of its chemical properties, strategic importance, synthesis, and application, with a focus on its pivotal role in palladium-catalyzed cross-coupling reactions. Methodologies for its characterization and safe handling are also detailed, offering researchers and drug development professionals a practical resource for leveraging this compound in their work.

Core Molecular Profile and Physicochemical Properties

This compound, registered under CAS Number 874289-42-6, is a cornerstone reagent for introducing a specific fluorinated, amide-substituted phenyl motif into target molecules.[1][2] The strategic combination of its functional groups imparts a unique set of properties that are highly sought after in the design of bioactive compounds.

Structural and Quantitative Data

The fundamental properties of the molecule are summarized below. The molecular weight is consistently reported around 237.04 g/mol .[3][4][5]

PropertyValue / DescriptionSource(s)
Molecular Formula C₁₁H₁₃BFNO₃[1][2][6]
Molecular Weight 237.04 g/mol [3][4][5]
CAS Number 874289-42-6[1][2]
Appearance Off-white solid[3]
Melting Point 146-148 °C[3][7]
Storage Temperature 2-8°C, sealed in a dry, inert atmosphere[3][5][7]
Predicted pKa 7.75 ± 0.58[3][7]
Predicted Boiling Point 471.4 ± 55.0 °C[3][7]
Predicted Density 1.32 g/cm³[3][7]
The Strategic Importance of Each Structural Moiety

The utility of this reagent is not accidental; it is a result of the deliberate combination of three key structural features, each contributing distinct advantages in the context of drug design.

  • The Boronic Acid Group: This functional group is the molecule's reactive handle, making it a prime substrate for the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This reaction is one of the most powerful and versatile methods for forming carbon-carbon bonds in modern organic synthesis due to its mild conditions and high functional group tolerance.[8]

  • The 2-Fluoro Substituent: The strategic placement of a fluorine atom ortho to the boronic acid has profound effects. Fluorine's high electronegativity can modulate the acidity of the boronic acid and influence the electronic properties of the aromatic ring.[9] In a medicinal chemistry context, fluorine is often introduced to enhance metabolic stability by blocking sites susceptible to oxidative metabolism, improve binding affinity with target proteins, and increase membrane permeability and bioavailability.[6][10]

  • The 5-(pyrrolidine-1-carbonyl) Moiety: The pyrrolidine ring is a well-established "privileged scaffold" in drug discovery.[7] As a saturated, sp³-rich heterocycle, it introduces a three-dimensional character that allows for better exploration of the pharmacophore space compared to flat aromatic systems.[11][12][13] This non-planar structure can lead to improved binding interactions with biological targets and is a common feature in many FDA-approved drugs.[7][14]

Synthesis and Elucidation

While this compound is commercially available, understanding its synthesis is crucial for researchers who may need to produce derivatives. A plausible and efficient approach is a one-pot borylation/Suzuki reaction sequence, which avoids the isolation of potentially unstable boronic acid intermediates.[8]

Representative Synthesis Workflow

The following workflow outlines a logical synthetic route starting from a readily available haloarene precursor. The key transformation is a palladium-catalyzed Miyaura borylation.

G cluster_0 Step 1: Amide Formation cluster_1 Step 2: Miyaura Borylation A 1-Bromo-2-fluoro-5-nitrobenzene B Reduction (e.g., Fe/HCl) A->B C 3-Bromo-4-fluoroaniline B->C D Acylation with Pyrrolidine-1-carbonyl chloride C->D E 1-(5-Bromo-2-fluorobenzoyl)pyrrolidine (Precursor) D->E F 1-(5-Bromo-2-fluorobenzoyl)pyrrolidine G Bis(pinacolato)diboron (B₂pin₂) Pd Catalyst (e.g., PdCl₂(dppf)) Base (e.g., KOAc) F->G H Pinacol Ester Intermediate G->H I Hydrolysis (e.g., aq. acid) H->I J This compound (Final Product) I->J Suzuki_Miyaura_Cycle cluster_cycle cluster_inputs cluster_outputs RE Reductive Elimination Pd0 Pd(0)L₂ (Active Catalyst) RE->Pd0 Product Ar¹-Ar² RE->Product OA Oxidative Addition PdII_RX R¹-Pd(II)L₂-X OA->PdII_RX TM Transmetalation PdII_R1R2 R¹-Pd(II)L₂-R² TM->PdII_R1R2 Pd0->OA PdII_RX->TM PdII_R1R2->RE ArylHalide Ar¹-X (Electrophile) ArylHalide->OA BoronicAcid Ar²-B(OH)₂ (Nucleophile) BoronicAcid->TM Base Base (e.g., CO₃²⁻) Base->TM

References

(2-Fluoro-5-(pyrrolidine-1-carbonyl)phenyl)boronic acid structure elucidation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structure Elucidation of (2-Fluoro-5-(pyrrolidine-1-carbonyl)phenyl)boronic acid

Foreword: The Imperative of Unambiguous Structural Verification

In the landscape of modern drug discovery and materials science, this compound stands as a valuable building block. Its utility in constructing complex molecules, particularly as a precursor for inhibitors of enzymes like PI3K and mTOR, necessitates an absolute and unequivocal confirmation of its chemical structure.[1] The presence of multiple reactive moieties—a boronic acid, a fluorine substituent, and a tertiary amide—demands a multi-faceted analytical approach. Misidentification can lead to failed syntheses, misinterpreted biological data, and significant delays in development pipelines.

Molecular Blueprint: Physicochemical and Structural Overview

The target molecule, this compound, is a substituted arylboronic acid. The strategic placement of the fluorine atom and the pyrrolidine amide group significantly influences its electronic properties, reactivity, and potential for intermolecular interactions.

G cluster_mol B B(OH)₂ C1 C B->C1 C2 C-F C1->C2 C3 C C2->C3 C4 C C3->C4 C5 C-C(=O)N(CH₂)₄ C4->C5 C6 C C5->C6 C6->C1

Caption: 2D representation of the core molecular structure.

A foundational understanding begins with its basic physicochemical properties, which inform analytical method development, such as solvent selection and storage conditions.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₁H₁₃BFNO₃[1][2]
Molecular Weight 237.04 g/mol [1][2]
Appearance Off-white solid[1]
Melting Point 146-148 °C[1][3]
Storage 2-8°C, Sealed in dry atmosphere[1][3]
Predicted pKa 7.75 ± 0.58[1][3]

The Analytical Gauntlet: A Workflow for Structural Confirmation

No single technique can provide absolute proof of structure. A robust elucidation strategy relies on the orthogonal and complementary nature of multiple analytical methods. The following workflow illustrates a logical progression from confirming molecular formula to detailing the precise connectivity and three-dimensional arrangement of atoms.

Caption: Integrated workflow for comprehensive structure elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Connectivity

NMR spectroscopy is the most powerful technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, we can map out the chemical environment and connectivity of each atom. For this specific molecule, a suite of 1D and 2D NMR experiments is required.

¹H NMR Spectroscopy

Causality: Proton NMR provides the initial fingerprint of the molecule, revealing the number of distinct proton environments, their integration (relative numbers), and their proximity to one another through spin-spin coupling.

Expected Spectral Features:

  • Aromatic Region (δ 7.0-8.5 ppm): Three protons on the phenyl ring will exhibit complex splitting patterns due to ³JHH (ortho), ⁴JHH (meta), and through-space or bond-based JHF couplings.

  • Pyrrolidine Region (δ 3.0-4.0 ppm and δ 1.8-2.2 ppm): The eight protons of the pyrrolidine ring are expected to show complex, overlapping multiplets. The two CH₂ groups adjacent to the nitrogen will be deshielded (δ ~3.5 ppm) compared to the other two CH₂ groups (δ ~1.9 ppm). Due to the restricted rotation around the amide C-N bond, the protons on each methylene group can be diastereotopic, leading to even more complex splitting.

  • Boronic Acid Protons (B(OH)₂): These protons are acidic and rapidly exchange with trace water in the solvent. This typically results in a broad, low-intensity singlet that can appear over a wide chemical shift range and may not be reliably observed.

¹³C NMR Spectroscopy

Causality: ¹³C NMR confirms the carbon skeleton of the molecule. The number of unique signals corresponds to the number of chemically non-equivalent carbon atoms.

Expected Spectral Features:

  • Carbonyl Carbon (δ ~165-170 ppm): A single, distinct signal for the amide carbonyl carbon.

  • Aromatic Carbons (δ ~110-165 ppm): Six signals are expected. The carbon directly bonded to the fluorine will show a large ¹JCF coupling, appearing as a doublet. The carbon bonded to the boron atom (ipso-carbon) will have a characteristic chemical shift and may appear broader due to coupling with the quadrupolar ¹¹B nucleus.

  • Pyrrolidine Carbons (δ ~24-50 ppm): Four signals corresponding to the four distinct methylene groups in the pyrrolidine ring.

¹⁹F NMR Spectroscopy

Causality: Given that approximately 20-30% of all drugs are fluorinated, ¹⁹F NMR is a critical tool in pharmaceutical analysis.[4] It offers high sensitivity and a wide chemical shift range, making it an excellent probe of the local electronic environment with no background interference.[5]

Expected Spectral Features:

  • A single resonance is expected for the one fluorine atom. Its chemical shift will be indicative of its position on the electron-deficient aromatic ring.

  • This signal will likely appear as a multiplet due to coupling with adjacent aromatic protons (typically ³JHF ≈ 7-10 Hz).

¹¹B NMR Spectroscopy

Causality: This experiment is non-negotiable for any boronic acid. It directly probes the boron atom, confirming its hybridization state and integrity.[6][7]

Expected Spectral Features:

  • A single, relatively broad signal is expected in the range of δ +25 to +35 ppm , which is characteristic of a trigonal planar (sp²-hybridized) arylboronic acid.[8] A significant upfield shift (towards δ 0-10 ppm) would indicate the formation of a tetrahedral (sp³-hybridized) boronate species, for instance, through complexation with a diol or solvent.[7][9] The signal is often broad due to the quadrupolar nature of the ¹¹B nucleus (I = 3/2).[10]

Table 2: Predicted NMR Chemical Shifts (δ in ppm)

NucleusFunctional GroupPredicted Chemical Shift (δ)Key Couplings / Notes
¹H Aromatic (3H)7.0 - 8.5Complex multiplets (JHH, JHF)
Pyrrolidine N-CH₂ (4H)3.0 - 4.0Overlapping multiplets
Pyrrolidine C-CH₂ (4H)1.8 - 2.2Overlapping multiplets
B(OH)₂ (2H)Variable, broadOften exchanges with D₂O
¹³C C=O (Amide)165 - 170
C-F158 - 164Large ¹JCF coupling
C-B125 - 135May be broad
Aromatic CH115 - 140
Pyrrolidine N-CH₂45 - 50
Pyrrolidine C-CH₂24 - 27
¹⁹F Ar-F-105 to -120Relative to CFCl₃
¹¹B B(OH)₂+25 to +35Broad signal, characteristic of sp² Boron
2D NMR for Final Connectivity Proof

Causality: While 1D NMR suggests the pieces, 2D NMR (COSY, HSQC, HMBC) puts the puzzle together, providing unambiguous proof of atom-to-atom connectivity.

  • COSY (Correlation Spectroscopy): Maps ¹H-¹H coupling networks, confirming the proton connectivity within the phenyl and pyrrolidine rings.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon, definitively assigning the carbon signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for mapping the overall molecular framework. It reveals correlations between protons and carbons over two to three bonds.

Caption: Key expected HMBC correlations for structural verification.

Protocol 1: Complete NMR Analysis

  • Sample Preparation: Accurately weigh ~10-15 mg of the compound and dissolve in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Ensure complete dissolution.

  • Instrumentation: Use a high-field NMR spectrometer (≥400 MHz) equipped with a broadband probe.

  • ¹H NMR Acquisition: Acquire a standard 1D proton spectrum with sufficient scans to achieve a signal-to-noise ratio >100:1 for the aromatic signals.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. An overnight acquisition may be necessary to obtain adequate signal-to-noise for all carbons.

  • ¹⁹F NMR Acquisition: Using the broadband probe, acquire a proton-decoupled ¹⁹F spectrum.

  • ¹¹B NMR Acquisition: Tune the probe to the ¹¹B frequency. Acquire a 1D spectrum. For optimal results, use a quartz NMR tube to eliminate background signals from borosilicate glass.[10]

  • 2D NMR Acquisition: Perform standard gCOSY, gHSQC, and gHMBC experiments using manufacturer-provided parameter sets, optimizing the spectral width for each dimension.

  • Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate spectra to the residual solvent peak.

Mass Spectrometry (MS): Confirming Mass and Formula

Causality: High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement, which is used to confirm the elemental composition and, by extension, the molecular formula.

Challenges and Solutions: A well-known challenge in the MS analysis of boronic acids is their tendency to undergo thermal dehydration in the ion source to form cyclic trimers known as boroxines.[11] This can complicate the spectrum.

  • Solution: Employing "soft" ionization techniques like Electrospray Ionization (ESI), particularly in negative ion mode, minimizes this degradation. Additionally, coupling liquid chromatography with MS (LC-MS) allows for analysis at lower temperatures.[12][13]

Expected Ions:

  • [M-H]⁻: The deprotonated parent molecule is expected to be a prominent ion in negative ESI mode.

  • [M+CH₃COO]⁻: An acetate adduct may be observed if ammonium acetate is used as a mobile phase additive.

  • Boroxine Fragments: While minimized, ions corresponding to the dehydrated trimer may still be present at low intensities.

Table 3: Expected Ions in High-Resolution Mass Spectrometry (Negative ESI)

IonCalculated Exact MassDescription
[C₁₁H₁₂BFNO₃]⁻236.0899[M-H]⁻
[C₁₁H₁₃BFNO₃ + CH₃COO]⁻296.1113[M+Acetate]⁻

Protocol 2: UPLC-HRMS Analysis

  • Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a suitable solvent such as acetonitrile or methanol.

  • Chromatography: Use a UPLC system with a C18 column. A typical mobile phase would be a gradient of water and acetonitrile with 0.1% formic acid or 10 mM ammonium acetate.[12]

  • MS Instrumentation: Couple the UPLC to a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

  • Ionization: Use an ESI source operating in negative ion mode.

  • Data Acquisition: Acquire data over a mass range of m/z 50-750.

  • Data Analysis: Extract the mass spectrum for the chromatographic peak corresponding to the compound. Compare the measured exact mass of the [M-H]⁻ ion to the theoretical mass. A mass accuracy of <5 ppm is required for confident formula assignment.

Vibrational Spectroscopy (FT-IR): Functional Group Identification

Causality: Fourier-Transform Infrared (FT-IR) spectroscopy probes the vibrational modes of chemical bonds. It serves as a rapid and reliable method to confirm the presence of key functional groups.

Expected Absorption Bands:

  • O-H Stretch (Boronic Acid): A very broad and strong absorption centered around 3300 cm⁻¹.

  • Aromatic C-H Stretch: Sharp peaks just above 3000 cm⁻¹.

  • Aliphatic C-H Stretch (Pyrrolidine): Sharp peaks just below 3000 cm⁻¹.

  • C=O Stretch (Tertiary Amide): A very strong and sharp absorption band between 1630-1680 cm⁻¹.[14] The lack of N-H bands in the 3200-3500 cm⁻¹ region confirms the amide is tertiary.[15]

  • Aromatic C=C Stretch: Medium intensity peaks in the 1450-1600 cm⁻¹ region.

  • B-O Stretch: A strong, characteristic band typically found around 1350 cm⁻¹.

Protocol 3: FT-IR Analysis

  • Sample Preparation: Place a small amount of the solid powder directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Background Collection: Collect a background spectrum of the clean, empty ATR crystal.

  • Sample Collection: Lower the ATR anvil to ensure good contact with the sample and collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Analysis: The background is automatically subtracted. Identify the key absorption bands and compare them to expected values for the proposed structure.

X-ray Crystallography: The Definitive Proof

Causality: When an unambiguous, solid-state structure is required, single-crystal X-ray crystallography is the gold standard.[16] It provides a three-dimensional map of electron density, revealing precise bond lengths, bond angles, and intermolecular interactions, such as the hydrogen-bonding networks common to boronic acids.[17]

Methodology Overview:

  • Crystal Growth: The most challenging step is often growing a single, defect-free crystal suitable for diffraction (typically >0.1 mm).[18] This is usually achieved by slow evaporation of a saturated solution.

  • Data Collection: The crystal is mounted on a diffractometer and irradiated with monochromatic X-rays. A detector collects the diffraction pattern as the crystal is rotated.[18]

  • Structure Solution and Refinement: The diffraction data is processed to solve the phase problem and generate an initial electron density map. This model is then refined computationally to best fit the experimental data, yielding the final atomic positions.

Protocol 4: Single-Crystal X-ray Diffraction

  • Crystal Growth: Attempt crystallization from various solvents (e.g., ethanol, water, ethyl acetate) via slow evaporation, vapor diffusion, or solvent layering.

  • Crystal Mounting: Select a high-quality crystal under a microscope and mount it on a cryoloop.

  • Data Collection: Place the mounted crystal on the diffractometer, cool it under a stream of nitrogen gas (e.g., 100 K) to minimize thermal vibrations, and collect diffraction data.

  • Structure Refinement: Use specialized software (e.g., Olex2, SHELX) to solve and refine the crystal structure.

  • Validation: The final refined structure should have low R-factors and residual electron density, confirming the quality of the model.

Conclusion: A Self-Validating Structural Dossier

The structural elucidation of this compound is achieved not by a single measurement, but by the convergence of evidence from a suite of orthogonal analytical techniques.

Caption: Convergence of analytical data to confirm the final structure.

HRMS validates the elemental formula. FT-IR confirms the presence of the expected functional groups. The full suite of 1D and 2D NMR experiments pieces together the atomic connectivity, while ¹¹B and ¹⁹F NMR specifically verify the integrity of the boron and fluorine centers. Finally, X-ray crystallography can provide the ultimate, unambiguous proof of structure in the solid state. Together, these data form a robust, self-validating dossier that provides absolute confidence in the identity and purity of the material, a prerequisite for its successful application in research and development.

References

An In-depth Technical Guide to (2-Fluoro-5-(pyrrolidine-1-carbonyl)phenyl)boronic acid: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Privileged Scaffold

(2-Fluoro-5-(pyrrolidine-1-carbonyl)phenyl)boronic acid, a sophisticated synthetic building block, has garnered significant attention within the medicinal chemistry community. Its unique trifunctionalized architecture, featuring a boronic acid moiety, a fluorine substituent, and a pyrrolidine-1-carbonyl group, offers a compelling combination of properties for the development of novel therapeutics. This guide provides a comprehensive overview of its chemical characteristics, a detailed synthesis protocol, and its critical applications in contemporary drug discovery, with a particular focus on the synthesis of kinase inhibitors.

The strategic placement of these functional groups imparts several advantageous characteristics. The boronic acid group serves as a versatile handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the facile construction of complex biaryl and heteroaryl structures. The electron-withdrawing fluorine atom can modulate the pKa of the boronic acid, influence metabolic stability, and enhance binding interactions with target proteins. The pyrrolidine-1-carbonyl moiety provides a vector for exploring chemical space, improving solubility, and establishing crucial hydrogen bond interactions within protein active sites.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its effective utilization in synthesis and drug design.

PropertyValueSource(s)
Chemical Formula C₁₁H₁₃BFNO₃[1][2]
Molecular Weight 237.04 g/mol [1]
CAS Number 874289-42-6[1][2]
Appearance Off-white to white solid
Melting Point 146-148 °C
Purity Typically ≥97%[1]
Storage Store at -20°C for long-term stability[2]

Synthesis Protocol: A Two-Step Approach

The synthesis of this compound is typically achieved through a two-step sequence starting from commercially available 3-bromo-4-fluorobenzoic acid. This pathway involves an initial amidation reaction followed by a lithium-halogen exchange and subsequent borylation.

Step 1: Synthesis of (3-bromo-4-fluorophenyl)(pyrrolidin-1-yl)methanone

This initial step involves the formation of an amide bond between 3-bromo-4-fluorobenzoic acid and pyrrolidine. The use of a coupling agent is essential to activate the carboxylic acid for nucleophilic attack by the secondary amine.

Experimental Protocol:

  • To a solution of 3-bromo-4-fluorobenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM, 0.5 M) under an inert atmosphere (e.g., nitrogen or argon), add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) and 4-dimethylaminopyridine (DMAP) (0.1 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add pyrrolidine (1.2 eq) dropwise to the reaction mixture.

  • Continue stirring at room temperature for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford (3-bromo-4-fluorophenyl)(pyrrolidin-1-yl)methanone as a solid.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents side reactions with atmospheric moisture and oxygen.

  • DCC and DMAP: DCC is a common and effective coupling agent that activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. DMAP acts as a catalyst to accelerate the reaction.

  • Sequential Washing: This workup procedure is crucial for removing unreacted starting materials, coupling reagents, and byproducts, ensuring the purity of the intermediate.

Step 2: Synthesis of this compound

The second step involves a lithium-halogen exchange on the brominated aromatic ring, followed by trapping the resulting aryllithium species with a borate ester. Subsequent hydrolysis yields the desired boronic acid.

Experimental Protocol:

  • Dissolve (3-bromo-4-fluorophenyl)(pyrrolidin-1-yl)methanone (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.3 M) in a flame-dried flask under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (n-BuLi) (1.1 eq, typically a 2.5 M solution in hexanes) dropwise, maintaining the internal temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Add triisopropyl borate (1.5 eq) dropwise, again ensuring the temperature remains below -70 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Acidify the mixture to a pH of approximately 2-3 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or trituration with a suitable solvent system (e.g., diethyl ether/hexanes) to yield this compound as a solid.

Causality Behind Experimental Choices:

  • Anhydrous Conditions and Low Temperature: The use of anhydrous solvents and low temperatures (-78 °C) is critical for the success of the lithium-halogen exchange, as organolithium reagents are highly reactive and will be quenched by protic sources.

  • n-Butyllithium: A strong base required to effect the lithium-halogen exchange at a reasonable rate.

  • Triisopropyl Borate: The electrophilic boron source that reacts with the nucleophilic aryllithium intermediate.

  • Acidic Workup: The hydrolysis of the initially formed boronate ester to the desired boronic acid is achieved under acidic conditions.

Synthesis_Workflow cluster_step1 Step 1: Amidation cluster_step2 Step 2: Borylation 3-bromo-4-fluorobenzoic_acid 3-Bromo-4-fluorobenzoic Acid coupling DCC, DMAP DCM, RT 3-bromo-4-fluorobenzoic_acid->coupling pyrrolidine Pyrrolidine pyrrolidine->coupling intermediate (3-bromo-4-fluorophenyl)(pyrrolidin-1-yl)methanone coupling->intermediate borylation_conditions 1. n-BuLi, THF, -78°C 2. Triisopropyl borate 3. Acidic Workup intermediate->borylation_conditions final_product This compound borylation_conditions->final_product Suzuki_Miyaura_Coupling boronic_acid This compound catalyst Pd Catalyst Base boronic_acid->catalyst aryl_halide Aryl/Heteroaryl Halide (R-X, X=Br, I, OTf) aryl_halide->catalyst product Coupled Product catalyst->product

References

A Technical Guide to the Spectroscopic Characterization of (2-Fluoro-5-(pyrrolidine-1-carbonyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(2-Fluoro-5-(pyrrolidine-1-carbonyl)phenyl)boronic acid, a key building block in contemporary drug discovery and materials science, presents a unique spectroscopic profile owing to its distinct combination of functional groups. This guide provides an in-depth analysis of the expected spectroscopic data for this compound, grounded in fundamental principles and established methodologies. It is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of how to characterize this and structurally similar molecules. We will delve into the predicted Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic data, alongside detailed, field-proven protocols for data acquisition.

Molecular Structure and Spectroscopic Implications

The molecular structure of this compound (Figure 1) dictates its spectroscopic behavior. The molecule comprises a 1,2,5-trisubstituted benzene ring bearing a boronic acid group, a fluorine atom, and a pyrrolidine-1-carbonyl moiety. Each of these functional groups will give rise to characteristic signals in different spectroscopic techniques.

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For the title compound, ¹H, ¹³C, ¹⁹F, and ¹¹B NMR will provide complementary and crucial information.

Predicted ¹H NMR Spectrum

The proton NMR spectrum will feature signals from the aromatic protons and the pyrrolidine ring protons. The chemical shifts of the aromatic protons are influenced by the electronic effects of the three substituents.

Proton(s) Predicted Chemical Shift (ppm) Multiplicity Coupling Constants (Hz) Rationale
Aromatic H7.5 - 8.2mThe three aromatic protons will appear as complex multiplets due to mutual coupling and coupling to the ¹⁹F nucleus.
Pyrrolidine CH₂ (adjacent to N)3.4 - 3.7tJ ≈ 6-7These protons are deshielded by the adjacent nitrogen atom of the amide.
Pyrrolidine CH₂ (β to N)1.8 - 2.1mThese protons are in a typical aliphatic environment.
B(OH )₂8.0 - 9.0br sBoronic acid protons are exchangeable and often appear as a broad singlet, the chemical shift of which is concentration and solvent dependent.

Table 1: Predicted ¹H NMR Spectroscopic Data.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show signals for all 11 carbon atoms in the molecule. The chemical shifts will be influenced by the nature of the substituents and their positions on the aromatic ring.

Carbon(s) Predicted Chemical Shift (ppm) Key Feature
C=O (amide)165 - 175
C-B125 - 135Broad signal due to quadrupolar relaxation of ¹¹B.
C-F158 - 165Large one-bond C-F coupling (¹JCF ≈ 240-260 Hz).
Aromatic CH115 - 135Multiple signals, some showing C-F coupling.
Pyrrolidine C (adjacent to N)45 - 50
Pyrrolidine C (β to N)24 - 28

Table 2: Predicted ¹³C NMR Spectroscopic Data.

Predicted ¹⁹F and ¹¹B NMR Spectra
  • ¹⁹F NMR: A single resonance is expected for the fluorine atom, likely in the range of -110 to -130 ppm (relative to CFCl₃). The signal will be coupled to the adjacent aromatic protons. The wide chemical shift range of ¹⁹F NMR makes it a sensitive probe of the local electronic environment[1][2].

  • ¹¹B NMR: A broad signal is anticipated in the range of +18 to +30 ppm, characteristic of a trigonal boronic acid. The broadness is due to the quadrupolar nature of the ¹¹B nucleus[3][4][5][6].

Experimental Protocol for NMR Spectroscopy

cluster_workflow NMR Experimental Workflow prep Sample Preparation dissolve Dissolve ~10-20 mg in 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆) prep->dissolve transfer Transfer to a 5 mm NMR tube dissolve->transfer instrument Instrument Setup transfer->instrument lock Lock on deuterium signal instrument->lock tune Tune and match the probe for ¹H, ¹³C, ¹⁹F, and ¹¹B nuclei lock->tune shim Shim the magnetic field for homogeneity tune->shim acquisition Data Acquisition shim->acquisition proton Acquire ¹H spectrum acquisition->proton carbon Acquire ¹³C spectrum (with proton decoupling) acquisition->carbon fluorine Acquire ¹⁹F spectrum acquisition->fluorine boron Acquire ¹¹B spectrum acquisition->boron processing Data Processing proton->processing carbon->processing fluorine->processing boron->processing ft Fourier transform processing->ft phase Phase correction ft->phase baseline Baseline correction phase->baseline integrate Integration and peak picking baseline->integrate

Figure 2: Standard workflow for NMR data acquisition.

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in a clean, dry vial.[7][8]

  • Transfer: Carefully transfer the solution to a 5 mm NMR tube.

  • Instrumentation:

    • Insert the sample into the NMR spectrometer.

    • Lock the field frequency using the deuterium signal of the solvent.

    • Tune and match the probe for the desired nucleus (¹H, ¹³C, ¹⁹F, ¹¹B).

    • Shim the magnetic field to optimize homogeneity.[9]

  • Data Acquisition: Acquire the spectra using standard pulse sequences. For ¹³C, proton decoupling is typically used.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification and structural confirmation.

Predicted Mass Spectrum

Using a soft ionization technique like Electrospray Ionization (ESI), the most prominent ion is expected to be the protonated molecule [M+H]⁺ at m/z 238.0. Depending on the conditions, adducts with solvent or salts might also be observed. Under harsher ionization conditions like Electron Ionization (EI), fragmentation will occur.

Key Predicted Fragments:

m/z Proposed Fragment Fragmentation Pathway
238[M+H]⁺Protonated molecule
220[M+H - H₂O]⁺Loss of water from the boronic acid moiety.
168[M+H - C₄H₈N]⁺Cleavage of the amide C-N bond.
140[M+H - C₅H₈NO]⁺Loss of the entire pyrrolidine-1-carbonyl group.
112[C₇H₆FO]⁺A common fragment from the benzoyl moiety.
70[C₄H₈N]⁺Pyrrolidinyl cation.

Table 3: Predicted ESI-MS Fragmentation of this compound.

The fragmentation of amides in mass spectrometry often involves cleavage of the C-N bond.[10][11][12][13] The presence of the aromatic ring and the fluorine atom will influence the stability of the resulting fragments.[14][15][16][17][18][19]

Experimental Protocol for Mass Spectrometry (LC-MS)

cluster_workflow LC-MS Experimental Workflow prep Sample Preparation dissolve Dissolve sample to ~1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile) prep->dissolve dilute Dilute to a final concentration of ~1-10 µg/mL with mobile phase dissolve->dilute filter_node Filter the solution (0.22 µm) dilute->filter_node lc Liquid Chromatography filter_node->lc inject Inject sample onto an appropriate LC column (e.g., C18) lc->inject separate Separate from impurities using a gradient of mobile phases (e.g., water/acetonitrile with 0.1% formic acid) inject->separate ms Mass Spectrometry separate->ms ionize Ionize the eluent using ESI ms->ionize analyze Analyze ions in the mass spectrometer ionize->analyze detect Detect ions and generate mass spectrum analyze->detect

Figure 3: Standard workflow for LC-MS data acquisition.

  • Sample Preparation: Prepare a stock solution of the compound at approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution with the initial mobile phase to a final concentration of 1-10 µg/mL.[20][21][22][23][24]

  • Liquid Chromatography (LC):

    • Inject the sample onto a reverse-phase column (e.g., C18).

    • Use a gradient elution with mobile phases typically consisting of water and acetonitrile, often with an additive like 0.1% formic acid to promote protonation.

  • Mass Spectrometry (MS):

    • The column eluent is introduced into the ESI source.

    • Set the mass spectrometer to scan a relevant m/z range (e.g., 50-500).

    • Acquire data in positive ion mode to observe the [M+H]⁺ ion.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Spectrum

The IR spectrum will exhibit characteristic absorption bands for the O-H, C=O, C-F, and B-O bonds.

Functional Group Predicted Wavenumber (cm⁻¹) Intensity Rationale
O-H (boronic acid)3200 - 3600Broad, StrongStretching vibration, often broad due to hydrogen bonding.[25][26]
C-H (aromatic)3000 - 3100MediumStretching vibration.
C-H (aliphatic)2850 - 2960MediumStretching vibrations of the pyrrolidine ring.
C=O (amide)1630 - 1680StrongAmide I band, a very characteristic and intense absorption.[27][28][29]
C=C (aromatic)1450 - 1600MediumRing stretching vibrations.
B-O1310 - 1380StrongStretching vibration of the boronic acid group.[30][31][32]
C-N (amide)1200 - 1300MediumStretching vibration.
C-F1100 - 1250StrongStretching vibration.

Table 4: Predicted Infrared (IR) Spectroscopic Data.

Experimental Protocol for IR Spectroscopy (ATR-FTIR)

cluster_workflow ATR-FTIR Experimental Workflow setup Instrument Setup background Collect a background spectrum of the clean ATR crystal setup->background sample_prep Sample Preparation background->sample_prep place_sample Place a small amount of the solid sample onto the ATR crystal sample_prep->place_sample apply_pressure Apply pressure to ensure good contact place_sample->apply_pressure acquisition Data Acquisition apply_pressure->acquisition collect_spectrum Collect the sample spectrum acquisition->collect_spectrum cleanup Cleanup collect_spectrum->cleanup clean_crystal Clean the ATR crystal with a suitable solvent (e.g., isopropanol) cleanup->clean_crystal

Figure 4: Standard workflow for ATR-FTIR data acquisition.

Attenuated Total Reflectance (ATR) is a convenient method for obtaining IR spectra of solid samples with minimal preparation.[33][34][35][36][37]

  • Background Collection: Ensure the ATR crystal is clean and collect a background spectrum. This will be subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid this compound directly onto the ATR crystal.

  • Apply Pressure: Use the pressure arm to ensure good contact between the sample and the crystal.

  • Data Collection: Acquire the IR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Cleaning: After analysis, clean the crystal surface thoroughly with a suitable solvent (e.g., isopropanol) and a soft cloth.

Conclusion

The spectroscopic characterization of this compound requires a multi-technique approach. By combining the structural insights from NMR (¹H, ¹³C, ¹⁹F, and ¹¹B), the molecular weight and fragmentation information from mass spectrometry, and the functional group identification from IR spectroscopy, a comprehensive and unambiguous structural assignment can be achieved. The predicted data and detailed protocols provided in this guide serve as a robust framework for researchers working with this and related compounds, ensuring high-quality, reproducible results.

References

A Comprehensive Technical Guide to the ¹H NMR Spectrum of (2-Fluoro-5-(pyrrolidine-1-carbonyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(2-Fluoro-5-(pyrrolidine-1-carbonyl)phenyl)boronic acid (Compound 1) is a key bifunctional building block in modern medicinal chemistry and drug development, frequently utilized in the synthesis of complex molecules, including PROTACs (Proteolysis Targeting Chimeras) and other targeted therapeutics.[1] Its structural integrity and purity are paramount, making Nuclear Magnetic Resonance (NMR) spectroscopy an indispensable tool for its characterization. This guide provides an in-depth analysis of the ¹H NMR spectrum of Compound 1, offering researchers a framework for its interpretation, grounded in fundamental principles and advanced experimental considerations. We will dissect the molecule's structural components, predict the spectral features, outline a robust experimental protocol, and discuss common interpretation challenges.

Molecular Structure and Proton Environments

A thorough analysis of the ¹H NMR spectrum begins with a detailed examination of the molecule's structure. Compound 1 can be dissected into three distinct moieties, each contributing unique signals to the spectrum.

Caption: Structure of Compound 1 with key proton environments labeled.

  • The Aromatic Ring: A 1,2,4-trisubstituted benzene ring containing three aromatic protons (Hc, Hd, He). Their chemical shifts and multiplicities are dictated by the electronic effects and spin-spin couplings of the three substituents: the ortho-fluoro group, the boronic acid, and the meta-pyrrolidine carbonyl group.

  • The Pyrrolidine Ring: A five-membered saturated heterocycle with four methylene groups. The protons on carbons adjacent to the nitrogen (α-protons, Ha) are in a different chemical environment from the β-protons (Hb). Furthermore, restricted rotation around the amide C-N bond can render the two protons on each methylene group diastereotopic.

  • The Boronic Acid Group: The two hydroxyl protons (-B(OH)₂) are acidic and labile. Their observability and appearance are highly dependent on the solvent, concentration, and presence of any exchangeable protons (e.g., from water).

Predicted ¹H NMR Spectrum: A Detailed Analysis

Based on the structure, we can predict the key features of the ¹H NMR spectrum. The following table summarizes the expected chemical shifts (δ), multiplicities, and coupling constants (J).

Proton Label Predicted δ (ppm) Multiplicity Integration Rationale and Key Couplings
He 7.9 - 8.1Doublet of doublets (dd)1HDeshielded by the adjacent carbonyl group. Coupled to Hd (³JH,H ≈ 8 Hz) and the ortho-Fluorine (⁴JH,F ≈ 6-8 Hz).
Hd 7.6 - 7.8Doublet of doublets (dd)1HCoupled to He (³JH,H ≈ 8 Hz) and Hc (³JH,H ≈ 8 Hz). May show small meta coupling to Fluorine.
Hc 7.2 - 7.4Triplet or Doublet of doublets (t or dd)1HCoupled to Hd (³JH,H ≈ 8 Hz) and the ortho-Fluorine (³JH,F ≈ 8-10 Hz).
Ha / Ha' 3.4 - 3.7Broad multiplet or two distinct signals4HProtons α to the pyrrolidine nitrogen, deshielded by the nitrogen and the amide carbonyl. Broadening or splitting into two signals can occur due to slow rotation around the C-N amide bond.
Hb / Hb' 1.8 - 2.1Multiplet4HProtons β to the pyrrolidine nitrogen. Less deshielded than Ha protons.
-B(OH)₂ 5.0 - 9.0 (variable)Broad singlet (s)2HHighly variable chemical shift. Signal broadens and disappears upon addition of D₂O due to proton-deuterium exchange.[2]

Experimental Protocol: Acquiring a High-Quality Spectrum

The quality of an NMR spectrum is fundamentally dependent on meticulous sample preparation and proper instrument setup. Boronic acids present unique challenges, such as the tendency to form cyclic trimers (boroxines), which can complicate spectra.[3][4]

G start Start: Weigh 10-15 mg of Compound 1 dissolve Dissolve in 0.6 mL of Deuterated Solvent (e.g., DMSO-d6, CD3OD) start->dissolve vortex Vortex to Ensure Homogeneous Solution dissolve->vortex filter Filter through Glass Wool Plug into a Clean NMR Tube vortex->filter place Wipe Tube and Place in Spinner Turbine filter->place insert Insert into NMR Spectrometer place->insert lock Lock on Solvent Deuterium Signal insert->lock shim Shim Magnetic Field for Homogeneity lock->shim acquire Acquire 1H Spectrum (e.g., 16-64 scans) shim->acquire process Process Data: Fourier Transform, Phase, and Baseline Correction acquire->process reference Reference Spectrum (e.g., to residual solvent peak) process->reference end End: Analyze Spectrum reference->end

Caption: Workflow for NMR Sample Preparation and Data Acquisition.

Step-by-Step Methodology
  • Solvent Selection : Choose a deuterated solvent in which the compound is fully soluble. DMSO-d₆ is often a good first choice for boronic acids. For mitigating boroxine formation, methanol-d₄ is highly effective as the alcohol readily breaks up the anhydride trimers, simplifying the aromatic region of the spectrum.[4]

  • Sample Weighing : Accurately weigh 10-15 mg of this compound into a clean, dry vial.[5]

  • Dissolution : Add approximately 0.6 mL of the chosen deuterated solvent to the vial. The final solution height in a standard 5 mm NMR tube should be around 4-5 cm.[6]

  • Homogenization : Vortex the sample until the solid is completely dissolved.

  • Filtration : To remove any particulate matter that can degrade spectral resolution, filter the solution into the NMR tube. A simple and effective method is to pass the solution through a Pasteur pipette containing a small, tightly packed plug of glass wool or cotton.[5][7]

  • Data Acquisition :

    • Insert the sample into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to optimize its homogeneity, aiming for sharp, symmetrical peaks.

    • Acquire the ¹H NMR spectrum. A typical acquisition involves 16 to 64 scans, depending on the sample concentration.

  • Data Processing :

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Perform phase correction and baseline correction to produce the final spectrum.

    • Calibrate the chemical shift axis by referencing the residual solvent peak (e.g., DMSO at δ 2.50 ppm).

Advanced Interpretation: Navigating Spectral Complexities

The spectrum of Compound 1 is influenced by several phenomena that require careful consideration for accurate interpretation.

G Spectrum Final 1H NMR Spectrum Substituents Substituent Effects (F, B(OH)2, Amide) Substituents->Spectrum Determines δ Coupling Spin-Spin Coupling (J H,H and J H,F) Coupling->Spectrum Determines Multiplicity Boron 11B Quadrupolar Broadening Boron->Spectrum Affects Linewidth Amide Amide Bond Rotation (Rotamers) Amide->Spectrum Can Double Signals Oligomer Boroxine Formation (Oligomerization) Oligomer->Spectrum Can Add Signals

Caption: Key phenomena influencing the final ¹H NMR spectrum of Compound 1.

  • ¹H-¹⁹F Coupling : The fluorine atom (¹⁹F, spin I=½) couples with nearby protons. This through-bond coupling is observed over multiple bonds, providing valuable structural information. The magnitude typically follows the trend: ³JH,F (ortho) > ⁴JH,F (meta) > ⁵JH,F (para).[8][9] For Compound 1, this results in the splitting of signals for Hc and He.

  • ¹¹B Quadrupolar Broadening : Boron has two NMR-active isotopes, ¹¹B (80.1% abundance, I=3/2) and ¹⁰B (19.9% abundance, I=3). As nuclei with spin I > ½, they possess a nuclear quadrupole moment.[10] This moment interacts with local electric field gradients, providing an efficient relaxation mechanism that can lead to broadening of the signals of adjacent nuclei.[11][12] While the protons on the aromatic ring are several bonds away, some minor broadening may be observed, particularly for the Hc proton.

  • Amide Rotamers : The partial double-bond character of the C-N amide bond restricts free rotation. If the rotational energy barrier is high enough, this rotation can be slow on the NMR timescale, leading to the observation of two distinct species (rotamers) in solution. This would manifest as two separate sets of signals for the pyrrolidine protons (Ha, Ha', Hb, Hb').

  • Boronic Acid Oligomerization : In non-coordinating solvents and at higher concentrations, arylboronic acids exist in a concentration-dependent equilibrium with their cyclic trimeric anhydrides, known as boroxines.[3][13] The formation of boroxine creates a different chemical environment for the aromatic protons, potentially leading to a second set of aromatic signals and making the spectrum appear complex or impure. This is a primary reason why using a coordinating solvent like methanol-d₄ or adding a drop of D₂O is recommended to push the equilibrium back to the monomeric boronic acid form.[2][4]

Conclusion

The ¹H NMR spectrum of this compound is rich with structural information, but its interpretation requires a nuanced understanding of substituent effects, spin-spin coupling, and the unique chemical behavior of both organofluorine and organoboron species. By employing careful sample preparation techniques—particularly in the choice of solvent to manage oligomerization—and by recognizing the potential complexities arising from quadrupolar broadening and amide rotamers, researchers can confidently use ¹H NMR to verify the structure and assess the purity of this valuable synthetic building block.

References

An In-Depth Technical Guide to the ¹³C NMR Spectroscopy of (2-Fluoro-5-(pyrrolidine-1-carbonyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of (2-Fluoro-5-(pyrrolidine-1-carbonyl)phenyl)boronic acid, a compound of interest in medicinal chemistry and drug development. We will deconstruct the molecule's structure to predict its ¹³C NMR spectrum, detailing the expected chemical shifts and multiplicities arising from substituent effects and heteronuclear couplings. This guide offers field-proven insights into optimal experimental design, including sample preparation and acquisition parameters, to ensure high-quality, interpretable data. Furthermore, we present a self-validating protocol for spectral assignment, leveraging both 1D and 2D NMR techniques to overcome common challenges, such as the detection of carbons bonded to boron. This document is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for the structural elucidation and quality control of complex small molecules.

Structural Analysis and Its Implications for ¹³C NMR

A thorough understanding of the ¹³C NMR spectrum begins with a detailed analysis of the molecule's constituent parts. The structure of this compound contains three key functional groups that dictate the electronic environment, and thus the chemical shift, of each carbon atom.

  • Fluorinated Phenyl Ring: The aromatic ring is the core scaffold. The presence of a highly electronegative fluorine atom and two electron-withdrawing groups (boronic acid and amide) significantly influences the chemical shifts of the six aromatic carbons. The fluorine atom will also introduce characteristic splitting patterns (multiplicities) in the signals of nearby carbons due to C-F spin-spin coupling, which persists even in standard proton-decoupled spectra[1][2].

  • Boronic Acid Moiety [-B(OH)₂]: The boronic acid group is a weak electron-withdrawing group. A primary challenge in the ¹³C NMR of organoboronic acids is the observation of the ipso-carbon directly attached to the boron atom. Boron's most abundant isotope, ¹¹B, is a quadrupolar nucleus (spin I = 3/2), which can cause efficient relaxation and significant broadening of the signal from the directly attached carbon, sometimes to the point where it is indistinguishable from the baseline[3][4][5].

  • Pyrrolidine-1-carbonyl Group: This amide functionality consists of a carbonyl carbon (C=O) and a four-carbon pyrrolidine ring. The carbonyl carbon is significantly deshielded and will appear far downfield. The four carbons of the pyrrolidine ring will exhibit shifts typical for saturated heterocycles, with the two carbons adjacent to the nitrogen atom being the most downfield.

Based on this structure, a total of 11 distinct signals are expected in the ¹³C NMR spectrum, assuming no accidental overlap of signals.

Logical Framework for Spectral Prediction

The following diagram illustrates the logical workflow for predicting and interpreting the ¹³C NMR spectrum of the target molecule.

G cluster_analysis Structural & Theoretical Analysis cluster_prediction Spectral Prediction cluster_experiment Experimental Verification A Deconstruct Molecule: - Phenyl Ring - Fluorine Substituent - Boronic Acid Group - Amide Group B Analyze Substituent Effects: - Inductive & Resonance - Electronegativity A->B C Consider Heteronuclear Effects: - ¹³C-¹⁹F J-Coupling - ¹¹B Quadrupolar Broadening B->C F Predict Multiplicities (due to C-F coupling) C->F D Predict Number of Signals (11 unique carbons) E Estimate Chemical Shift (δ) Ranges D->E E->F G Acquire ¹³C NMR Spectrum (Proton Decoupled) F->G I Assign Signals to Structure G->I H Acquire 2D NMR (HSQC, HMBC) H->I

Caption: Workflow from molecular analysis to final spectral assignment.

Predicted ¹³C NMR Spectrum and Signal Assignment

By synthesizing data from analogous structures and applying fundamental principles, a predicted ¹³C NMR spectrum can be constructed. This predictive exercise is a cornerstone of expertise, allowing for a more efficient and accurate interpretation of experimental data. The carbons are numbered as shown in the structure below for assignment purposes.

Chemical structure of this compound with carbon numbering

Table 1: Predicted ¹³C NMR Chemical Shifts and Multiplicities

Carbon # (Assignment)Predicted δ (ppm)Predicted MultiplicityRationale & Authoritative Grounding
C7 (C=O) 168 - 172Singlet (s)Amide carbonyls typically resonate in this region[6]. The signal will be a singlet and likely weak due to being a quaternary carbon.
C2 (C-F) 160 - 165Doublet (d)The carbon directly bonded to fluorine is highly deshielded and exhibits a large one-bond C-F coupling constant (¹JCF ≈ 240-260 Hz)[1][7].
C4 135 - 140Doublet (d)Aromatic CH carbon ortho to the amide group and meta to fluorine. A small three-bond C-F coupling (³JCF ≈ 8-10 Hz) is expected[8].
C6 128 - 133Doublet (d)Aromatic CH carbon meta to the amide and ortho to fluorine. A two-bond C-F coupling (²JCF ≈ 20-25 Hz) is anticipated[7].
C5 (C-C=O) 125 - 130Singlet (s) or Doublet (d)Quaternary carbon para to fluorine. May show a small four-bond C-F coupling (⁴JCF)[8]. Its chemical shift is influenced by the attached carbonyl group.
C3 115 - 120Doublet (d)Aromatic CH carbon para to the amide group and meta to fluorine. A three-bond C-F coupling (³JCF ≈ 8-10 Hz) is expected.
C1 (C-B) 120 - 135Broad Singlet (br s)The ipso-carbon attached to boron. This signal is often very broad and difficult to detect due to quadrupolar relaxation from the ¹¹B nucleus[5][9]. Its observation is not guaranteed in a standard experiment.
C8, C11 (N-CH₂) 48 - 52Singlet (s)Pyrrolidine carbons adjacent to the nitrogen atom are deshielded relative to other sp³ carbons[10].
C9, C10 (C-CH₂) 24 - 28Singlet (s)Pyrrolidine carbons beta to the nitrogen atom, appearing in the typical aliphatic region[10].

Experimental Protocol for High-Quality Data Acquisition

The acquisition of a high-quality, interpretable ¹³C NMR spectrum is not a trivial task. The choices made during sample preparation and parameter setup directly determine the success of the experiment. This protocol is designed to be a self-validating system, ensuring reliable results.

Sample Preparation
  • Analyte Preparation: Weigh approximately 50-100 mg of this compound. The higher concentration is beneficial for observing weak signals, such as those from quaternary carbons and the potentially broad C-B signal[3].

  • Solvent Selection: Dissolve the sample in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is an excellent choice for boronic acids as it is a polar aprotic solvent that can solubilize the compound well and minimize the formation of trimeric boroxine anhydrides, which can complicate spectra[11]. The residual solvent peak (septet at ~39.5 ppm) serves as a convenient chemical shift reference[12].

  • Filtration: Transfer the solution to a clean, dry 5 mm NMR tube. If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

NMR Instrument Parameters (400 MHz Spectrometer)

The following parameters provide a robust starting point for a standard proton-decoupled ¹³C experiment.

Table 2: Recommended ¹³C NMR Acquisition Parameters

ParameterRecommended ValueJustification (Expertise & Experience)
Pulse Programzgpg30 or zgdcStandard proton-decoupled pulse sequence with a 30° flip angle to allow for shorter relaxation delays.
Spectral Width (SW)250 ppm (approx. -20 to 230 ppm)This range comfortably covers both the aliphatic and carbonyl regions, ensuring no signals are folded[13].
Acquisition Time (AQ)1.0 - 1.5 sProvides adequate digital resolution for sharp signals.
Relaxation Delay (D1)5.0 sCrucial for Trustworthiness. Quaternary carbons (C1, C5, C7) have long relaxation times. A longer delay ensures they are sufficiently relaxed before the next pulse, allowing for more reliable signal observation, although not strictly quantitative[14].
Number of Scans (NS)1024 - 4096¹³C is an insensitive nucleus. A high number of scans is required to achieve an adequate signal-to-noise ratio, especially for the weak quaternary and potentially broad C-B signals[15].
Temperature (TE)298 K (25 °C)Standard operating temperature. Ensure it is stable throughout the experiment.
Advanced Techniques for Structural Confirmation

To create a self-validating dataset and overcome the inherent challenges of the molecule, the acquisition of 2D NMR spectra is strongly recommended.

G cluster_1d 1D NMR cluster_2d 2D NMR for Validation C13 ¹³C NMR (Proton Decoupled) Result Unambiguous Structural Assignment C13->Result Identifies all C environments H1 ¹H NMR HSQC HSQC (¹J C-H) H1->HSQC Correlates protons to attached carbons HMBC HMBC (²⁻³J C-H) H1->HMBC Correlates protons to carbons 2-3 bonds away HSQC->Result HMBC->Result Confirms connectivity, locates quaternary C's and C-B signal

Caption: Using 2D NMR to validate and complete 1D NMR assignments.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon to which it is directly attached. It is invaluable for definitively assigning the signals for C3, C4, C6, and the four carbons of the pyrrolidine ring (C8-C11).

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for this molecule. It reveals correlations between protons and carbons that are two or three bonds away[16][17]. Its applications here are threefold:

    • Confirming Connectivity: It will show correlations between the aromatic protons and the carbonyl carbon (C7), linking the phenyl and amide fragments.

    • Assigning Quaternary Carbons: Protons on the aromatic ring (e.g., H4, H6) will show correlations to the quaternary carbons C1 and C5, allowing for their definitive assignment.

    • Locating the C-B Signal: Crucially, the proton at the C6 position (H6) is three bonds away from the C1 (ipso-carbon). An HMBC experiment should reveal a correlation between H6 and C1, providing a reliable method to identify the chemical shift of the carbon bonded to boron, even if its signal is too broad to be seen in the 1D ¹³C spectrum[5][18].

Conclusion

The structural elucidation of this compound via ¹³C NMR spectroscopy is a multi-faceted process that requires a blend of theoretical prediction and rigorous experimental technique. The key challenges—namely, the presence of C-F coupling and the quadrupolar broadening of the C-B signal—can be effectively overcome. By employing a well-designed experimental protocol with appropriate parameters, particularly a sufficient relaxation delay, a high-quality 1D spectrum can be obtained. The subsequent application of 2D NMR techniques, especially HMBC, transforms the analysis into a self-validating system, enabling the unambiguous assignment of all eleven carbon signals. This comprehensive approach ensures the generation of reliable and accurate data, which is essential for quality control, reaction monitoring, and advancing drug development programs.

References

(2-Fluoro-5-(pyrrolidine-1-carbonyl)phenyl)boronic acid material safety data sheet

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (2-Fluoro-5-(pyrrolidine-1-carbonyl)phenyl)boronic acid (CAS: 874289-42-6) for Advanced Research Applications

Section 1: Executive Summary

This compound is a highly functionalized synthetic building block of significant interest to researchers in medicinal chemistry and drug discovery.[1] Its unique trifunctional architecture, featuring a reactive boronic acid, an electron-modulating fluorine atom, and a structurally significant pyrrolidine-1-carbonyl moiety, makes it an invaluable reagent for constructing complex molecular entities.[1] This guide provides a comprehensive overview of its chemical properties, its strategic application in synthetic chemistry—most notably in palladium-catalyzed cross-coupling reactions—and a detailed protocol for its safe handling, storage, and disposal. The information herein is synthesized from available chemical data and safety information for structurally analogous compounds, providing a robust framework for its use in a laboratory setting. This compound is particularly noted for its utility in preparing heteroaryls as potential inhibitors of PI3K and/or mTOR, which are key targets in the treatment of proliferative, inflammatory, and cardiovascular diseases.[2]

Section 2: Molecular Profile and Physicochemical Properties

The utility of this compound stems directly from the distinct roles of its constituent functional groups integrated into a single, stable phenyl ring scaffold.

  • Boronic Acid Group (-B(OH)₂): This is the primary reactive site for Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.[1]

  • Fluorine Atom (-F): Positioned ortho to the boronic acid, the fluorine atom influences the electronic properties of the ring and can enhance the metabolic stability and bioavailability of derivative compounds, a highly desirable trait in drug candidates.[1]

  • Pyrrolidine-1-carbonyl Group: This amide moiety provides a key point for hydrogen bonding and can significantly influence the molecule's conformation and binding affinity to biological targets. The pyrrolidine ring is a common scaffold in biologically active molecules, recognized for its ability to explore three-dimensional pharmacophore space.[1][3]

Caption: Chemical Structure of this compound.

Table 1: Physicochemical and Identification Data

Property Value/Description Source(s)
CAS Number 874289-42-6 [2][4][5]
Molecular Formula C₁₁H₁₃BFNO₃ [2][4][5]
Molecular Weight 237.04 g/mol [1][2][6]
Appearance Off-white solid [2]
Purity Typically ≥95-98% [5][7]
Melting Point 146-148 °C [2][8]
Boiling Point 471.4 ± 55.0 °C (Predicted) [2][8]
Density 1.32 g/cm³ (Predicted) [2][8]
SMILES O=C(C1=CC=C(F)C(B(O)O)=C1)N2CCCC2 [1]

| InChI Key | LUWFRPUCEBPJIZ-UHFFFAOYSA-N |[7] |

Section 3: Application in Synthetic Chemistry

The primary application of this reagent is as a sophisticated building block in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful and versatile method for forming carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures that are often the core of modern pharmaceuticals.

The Causality of Experimental Choice: Researchers select this specific boronic acid when a project requires the introduction of a fluorinated phenyl-pyrrolidinamide substructure. This choice is driven by the need to balance potency (often influenced by the amide portion), metabolic stability (conferred by the fluorine), and synthetic accessibility (enabled by the boronic acid).

Suzuki_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions A This compound F Coupled Product (Target Molecule) A->F Suzuki-Miyaura Coupling B Aryl/Heteroaryl Halide (R-X, X=Br, I, Cl) or Triflate (R-OTf) B->F C Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) C->F D Base (e.g., K₂CO₃, Cs₂CO₃, NaHCO₃) D->F E Solvent (e.g., Dioxane/Water, Toluene, DMF) E->F

Caption: Generalized workflow of a Suzuki-Miyaura cross-coupling reaction.

Section 4: Comprehensive Safety and Handling Protocol

Hazard Identification

Based on analogous compounds, this substance should be treated as hazardous.

  • GHS Pictogram: GHS07 (Exclamation Mark)

  • Signal Word: Warning

  • Potential Hazard Statements:

    • H302: Harmful if swallowed.[10]

    • H315: Causes skin irritation.[9][10][12][13]

    • H319: Causes serious eye irritation.[9][10][12][13]

    • H335: May cause respiratory irritation.[9][10]

Table 2: Hazard Summary and Precautionary Actions

Hazard Class Precautionary Action
Acute Oral Toxicity Category 4 Do not eat, drink, or smoke when using. Wash hands thoroughly after handling. If swallowed, call a poison center or doctor.[11]
Skin Irritation Category 2 Wear protective gloves. Avoid contact with skin. If on skin, wash with plenty of soap and water.[12][13]
Eye Irritation Category 2 Wear safety glasses with side-shields or goggles. If in eyes, rinse cautiously with water for several minutes.[10][12]

| Respiratory Irritation | STOT SE 3 | Use only in a well-ventilated area or under a chemical fume hood. Avoid breathing dust.[9][10] |

Experimental Protocols for Safe Use

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or safety glasses with side-shields are mandatory.[11]

  • Hand Protection: Wear nitrile or other chemically resistant gloves. Inspect gloves for integrity before use.[11]

  • Body Protection: A standard laboratory coat must be worn. Ensure it is fully buttoned.

  • Respiratory Protection: If working outside of a fume hood or if dust generation is likely, use a NIOSH-approved respirator with an appropriate particulate filter (e.g., N95/P100).[11]

Handling and Storage:

  • Ventilation: Handle this compound exclusively in a well-ventilated area, preferably within a certified chemical fume hood.[11]

  • Hygiene: Avoid all personal contact. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly before breaks and immediately after handling the product.[10][11][14]

  • Storage Conditions: Store in a tightly sealed container. Keep in a cool (2-8°C is recommended), dry, and well-ventilated place.[2][8][9] Protect from moisture and strong oxidizing agents.[10][11]

First Aid Measures:

  • If Inhaled: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[10]

  • In Case of Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[10]

  • In Case of Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[10]

  • If Swallowed: Do NOT induce vomiting. Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

Accidental Release Measures:

  • Minor Spills: Evacuate the area. Wear full PPE. Carefully sweep or scoop up the solid material, avoiding dust generation. Place into a suitable, labeled container for disposal. Clean the spill area with a damp cloth.

  • Major Spills: Evacuate the laboratory and prevent entry. Contact your institution's Environmental Health and Safety (EHS) department immediately.

Section 5: Synthesis and Quality Control Considerations

While the exact proprietary synthesis route may vary between suppliers, a plausible synthetic approach can be conceptualized based on established organometallic chemistry. This serves as a guide for understanding the compound's origin and potential impurities.

Synthesis_Workflow A 1. Starting Material (e.g., 1-Bromo-2-fluoro-5-iodobenzene) B 2. Amide Formation (e.g., Pyrrolidine, Pd-catalyst, CO gas) A->B C Intermediate: 1-(4-Bromo-3-fluorobenzoyl)pyrrolidine B->C D 3. Borylation Reaction (e.g., n-BuLi or Mg, then B(OiPr)₃) C->D E 4. Acidic Workup & Purification (e.g., HCl, Recrystallization/Chromatography) D->E F Final Product This compound E->F

Caption: Plausible high-level synthetic workflow for the target compound.

Self-Validating Quality Control (QC) Workflow: A robust QC protocol is essential to validate the identity and purity of the material before its use in sensitive downstream applications.

  • Structural Confirmation:

    • ¹H and ¹⁹F NMR Spectroscopy: To confirm the chemical structure, the presence of the fluoro-phenyl and pyrrolidine protons, and the absence of significant organic impurities.

    • Mass Spectrometry (LC-MS): To confirm the correct molecular weight (237.04 g/mol ) and to assess purity.[2][6]

  • Purity Assessment:

    • High-Performance Liquid Chromatography (HPLC): To determine the purity level, typically reported as a percentage (e.g., >98%).[5]

  • Physical Properties:

    • Melting Point Analysis: A sharp melting point range close to the literature value (146-148 °C) indicates high purity.[2][8]

Section 6: Conclusion

This compound is a prime example of a modern, rationally designed chemical building block. Its sophisticated structure provides a direct route to novel compounds with potential therapeutic applications, particularly in oncology and inflammation research.[2] For the drug development professional, it offers a reliable tool for lead optimization, enabling fine-tuning of molecular properties through the versatile Suzuki-Miyaura coupling reaction. Adherence to the stringent safety and handling protocols outlined in this guide is paramount to ensuring its effective and safe utilization in the pursuit of scientific discovery.

References

A Technical Guide to (2-Fluoro-5-(pyrrolidine-1-carbonyl)phenyl)boronic acid: Synthesis, Characterization, and Application in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of (2-Fluoro-5-(pyrrolidine-1-carbonyl)phenyl)boronic acid, a key building block in modern medicinal chemistry. We will explore its synthesis, purification, and comprehensive analytical characterization. Furthermore, this guide details optimized protocols for its application in Suzuki-Miyaura cross-coupling reactions, a cornerstone of contemporary drug discovery. The influence of the fluoro and pyrrolidine-1-carbonyl substituents on the reactivity and properties of the molecule will be discussed, supported by mechanistic insights. Finally, we will review its application in the synthesis of biologically active molecules, with a particular focus on its role in the development of potent enzyme inhibitors.

Introduction: The Ascendancy of Functionalized Phenylboronic Acids in Medicinal Chemistry

The Suzuki-Miyaura cross-coupling reaction has revolutionized the synthesis of biaryl and heteroaryl structures, which are prevalent motifs in a vast array of pharmaceuticals.[1] At the heart of this powerful transformation lies the boronic acid, a versatile and increasingly sophisticated coupling partner. Among the diverse portfolio of available boronic acids, those bearing specific functional groups that can modulate physicochemical properties and biological activity are of paramount importance to drug discovery programs.[2]

This compound has emerged as a valuable reagent due to the unique combination of its substituents. The fluorine atom can enhance metabolic stability, improve binding affinity through hydrogen bonding interactions, and modulate the electronic properties of the aromatic ring.[3] The pyrrolidine-1-carbonyl group, an amide functionality, provides a handle for further chemical modification and can influence solubility and cell permeability. This guide aims to provide a comprehensive technical resource for researchers utilizing this important building block.

Sourcing and Physicochemical Properties

Reputable Suppliers

A reliable supply of high-purity starting materials is critical for reproducible research and development. This compound is commercially available from a number of reputable chemical suppliers catering to the research and pharmaceutical industries.

SupplierPurityCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Achmem≥95%874289-42-6C₁₁H₁₃BFNO₃237.04
AlchimicaNot Specified874289-42-6Not SpecifiedNot Specified
CymitQuimica≥95%874289-42-6C₁₁H₁₃BFNO₃237.04
GlobalChemMallNot SpecifiedNot SpecifiedNot SpecifiedNot Specified
ParchemNot Specified1334173-41-9 (related compound)C₁₁H₁₅BFNO₂Not Specified
Sapphire BioscienceNot SpecifiedNot SpecifiedNot SpecifiedNot Specified
Thoreauchem97%874289-42-6C₁₁H₁₃BFNO₃237.10
HDH Pharma Inc.≥98%874289-42-6C₁₁H₁₃BFNO₃237.04

Note: Purity levels and other specifications should always be confirmed with the supplier prior to purchase.

Physicochemical Characteristics
PropertyValueReference
CAS Number 874289-42-6[4][5][6][7]
Molecular Formula C₁₁H₁₃BFNO₃[4][6]
Molecular Weight 237.04 g/mol [4]
Appearance White to off-white solid[General knowledge]
Storage Inert atmosphere, Room Temperature[4]

Synthesis and Characterization

A robust and scalable synthesis is essential for the widespread adoption of a building block in drug discovery. The following represents a plausible synthetic route to this compound, based on established methodologies for the preparation of functionalized phenylboronic acids.

Synthetic Pathway

Synthesis_Pathway A 1-Bromo-2-fluoro-5-iodobenzene B 1-(4-Bromo-2-fluorophenyl)pyrrolidin-1-one A->B 1. n-BuLi, THF, -78 °C 2. Pyrrolidinone C This compound B->C 1. n-BuLi, THF, -78 °C 2. B(OiPr)₃ 3. H₃O⁺

Caption: Plausible synthetic route to the target compound.

Detailed Synthetic Protocol

Step 1: Synthesis of 1-(4-Bromo-2-fluorophenyl)pyrrolidin-1-one

  • To a solution of 1-bromo-2-fluoro-5-iodobenzene (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (argon or nitrogen), add n-butyllithium (1.05 eq) dropwise.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Add pyrrolidinone (1.2 eq) dropwise and allow the reaction to warm to room temperature overnight.

  • Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 1-(4-bromo-2-fluorophenyl)pyrrolidin-1-one.

Step 2: Synthesis of this compound

  • To a solution of 1-(4-bromo-2-fluorophenyl)pyrrolidin-1-one (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium (1.05 eq) dropwise.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Add triisopropyl borate (1.5 eq) dropwise and allow the reaction to warm to room temperature overnight.

  • Acidify the reaction mixture with 1 M hydrochloric acid and stir for 1 hour.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or flash column chromatography to yield this compound.

Analytical Characterization

A thorough analytical characterization is imperative to confirm the identity and purity of the synthesized compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, with coupling patterns influenced by the fluorine substituent. The pyrrolidine protons will appear as multiplets in the aliphatic region. The acidic proton of the boronic acid may be broad or not observed depending on the solvent.

    • ¹³C NMR: The carbon NMR will display distinct resonances for the aromatic carbons, with the carbon attached to the fluorine exhibiting a large one-bond C-F coupling constant. The carbonyl carbon and the pyrrolidine carbons will also have characteristic chemical shifts.[8]

    • ¹⁹F NMR: A singlet is expected in the fluorine NMR spectrum, providing a clear indication of the presence of the fluorine atom.[9][10]

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the O-H stretch of the boronic acid (broad, ~3300 cm⁻¹), the C=O stretch of the amide (~1630 cm⁻¹), and C-F stretching vibrations.[11][12]

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should confirm the molecular weight of the compound, with the observation of the [M+H]⁺ or [M-H]⁻ ion.[13]

Application in Suzuki-Miyaura Cross-Coupling Reactions

The primary utility of this compound lies in its application as a coupling partner in Suzuki-Miyaura reactions to construct complex biaryl structures.

Mechanistic Considerations

The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium(0) species. The key steps are oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organic group from the boronic acid to the palladium center, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst. The base plays a crucial role in activating the boronic acid for transmetalation.[14]

The electronic nature of the substituents on the phenylboronic acid can influence the rate of transmetalation. The electron-withdrawing nature of the fluorine and the amide carbonyl group can impact the reactivity of the boronic acid. However, the ortho-fluoro substituent can also play a beneficial role by promoting the reductive elimination step.[3]

Suzuki_Miyaura_Cycle cluster_transmetalation Transmetalation A Pd(0)L₂ B Ar¹-Pd(II)(X)L₂ (Oxidative Addition) A->B Ar¹-X C Ar¹-Pd(II)(Ar²)L₂ (Transmetalation) B->C [Ar²-B(OH)₃]⁻ C->A L₂ D Ar¹-Ar² (Reductive Elimination) C->D E Ar²-B(OH)₂ G [Ar²-B(OH)₃]⁻ E->G Base F Base H Ar¹-X

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Optimized Protocol for Suzuki-Miyaura Coupling

The following protocol provides a general guideline for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.[15][16]

Materials:

  • This compound (1.2 eq)

  • Aryl bromide (1.0 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 eq)

  • Potassium phosphate (K₃PO₄) (3.0 eq)

  • 1,4-Dioxane/Water (4:1 mixture), degassed

Procedure:

  • To a reaction vessel, add the aryl bromide, this compound, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 2-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Applications in Drug Discovery: A Case Study in PARP Inhibition

A significant application of this compound is in the synthesis of inhibitors of poly(ADP-ribose) polymerase (PARP), a family of enzymes involved in DNA repair. PARP inhibitors have emerged as a promising class of anticancer agents, particularly for tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.

The biaryl scaffold is a common feature in many potent PARP inhibitors. The Suzuki-Miyaura coupling provides a convergent and efficient method for the synthesis of these complex molecules. The specific structural features of this compound can contribute to favorable interactions with the PARP active site and impart desirable pharmacokinetic properties to the final inhibitor.

Conclusion

This compound is a versatile and valuable building block for medicinal chemists engaged in drug discovery. Its unique combination of a fluorine atom and a pyrrolidine-1-carbonyl group offers opportunities to fine-tune the properties of lead compounds. This guide has provided a comprehensive overview of its sourcing, synthesis, characterization, and application in the powerful Suzuki-Miyaura cross-coupling reaction. The detailed protocols and mechanistic insights presented herein are intended to empower researchers to effectively utilize this important reagent in the development of novel therapeutics.

References

A Technical Guide to (2-Fluoro-5-(pyrrolidine-1-carbonyl)phenyl)boronic acid: A Versatile Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Multifunctional Building Block

In the landscape of contemporary drug discovery and medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel therapeutic agents. (2-Fluoro-5-(pyrrolidine-1-carbonyl)phenyl)boronic acid, identified by its CAS Number 874289-42-6, has emerged as a compound of significant interest.[1] Its unique trifunctional architecture—a fluorinated phenyl ring, a boronic acid moiety, and a pyrrolidine-1-carbonyl group—offers a convergence of desirable properties for the construction of complex molecules with therapeutic potential.

The fluorine substituent can enhance metabolic stability and binding affinity, while the pyrrolidine ring, a common scaffold in bioactive compounds, imparts favorable pharmacokinetic properties and explores three-dimensional chemical space.[2] The boronic acid group is a versatile handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, a cornerstone of modern carbon-carbon bond formation.[3]

This technical guide provides an in-depth overview of the commercial availability, chemical properties, synthesis, and key applications of this compound, with a particular focus on its role in Suzuki-Miyaura coupling and as a building block for Proteolysis Targeting Chimeras (PROTACs).

Physicochemical Properties and Commercial Availability

This compound is a stable, solid compound under standard laboratory conditions. Its key properties are summarized in the table below.

PropertyValue
CAS Number 874289-42-6
Molecular Formula C₁₁H₁₃BFNO₃
Molecular Weight 237.04 g/mol
Appearance Off-white to white solid
Purity Typically available in >97% or >98% purity

The compound is readily available from a range of commercial suppliers, ensuring its accessibility for research and development purposes. A selection of vendors is provided below for reference.

SupplierPurity
GlobalChemMallVaries
CymitQuimica>95%
AlchimicaVaries
Sapphire Bioscience>97%

Synthesis Pathway

While commercially available, an understanding of the synthetic route to this compound is valuable for researchers interested in derivatization or in-house production. A plausible and commonly employed synthetic strategy involves a multi-step process starting from a readily available substituted fluorobromobenzene.

Synthesis_Pathway Start 1-Bromo-4-fluoro-2-methylbenzene Step1 Oxidation Start->Step1 Intermediate1 4-Bromo-2-fluorobenzoic acid Step1->Intermediate1 Step2 Amide Coupling (Pyrrolidine, coupling agent) Intermediate1->Step2 Intermediate2 (4-Bromo-2-fluorophenyl)(pyrrolidin-1-yl)methanone Step2->Intermediate2 Step3 Borylation (e.g., Miyaura borylation with B2pin2, Pd catalyst) Intermediate2->Step3 Intermediate3 This compound, pinacol ester Step3->Intermediate3 Step4 Hydrolysis Intermediate3->Step4 FinalProduct This compound CAS: 874289-42-6 Step4->FinalProduct

Caption: Plausible synthetic route to the target compound.

Key Applications in Drug Discovery

The structural features of this compound make it a highly valuable building block in two critical areas of modern drug discovery: Suzuki-Miyaura cross-coupling reactions and the construction of targeted protein degraders.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of C-C bonds, particularly for the synthesis of biaryl and heteroaryl structures that are prevalent in pharmaceuticals. The boronic acid moiety of the title compound serves as the key functional group for this transformation.

A notable application of this compound in a Suzuki-Miyaura coupling is described in Chinese patent CN108026077A.[4] In this patent, the compound is used to synthesize a more complex phenoxymethyl derivative. The reaction highlights the utility of this building block in constructing elaborate molecular architectures.

Experimental Protocol: Suzuki-Miyaura Coupling

The following protocol is adapted from the general principles outlined in patent CN108026077A and represents a typical procedure for the use of this compound in a Suzuki coupling.[4]

Materials:

  • This compound (1.0 eq)

  • Aryl or heteroaryl halide (e.g., bromide or iodide) (1.0-1.2 eq)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂) (2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2-3 eq)

  • Anhydrous solvent (e.g., 1,4-dioxane, DME, or toluene/water mixture)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry reaction vessel, add the aryl/heteroaryl halide, this compound, palladium catalyst, and base.

  • Seal the vessel and purge with an inert gas for 10-15 minutes.

  • Add the degassed solvent(s) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Combine Boronic Acid, Aryl Halide, Catalyst, Base Inert Purge with Inert Gas Reagents->Inert Solvent Add Degassed Solvent Inert->Solvent Heat Heat and Stir Solvent->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Cool Cool to RT Monitor->Cool Extract Dilute and Extract Cool->Extract Dry Dry and Concentrate Extract->Dry Purify Column Chromatography Dry->Purify FinalProduct FinalProduct Purify->FinalProduct Isolated Product

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Building Block for Targeted Protein Degradation (PROTACs)

A particularly exciting and modern application of this compound is its use as a "Protein Degrader Building Block".[1] This classification points to its utility in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

PROTACs are heterobifunctional molecules designed to recruit a target protein of interest (POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[5][6] This technology offers a powerful new modality for therapeutic intervention, capable of targeting proteins previously considered "undruggable."

A PROTAC molecule is comprised of three key components:

  • A "warhead" ligand that binds to the protein of interest.

  • An E3 ligase-recruiting ligand.

  • A linker that connects the two ligands.

This compound is an ideal precursor for the "warhead" component of a PROTAC. The boronic acid can be coupled via a Suzuki reaction to a core scaffold, which is then elaborated with a linker and an E3 ligase ligand. The fluorinated pyrrolidinyl-carbonyl phenyl moiety can be designed to bind to the active site or a key allosteric site of a target protein, such as a kinase or a transcription factor.

PROTAC_Concept cluster_components PROTAC Components cluster_mechanism Mechanism of Action Warhead Warhead Ligand (Binds to Target Protein) Linker Linker E3_Ligand E3 Ligase Ligand PROTAC PROTAC POI Protein of Interest (POI) E3_Ligase E3 Ubiquitin Ligase Ternary_Complex Ternary Complex (POI-PROTAC-E3) Ubiquitination Ubiquitination of POI Proteasome Proteasomal Degradation

Caption: Conceptual overview of PROTAC structure and function.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid inhalation of dust. Use in a well-ventilated area or a fume hood. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place.

  • First Aid: In case of contact, wash the affected area with copious amounts of water. If inhaled, move to fresh air. If ingested, seek medical attention.

Conclusion

This compound is a commercially available and highly versatile building block for medicinal chemistry and drug discovery. Its unique combination of a fluorinated phenyl ring, a pyrrolidine amide, and a reactive boronic acid moiety makes it an attractive starting material for the synthesis of complex molecules. Its demonstrated utility in Suzuki-Miyaura coupling reactions and its classification as a protein degrader building block underscore its relevance in the development of next-generation therapeutics, including PROTACs. Researchers and scientists in the field of drug development will find this compound to be a valuable tool in their synthetic arsenal.

References

The Strategic Role of (2-Fluoro-5-(pyrrolidine-1-carbonyl)phenyl)boronic Acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

(2-Fluoro-5-(pyrrolidine-1-carbonyl)phenyl)boronic acid has emerged as a pivotal building block in contemporary medicinal chemistry. Its unique structural features—a fluorinated phenyl ring, a pyrrolidine carbonyl moiety, and a reactive boronic acid group—offer a compelling combination of properties for the synthesis of complex molecular architectures, particularly in the realm of kinase inhibitors and other targeted therapies. This guide provides a comprehensive overview of the synthesis, chemical properties, and strategic applications of this versatile reagent. We will delve into its critical role in facilitating robust carbon-carbon bond formation via Suzuki-Miyaura coupling, present detailed experimental protocols, and explore the structure-activity relationships informed by its use. This document is intended to serve as a technical resource for researchers and professionals engaged in the design and development of novel therapeutic agents.

Introduction: The Ascendancy of Functionalized Boronic Acids in Drug Discovery

The landscape of drug discovery has been revolutionized by the advent of powerful synthetic methodologies, among which palladium-catalyzed cross-coupling reactions stand preeminent. The Suzuki-Miyaura coupling, in particular, has become an indispensable tool for the construction of biaryl and heteroaryl structures that form the core of many modern pharmaceuticals. At the heart of this transformation lies the boronic acid, a versatile and generally stable organoboron compound.[1][2]

The strategic functionalization of phenylboronic acids has enabled medicinal chemists to fine-tune the steric and electronic properties of drug candidates, thereby optimizing their potency, selectivity, and pharmacokinetic profiles. The subject of this guide, this compound, is a prime example of such a highly functionalized building block. The presence of a fluorine atom can enhance metabolic stability and binding affinity, while the pyrrolidine-1-carbonyl group can influence solubility and provide additional vectors for molecular interactions.[3] This unique combination of features makes it a valuable asset in the synthesis of complex, biologically active molecules.

Physicochemical Properties and Spectroscopic Profile

A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective utilization. The key properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 874289-42-6[4]
Molecular Formula C₁₁H₁₃BFNO₃[4]
Molecular Weight 237.04 g/mol [4]
Appearance Solid[5]
Storage Inert atmosphere, Room Temperature[4]

While specific experimental spectroscopic data for this exact compound is not widely published in peer-reviewed literature, characteristic spectral features can be predicted based on its structural components.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the pyrrolidine ring protons (typically in the 1.8-3.6 ppm range), and a broad singlet for the boronic acid hydroxyl protons, which is exchangeable with D₂O. The aromatic signals will exhibit splitting patterns influenced by the fluorine and other substituents.

  • ¹³C NMR: The carbon NMR spectrum will display characteristic peaks for the aromatic carbons, the carbonyl carbon of the amide, and the carbons of the pyrrolidine ring. The carbon directly bonded to fluorine will show a large one-bond coupling constant (¹JCF).

  • ¹⁹F NMR: The fluorine NMR will present a singlet, with its chemical shift providing information about the electronic environment of the fluorine atom.

  • IR Spectroscopy: The infrared spectrum will be characterized by a strong carbonyl stretch from the amide group (typically around 1630-1680 cm⁻¹), O-H stretching vibrations from the boronic acid (broad band around 3200-3600 cm⁻¹), and C-F stretching vibrations.[6][7]

  • Mass Spectrometry: Mass spectral analysis, likely using electrospray ionization (ESI), would show the molecular ion peak corresponding to the compound's molecular weight. Fragmentation patterns could involve the loss of water from the boronic acid or cleavage of the pyrrolidine ring.[8]

Synthesis and Chemical Reactivity

G A This compound B Borylation A->B C Organolithium or Grignard Reagent B->C D Halogen-Metal Exchange C->D E 1-Bromo-2-fluoro-5-(pyrrolidine-1-carbonyl)benzene D->E F Amide Formation E->F G 3-Bromo-4-fluorobenzoic acid F->G H Pyrrolidine F->H

References

A Senior Application Scientist's In-Depth Technical Guide to the Applications of Fluorinated Phenylboronic Acids in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Imperative of Fluorine in Phenylboronic Acid Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a well-established strategy to enhance a drug candidate's pharmacokinetic and pharmacodynamic profile.[1][2] Fluorine's unique properties, including its high electronegativity, small size, and the strength of the carbon-fluorine bond, can profoundly influence metabolic stability, lipophilicity, and binding affinity.[3][4] When these properties are combined with the versatile chemistry of phenylboronic acids, a powerful class of reagents emerges with broad applicability in pharmaceutical research.[5][6]

Fluorinated phenylboronic acids are not merely synthetic intermediates; they are enabling tools that offer solutions to persistent challenges in drug development. The introduction of fluorine into the phenylboronic acid moiety significantly enhances the Lewis acidity of the boron atom.[7][8][9] This heightened acidity is crucial for many of their biological applications, as it facilitates the reversible covalent interactions that underpin their use as enzyme inhibitors and biosensors.[10] This guide provides an in-depth technical exploration of the multifaceted applications of fluorinated phenylboronic acids, offering field-proven insights for researchers, scientists, and drug development professionals.

I. Enhancing Physicochemical Properties: The "Fluorine Effect" on Phenylboronic Acids

The decision to incorporate fluorine into a phenylboronic acid scaffold is a deliberate one, aimed at modulating its intrinsic chemical properties to achieve a desired biological outcome. The electron-withdrawing nature of fluorine significantly impacts the acidity of the boronic acid, a key parameter governing its interactions with biological nucleophiles.[7][10]

Increased Lewis Acidity: A Double-Edged Sword

The introduction of one or more fluorine atoms to the phenyl ring increases the Lewis acidity of the boronic acid.[8][9] This effect is dependent on the position and number of fluorine substituents.[7] This enhanced acidity lowers the pKa of the boronic acid, meaning that the tetrahedral boronate species, which is crucial for covalent interactions, can form at physiological pH.[11] However, this increased acidity can also be accompanied by decreased hydrolytic stability, particularly with fluorine atoms in the ortho positions.[7]

CompoundSubstituent(s)pKaRelative Stability
Phenylboronic AcidNone8.8High
2-Fluorophenylboronic Acid2-F7.8Moderate
3-Fluorophenylboronic Acid3-F8.2High
4-Fluorophenylboronic Acid4-F8.5High
2,6-Difluorophenylboronic Acid2,6-diF6.8Low
3,5-Difluorophenylboronic Acid3,5-diF7.5High

This table provides illustrative data; actual values may vary based on experimental conditions.

The enhanced acidity of fluorinated phenylboronic acids is a critical factor in their application as covalent inhibitors and sensors, as it facilitates the formation of stable, yet reversible, covalent bonds with biological diols and serine/threonine residues.[12][13][14]

Modulating Lipophilicity and Metabolic Stability

Fluorine substitution is a well-established strategy for increasing the lipophilicity of a drug candidate, which can improve its ability to cross cell membranes.[4][6] Furthermore, the exceptional strength of the C-F bond can block sites of metabolic oxidation, thereby increasing the in vivo half-life of a drug.[2][3] This makes fluorinated phenylboronic acids attractive building blocks for the synthesis of more robust and bioavailable drug molecules.[5]

II. Applications in Positron Emission Tomography (PET) Imaging

The ability to non-invasively visualize and quantify biological processes in vivo is a cornerstone of modern medicine and drug development. Positron Emission Tomography (PET) is a highly sensitive imaging modality that relies on the detection of positron-emitting radionuclides, with fluorine-18 (¹⁸F) being the most widely used due to its favorable decay properties. Fluorinated phenylboronic acids serve as key precursors for the synthesis of ¹⁸F-labeled PET tracers.[1][15]

Copper-Mediated ¹⁸F-Fluorination of Arylboronic Acids

A significant advancement in the synthesis of ¹⁸F-labeled arenes is the development of copper-mediated radiofluorination of arylboronic acids and their esters.[16][17] This methodology allows for the late-stage introduction of ¹⁸F under mild conditions, which is a significant advantage when working with complex and sensitive molecules.[18]

The general mechanism involves the reaction of an arylboronic acid or ester with a copper(II) salt and a source of [¹⁸F]fluoride, such as K¹⁸F. The reaction proceeds through a proposed copper(III)-fluoride intermediate, which then undergoes reductive elimination to form the desired ¹⁸F-labeled arene.[16]

PET_Tracer_Synthesis Arylboronic_Acid Arylboronic Acid/Ester Cu_III_Intermediate [Aryl-Cu(III)-¹⁸F] Intermediate Arylboronic_Acid->Cu_III_Intermediate Transmetalation Cu_II Cu(II) Salt Cu_II->Cu_III_Intermediate Oxidation F18_Fluoride [¹⁸F]Fluoride (e.g., K¹⁸F) F18_Fluoride->Cu_III_Intermediate F18_Arene ¹⁸F-Labeled Arene (PET Tracer) Cu_III_Intermediate->F18_Arene Reductive Elimination Byproducts Byproducts Cu_III_Intermediate->Byproducts caption Workflow for Copper-Mediated ¹⁸F-Fluorination.

Caption: Workflow for Copper-Mediated ¹⁸F-Fluorination.

Experimental Protocol: Copper-Mediated ¹⁸F-Fluorination of an Arylboronic Acid Precursor

This protocol is a generalized procedure and should be adapted and optimized for specific substrates.

  • Preparation of the [¹⁸F]Fluoride: Trap aqueous [¹⁸F]fluoride on an anion exchange cartridge. Elute the [¹⁸F]fluoride with a solution of K₂CO₃ and a phase-transfer catalyst (e.g., Kryptofix 2.2.2) in acetonitrile/water.

  • Azeotropic Drying: Remove the water by azeotropic distillation with acetonitrile under a stream of nitrogen.

  • Reaction Setup: To the dried [¹⁸F]fluoride, add a solution of the arylboronic acid precursor and a copper(II) salt (e.g., Cu(OTf)₂) in a suitable solvent (e.g., DMF or pyridine).

  • Reaction: Heat the reaction mixture at a specified temperature (e.g., 110°C) for a defined time (e.g., 20 minutes).[17]

  • Quenching and Purification: Quench the reaction and purify the ¹⁸F-labeled product using semi-preparative HPLC.

  • Formulation: The purified product is formulated in a physiologically compatible solution for in vivo administration.

Applications in Oncology and Neuroscience

¹⁸F-labeled tracers derived from fluorinated phenylboronic acids are being explored for imaging a variety of biological targets in oncology and neuroscience. For example, they are used to develop tracers for imaging cyclooxygenase-2 (COX-2) expression in tumors and for quantifying metabotropic glutamate 5 receptors in the brain.[17][19]

III. Fluorinated Phenylboronic Acids as Covalent Warheads

Targeted covalent inhibitors have emerged as a powerful therapeutic modality, offering the potential for enhanced potency and prolonged duration of action.[20] Boronic acids, including their fluorinated derivatives, can act as reversible covalent inhibitors, particularly targeting enzymes with a nucleophilic serine or threonine residue in their active site.[14][21]

Mechanism of Covalent Inhibition

The boron atom of a phenylboronic acid is electrophilic and can react with the hydroxyl group of a serine or threonine residue in the active site of an enzyme, such as a serine protease.[22] This reaction forms a tetrahedral boronate adduct, which mimics the transition state of the enzymatic reaction, leading to potent inhibition.[21] The reversibility of this covalent bond is a key feature, potentially reducing the risk of off-target toxicity associated with irreversible inhibitors.

Covalent_Inhibition cluster_enzyme Enzyme Active Site Serine Serine Residue (-OH) Tetrahedral_Adduct Tetrahedral Boronate Adduct (Inhibited Enzyme) Serine->Tetrahedral_Adduct Histidine Histidine Residue FPBA Fluorinated Phenylboronic Acid FPBA->Tetrahedral_Adduct Reversible Covalent Bond Formation Tetrahedral_Adduct->FPBA Dissociation caption Mechanism of Reversible Covalent Inhibition.

Caption: Mechanism of Reversible Covalent Inhibition.

The enhanced Lewis acidity of fluorinated phenylboronic acids facilitates the formation of this tetrahedral adduct at physiological pH, making them more potent inhibitors compared to their non-fluorinated counterparts.[10]

Targeting Serine Hydrolases

The serine hydrolase superfamily is a large and diverse class of enzymes that play critical roles in various physiological processes, making them attractive drug targets.[23] Fluorinated phenylboronic acids have been investigated as warheads for developing selective inhibitors of serine hydrolases, with applications in areas such as oncology and infectious diseases.[14]

IV. Bioconjugation and Biosensing Applications

The reversible covalent interaction between boronic acids and 1,2- or 1,3-diols is a cornerstone of their application in bioconjugation and biosensing.[12][13][24] This interaction is highly specific and occurs under mild, aqueous conditions, making it ideal for biological applications.[25]

Glucose Sensing

The development of continuous glucose monitoring systems is a major goal in diabetes management. Phenylboronic acid-based sensors have been extensively studied for this purpose due to their ability to reversibly bind glucose.[26][27] The incorporation of fluorine into the phenylboronic acid scaffold can fine-tune the binding affinity and selectivity for glucose.[28] For instance, an ortho-fluorinated phenylboronic acid has been shown to have a glucose binding affinity that matches the fluctuating blood glucose concentrations in diabetic patients.[28]

The sensing mechanism often involves a change in a reporter signal, such as fluorescence, upon glucose binding.[29] For example, a fluorescent dye can be incorporated into the sensor molecule, and the binding of glucose to the boronic acid moiety can modulate the fluorescence through mechanisms like photoinduced electron transfer (PET).

Experimental Protocol: In Vitro Glucose Sensing with a Fluorinated Phenylboronic Acid-Based Fluorescent Sensor
  • Sensor Preparation: Synthesize or procure a fluorinated phenylboronic acid-based fluorescent sensor.

  • Buffer Preparation: Prepare a physiologically relevant buffer solution (e.g., phosphate-buffered saline, pH 7.4).

  • Stock Solutions: Prepare a stock solution of the sensor in a suitable solvent (e.g., DMSO) and a series of glucose standard solutions in the buffer.

  • Fluorescence Measurements: In a microplate reader or fluorometer, add a fixed concentration of the sensor to the buffer. Titrate with increasing concentrations of glucose.

  • Data Acquisition: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths after each addition of glucose and an equilibration period.

  • Data Analysis: Plot the change in fluorescence intensity as a function of glucose concentration to determine the binding constant.

Reversible Bioconjugation

The boronate-diol interaction can also be exploited for the reversible conjugation of molecules.[24] For example, a fluorinated phenylboronic acid can be used to modify a biomolecule, such as a protein or a polysaccharide, which can then be reversibly linked to a diol-containing molecule. This has applications in drug delivery, where a drug could be released from a carrier in response to a specific stimulus, such as a change in pH.[24]

V. Synthesis of Fluorinated Phenylboronic Acids

The availability of robust and efficient synthetic methods is crucial for the exploration of fluorinated phenylboronic acids in drug discovery. A variety of methods have been developed for their synthesis, often leveraging modern cross-coupling chemistry.[11][30]

Palladium-Catalyzed Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds and is widely used in the synthesis of complex organic molecules.[2] Fluorinated phenylboronic acids can be synthesized by the palladium-catalyzed coupling of a diboron reagent with a fluorinated aryl halide or triflate.[11]

Suzuki_Miyaura_Synthesis Fluoroaryl_Halide Fluorinated Aryl Halide (Ar-X, X=Br, I) FPBA_Ester Fluorinated Phenylboronic Acid Ester Fluoroaryl_Halide->FPBA_Ester Diboron_Reagent Diboron Reagent (e.g., B₂(pin)₂) Diboron_Reagent->FPBA_Ester Pd_Catalyst Pd Catalyst Pd_Catalyst->FPBA_Ester Catalytic Cycle Base Base Base->FPBA_Ester FPBA Fluorinated Phenylboronic Acid FPBA_Ester->FPBA Hydrolysis caption Synthesis via Suzuki-Miyaura Coupling.

Caption: Synthesis via Suzuki-Miyaura Coupling.

Electrophilic Fluorination

Another approach involves the direct fluorination of a phenylboronic acid or its derivative using an electrophilic fluorinating agent, such as acetyl hypofluorite (AcOF).[31] This method can be particularly useful for the late-stage introduction of fluorine.

Conclusion and Future Perspectives

Fluorinated phenylboronic acids represent a versatile and powerful class of molecules with a growing number of applications in drug discovery. Their unique physicochemical properties, conferred by the strategic incorporation of fluorine, enable their use in PET imaging, as targeted covalent inhibitors, and in the development of advanced biosensors and bioconjugation strategies. As our understanding of the nuanced effects of fluorination continues to grow, and as new synthetic methodologies emerge, the impact of fluorinated phenylboronic acids on the development of novel therapeutics and diagnostic agents is set to expand even further. The continued exploration of this fascinating area of medicinal chemistry holds great promise for addressing unmet medical needs.

References

An In-Depth Technical Guide to (2-Fluoro-5-(pyrrolidine-1-carbonyl)phenyl)boronic acid: A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Boronic Acids in Medicinal Chemistry

In the landscape of modern drug discovery, the quest for novel molecular entities with enhanced potency, selectivity, and pharmacokinetic properties is relentless. Within the synthetic chemist's toolkit, arylboronic acids stand out as exceptionally versatile intermediates, primarily due to their pivotal role in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This guide focuses on a particularly valuable building block: (2-Fluoro-5-(pyrrolidine-1-carbonyl)phenyl)boronic acid .

The strategic incorporation of fluorine into pharmaceutical candidates is a widely employed strategy to modulate key drug-like properties. The presence of a fluorine atom, as in the case of this compound, can significantly influence a molecule's metabolic stability, binding affinity, and lipophilicity. Furthermore, the electron-withdrawing nature of fluorine can enhance the Lewis acidity of the boronic acid moiety, impacting its reactivity in cross-coupling reactions. The pyrrolidine-1-carbonyl group is another feature of significant interest, as the pyrrolidine ring is considered a "privileged scaffold" in medicinal chemistry, frequently found in FDA-approved drugs.[1][2][3][4] This amide functionality can also serve as a key interaction point with biological targets and influence the molecule's solubility and cell permeability.

This technical guide provides an in-depth exploration of this compound, offering insights into its synthesis, characterization, and application as a synthetic intermediate for researchers, scientists, and drug development professionals.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use. Below is a summary of the key properties of this compound.

PropertyValueReference(s)
CAS Number 874289-42-6[5][6][7]
Molecular Formula C₁₁H₁₃BFNO₃[5][6][7]
Molecular Weight 237.04 g/mol [5][6][7]
Appearance Off-white solid[8]
Melting Point 146-148 °C[8]
Purity Typically ≥97%[5]
Predicted pKa ~7.75[8]

Spectroscopic Characterization (Predicted)

While specific, publicly available spectra for this compound are scarce, the expected spectroscopic data can be predicted based on its structure:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, with coupling patterns influenced by the fluorine and boronic acid substituents. The pyrrolidine ring protons would appear as multiplets in the aliphatic region. The two protons of the boronic acid group would likely appear as a broad singlet.

  • ¹³C NMR: The carbon NMR would display signals for the aromatic carbons, with the carbon attached to the fluorine showing a large one-bond C-F coupling constant. The carbonyl carbon of the amide and the carbons of the pyrrolidine ring would also be identifiable.

  • ¹⁹F NMR: A single resonance would be expected for the fluorine atom on the phenyl ring.

  • Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the compound's molecular weight.

Synthesis of this compound: A Plausible Synthetic Approach

Synthesis_Workflow A 1-(4-Fluorobenzoyl)pyrrolidine B Lithiation (Directed ortho-Metalation) A->B C Lithium Intermediate B->C F s-BuLi/TMEDA THF, -78 °C B->F D Borylation C->D G B(OiPr)₃ C->G E This compound D->E H Acidic Workup D->H Suzuki_Coupling A This compound C Suzuki-Miyaura Coupling A->C B Aryl/Heteroaryl Halide (e.g., a pyrimidine core) B->C D Coupled Product (e.g., PI3K/mTOR inhibitor precursor) C->D E Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Dioxane/H₂O) C->E

References

Methodological & Application

synthesis of (2-Fluoro-5-(pyrrolidine-1-carbonyl)phenyl)boronic acid experimental protocol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of (2-Fluoro-5-(pyrrolidine-1-carbonyl)phenyl)boronic acid

Topic: Synthesis of this compound Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.

Introduction

Functionalized arylboronic acids are indispensable building blocks in modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] This class of compounds provides a versatile platform for the construction of complex molecular architectures, particularly biaryl structures prevalent in pharmaceuticals and advanced materials. The title compound, this compound (CAS No. 874289-42-6), is a valuable synthetic intermediate incorporating three key functionalities: a boronic acid for cross-coupling, a fluorine atom which can enhance metabolic stability and modulate electronic properties, and a pyrrolidine-1-carbonyl group that can influence solubility and provide a vector for further functionalization.[1] This application note provides a detailed, two-step experimental protocol for the synthesis of this compound, starting from commercially available 2-fluoro-5-bromobenzoic acid.

Overall Synthetic Strategy

The synthesis is designed as a robust two-step sequence. The first step involves the formation of an amide bond between 2-fluoro-5-bromobenzoic acid and pyrrolidine. The resulting amide is a stable intermediate that is then converted to the target boronic acid in the second step via a low-temperature lithium-halogen exchange, followed by borylation and hydrolysis.

Synthesis_Workflow A 2-Fluoro-5-bromobenzoic Acid B (2-Fluoro-5-bromophenyl)(pyrrolidin-1-yl)methanone A->B Step 1: Amide Coupling (Pyrrolidine, SOCl2, Et3N) C This compound B->C Step 2: Borylation (1. n-BuLi, -78°C) (2. B(OiPr)3) (3. HCl aq.)

Caption: Proposed two-step synthesis workflow.

PART 1: Synthesis of (2-Fluoro-5-bromophenyl)(pyrrolidin-1-yl)methanone

This initial step creates the core amide structure. The carboxylic acid is first converted to a more reactive acyl chloride intermediate using thionyl chloride (SOCl₂), which then readily reacts with pyrrolidine to form the desired amide.

Materials and Equipment
Reagent/MaterialGradeSupplier
2-Fluoro-5-bromobenzoic acid≥98%(e.g., Sigma-Aldrich)
Thionyl chloride (SOCl₂)Reagent grade, ≥99%(e.g., Sigma-Aldrich)
Pyrrolidine≥99%(e.g., Sigma-Aldrich)
Triethylamine (Et₃N)≥99.5%, anhydrous(e.g., Sigma-Aldrich)
Dichloromethane (DCM)Anhydrous, ≥99.8%(e.g., Sigma-Aldrich)
Saturated sodium bicarbonate (NaHCO₃)ACS reagent(e.g., Fisher Scientific)
BrineACS reagent(e.g., Fisher Scientific)
Anhydrous magnesium sulfate (MgSO₄)ACS reagent(e.g., Fisher Scientific)
Round-bottom flask (250 mL)
Reflux condenser
Magnetic stirrer and stir bar
Dropping funnel
Ice bath
Separatory funnel
Rotary evaporator
Experimental Protocol
  • Acyl Chloride Formation: To a 250 mL round-bottom flask under a nitrogen atmosphere, add 2-fluoro-5-bromobenzoic acid (10.0 g, 45.66 mmol) and anhydrous dichloromethane (100 mL). Cool the suspension to 0 °C using an ice bath. Cautiously add thionyl chloride (5.0 mL, 68.5 mmol, 1.5 eq) dropwise over 15 minutes.

  • Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux (approx. 40 °C) for 2 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

  • Removal of Excess Reagent: Cool the reaction mixture to room temperature and concentrate it under reduced pressure using a rotary evaporator to remove excess thionyl chloride and DCM. The resulting crude 2-fluoro-5-bromo-benzoyl chloride is a yellow oil or solid and is used in the next step without further purification.

  • Amide Coupling: Re-dissolve the crude acyl chloride in 100 mL of anhydrous DCM and cool the solution to 0 °C in an ice bath. In a separate flask, prepare a solution of pyrrolidine (4.2 mL, 50.23 mmol, 1.1 eq) and triethylamine (7.6 mL, 54.79 mmol, 1.2 eq) in 30 mL of anhydrous DCM.

  • Amine Addition: Add the pyrrolidine/triethylamine solution dropwise to the cold acyl chloride solution over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Completion: After the addition, allow the reaction mixture to warm to room temperature and stir for an additional 3 hours. Monitor the reaction by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction by adding 50 mL of water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (50 mL), saturated NaHCO₃ solution (50 mL), and brine (50 mL).

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel to yield (2-fluoro-5-bromophenyl)(pyrrolidin-1-yl)methanone as a white to off-white solid.

PART 2: Synthesis of this compound

This final step introduces the boronic acid functionality. It requires strict anhydrous and anaerobic conditions due to the high reactivity of the organolithium intermediate. The lithium-halogen exchange is a rapid process that selectively replaces the bromine atom with lithium at low temperatures.[2][3] This lithiated intermediate is then trapped with an electrophilic boron source, triisopropyl borate, to form a boronate ester, which is subsequently hydrolyzed to the target boronic acid during the acidic work-up.[4][5][6]

Materials and Equipment
Reagent/MaterialGradeSupplier
(2-Fluoro-5-bromophenyl)(pyrrolidin-1-yl)methanoneFrom Step 1-
n-Butyllithium (n-BuLi)2.5 M in hexanes(e.g., Sigma-Aldrich)
Triisopropyl borate98%(e.g., Sigma-Aldrich)
Tetrahydrofuran (THF)Anhydrous, ≥99.9%(e.g., Sigma-Aldrich)
Hydrochloric acid (HCl)2 M aqueous solution(e.g., Fisher Scientific)
Diethyl etherAnhydrous(e.g., Sigma-Aldrich)
HexanesACS reagent(e.g., Fisher Scientific)
Schlenk flask (250 mL)
Syringes and needles
Low-temperature bath (Dry ice/acetone)
Magnetic stirrer and stir bar
Experimental Protocol
  • Reaction Setup: Assemble a 250 mL Schlenk flask equipped with a magnetic stir bar, a nitrogen inlet, and a rubber septum. Flame-dry the glassware under vacuum and cool under a positive pressure of nitrogen.

  • Initial Solution: Add (2-fluoro-5-bromophenyl)(pyrrolidin-1-yl)methanone (5.0 g, 18.38 mmol) to the flask, followed by 100 mL of anhydrous THF. Stir the solution until the solid is fully dissolved.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (8.1 mL of a 2.5 M solution in hexanes, 20.22 mmol, 1.1 eq) dropwise via syringe over 20 minutes, ensuring the internal temperature does not rise above -70 °C. Stir the resulting mixture at -78 °C for 1 hour.

  • Borylation: After 1 hour, add triisopropyl borate (5.1 mL, 22.05 mmol, 1.2 eq) dropwise via syringe, again maintaining the temperature at -78 °C.

  • Warming and Quenching: Stir the reaction mixture at -78 °C for an additional hour, then allow it to warm slowly to room temperature overnight (approximately 16 hours).

  • Hydrolysis: Cool the mixture to 0 °C in an ice bath and cautiously quench the reaction by the slow addition of 50 mL of 2 M HCl. Stir vigorously for 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 75 mL). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude boronic acid often contains boroxine impurities. Purification can be achieved by recrystallization from a suitable solvent system (e.g., water or an ether/hexanes mixture) or by performing an acid-base extraction.[7][8] To do this, dissolve the crude product in diethyl ether and extract with 1 M NaOH. Wash the aqueous layer with ether, then re-acidify the aqueous layer with 2 M HCl to precipitate the pure boronic acid. Filter the solid, wash with cold water, and dry under vacuum.

Data Summary and Characterization

Quantitative Data
StepCompoundMW ( g/mol )Amount (g)Moles (mmol)Equivalents
12-Fluoro-5-bromobenzoic acid219.0110.045.661.0
1Thionyl chloride118.978.1568.501.5
1Pyrrolidine71.123.5750.231.1
1Triethylamine101.195.5454.791.2
2(2-Fluoro-5-bromophenyl)(pyrrolidin-1-yl)methanone272.125.018.381.0
2n-Butyllithium64.061.3020.221.1
2Triisopropyl borate188.084.1522.051.2
Expected Characterization Data
  • Appearance: White to off-white solid.

  • Melting Point: 146-148 °C.[9]

  • ¹H NMR (400 MHz, DMSO-d₆): δ (ppm) ~8.2 (s, 2H, -B(OH)₂), 7.5-7.2 (m, 3H, Ar-H), 3.5-3.3 (m, 4H, -N(CH₂)₂), 1.9-1.8 (m, 4H, -(CH₂)₂-). (Note: The boronic acid protons are often broad and may exchange with water in the solvent).

  • ¹¹B NMR (128 MHz, DMSO-d₆): δ (ppm) ~28-30 (broad singlet, characteristic of trigonal boronic acids).[10]

  • ¹⁹F NMR (376 MHz, DMSO-d₆): A single resonance corresponding to the fluoro-substituent.

  • LC-MS (ESI+): m/z = 238.1 [M+H]⁺, 220.1 [M-H₂O+H]⁺.

  • FT-IR (KBr, cm⁻¹): ~3400-3200 (broad, O-H stretch), ~1630 (C=O amide stretch), ~1350 (B-O stretch).

References

Application Notes and Protocols for Suzuki-Miyaura Coupling with (2-Fluoro-5-(pyrrolidine-1-carbonyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance in Medicinal Chemistry

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic organic chemistry, particularly within the realm of drug discovery and development.[1][2] Its capacity for forging carbon-carbon bonds with high efficiency and functional group tolerance has made it an indispensable tool for constructing complex molecular architectures. This guide focuses on a specific, yet increasingly relevant building block: (2-Fluoro-5-(pyrrolidine-1-carbonyl)phenyl)boronic acid .

The unique substitution pattern of this boronic acid—featuring an ortho-fluoro substituent and a meta-pyrrolidine-1-carbonyl group—imparts distinct electronic and steric characteristics that necessitate a carefully considered approach to achieve successful coupling. The presence of the electron-withdrawing fluorine atom can influence the electronics of the phenylboronic acid, while the amide functionality introduces a common motif in pharmacologically active compounds. This document provides a comprehensive overview, from mechanistic considerations to detailed experimental protocols and troubleshooting, designed to empower researchers to effectively utilize this versatile reagent.

Mechanistic Insights and Key Considerations

The catalytic cycle of the Suzuki-Miyaura coupling is generally understood to involve three primary steps: oxidative addition, transmetalation, and reductive elimination.[1][3][4][5] However, the specific nature of this compound introduces nuances that warrant special attention.

The Catalytic Cycle

Suzuki_Miyaura_Coupling Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar¹-Pd(II)L₂-X OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation ArPdAr Ar¹-Pd(II)L₂-Ar² Transmetalation->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar¹-Ar² RedElim->Product BoronicAcid Ar²B(OH)₂ (Our Substrate) BoronicAcid->Transmetalation Base Base (e.g., K₃PO₄, CsF) Base->Transmetalation ArX Ar¹-X ArX->OxAdd

Figure 1: Generalized Catalytic Cycle of the Suzuki-Miyaura Coupling.

Influence of Substituents
  • Ortho-Fluoro Group: The electron-withdrawing nature of the fluorine atom can decrease the nucleophilicity of the ipso-carbon, potentially slowing the rate of transmetalation. However, this electronic effect can also be beneficial in preventing side reactions like protodeboronation.[6] The presence of an ortho-substituent, even one as small as fluorine, can introduce steric hindrance that may necessitate the use of bulky phosphine ligands to facilitate reductive elimination.[7][8]

  • Meta-Pyrrolidine-1-carbonyl Group: This amide functionality is generally well-tolerated in Suzuki-Miyaura couplings. Its electron-withdrawing character further modulates the electronic properties of the boronic acid. It is crucial to select a base that does not promote hydrolysis of the amide bond under the reaction conditions.

Critical Experimental Parameters
  • Catalyst and Ligand Selection: The choice of palladium source and ligand is paramount. For sterically demanding or electronically deactivated substrates, catalyst systems employing bulky, electron-rich phosphine ligands are often superior.[7][8] Ligands such as SPhos, XPhos, or RuPhos, in conjunction with a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂, are excellent starting points for optimization. N-heterocyclic carbene (NHC) ligands can also be highly effective.[9]

  • Base Selection: The base plays a crucial role in activating the boronic acid for transmetalation.[9] Common choices include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH). For substrates prone to protodeboronation, milder bases like K₃PO₄ are often preferred. Fluoride sources, such as CsF or KF, can be particularly effective, as the fluoride ion can form a more nucleophilic boronate species, thereby accelerating transmetalation.[10][11][12]

  • Solvent System: A variety of solvents can be employed, often as biphasic mixtures with water. Common organic solvents include toluene, dioxane, and tetrahydrofuran (THF). The choice of solvent can influence the solubility of the reagents and the overall reaction rate. Degassing the solvent is critical to prevent oxidation and deactivation of the Pd(0) catalyst.[3]

Experimental Protocols

The following protocols are provided as a robust starting point. Optimization may be required depending on the specific coupling partner.

Workflow Overview

experimental_workflow start Start: Reagent Preparation setup Reaction Setup under Inert Atmosphere (Ar or N₂) start->setup reagents Charge Flask: - this compound - Aryl Halide - Palladium Precatalyst - Ligand - Base setup->reagents solvent Add Degassed Solvent(s) reagents->solvent heating Heat to Reaction Temperature (e.g., 80-100 °C) solvent->heating monitoring Monitor Reaction Progress (TLC, LC-MS) heating->monitoring monitoring->heating Incomplete workup Aqueous Workup monitoring->workup Reaction Complete extraction Extraction with Organic Solvent workup->extraction purification Purification (Column Chromatography) extraction->purification analysis Characterization of Product (NMR, MS) purification->analysis end End: Pure Product analysis->end

Figure 2: Step-by-step experimental workflow for the Suzuki-Miyaura coupling.

Protocol 1: General Conditions with a Phosphine Ligand

This protocol is a versatile starting point for coupling with aryl bromides or iodides.

Reagents and Materials:

  • This compound (1.2 equiv)

  • Aryl halide (1.0 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.0 equiv)

  • Toluene/H₂O (4:1 v/v), degassed

  • Anhydrous Na₂SO₄ or MgSO₄

  • Silica gel for chromatography

Step-by-Step Procedure:

  • To a flame-dried Schlenk flask, add this compound, the aryl halide, Pd₂(dba)₃, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed toluene/H₂O solvent mixture via syringe.

  • Stir the reaction mixture vigorously and heat to 90 °C in an oil bath.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Conditions for Challenging Aryl Chlorides

Aryl chlorides are less reactive and often require more forcing conditions or highly active catalyst systems.[7]

Reagents and Materials:

  • This compound (1.5 equiv)

  • Aryl chloride (1.0 equiv)

  • Pd(OAc)₂ (2 mol%)

  • RuPhos (4 mol%)

  • CsF (3.0 equiv)

  • 1,4-Dioxane/H₂O (5:1 v/v), degassed

  • Anhydrous Na₂SO₄ or MgSO₄

  • Silica gel for chromatography

Step-by-Step Procedure:

  • Follow steps 1 and 2 from Protocol 1, using Pd(OAc)₂, RuPhos, and CsF as the catalyst system and base.

  • Add the degassed 1,4-dioxane/H₂O solvent mixture via syringe.

  • Stir the reaction mixture vigorously and heat to 100 °C in an oil bath.

  • Monitor the reaction progress by TLC or LC-MS.

  • Follow steps 6-11 from Protocol 1 for workup and purification.

Data Summary and Optimization

The following table provides a starting point for reaction optimization. The optimal conditions will be substrate-dependent.

ParameterCondition A (General)Condition B (Challenging)Rationale & Comments
Palladium Source Pd₂(dba)₃Pd(OAc)₂Both are common Pd(0) or Pd(II) precursors.[3]
Ligand SPhosRuPhosBulky, electron-rich ligands are effective for challenging substrates.[7][8]
Base K₃PO₄CsFK₃PO₄ is a good general base. CsF is highly effective but more expensive.[10][11]
Solvent Toluene/H₂ODioxane/H₂OSolvent choice can impact solubility and reaction temperature.
Temperature 90 °C100 °CHigher temperatures may be needed for less reactive coupling partners.
Boronic Acid Equiv. 1.21.5A slight excess is used to drive the reaction to completion and account for potential homocoupling or protodeboronation.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (Pd(0) oxidized).2. Insufficiently active catalyst system.3. Low reaction temperature.1. Ensure proper degassing of solvents and use of inert atmosphere.2. Screen alternative ligands (e.g., XPhos, Buchwald ligands) and bases (e.g., Cs₂CO₃).[2]3. Increase reaction temperature.
Protodeboronation 1. Presence of excess water or protic sources.2. Base is too strong or reaction time is too long.1. Use anhydrous solvents and a carefully controlled amount of water. Consider using anhydrous KF.[9]2. Switch to a milder base (e.g., K₃PO₄). Monitor the reaction closely and stop once the starting material is consumed.
Homocoupling of Boronic Acid 1. Presence of oxygen.2. Use of a Pd(II) precatalyst without efficient reduction to Pd(0).1. Rigorously degas all solvents and maintain an inert atmosphere.2. Ensure the ligand can effectively reduce the Pd(II) source, or use a Pd(0) precatalyst like Pd₂(dba)₃.[3]
Amide Hydrolysis 1. Use of a strong hydroxide base (e.g., NaOH, KOH).1. Avoid strong hydroxide bases. Use carbonate or phosphate bases instead.

Conclusion

This compound is a valuable building block for the synthesis of novel chemical entities. While its electronic and steric properties require careful consideration, the application of modern, highly active palladium catalyst systems allows for its efficient incorporation into a wide range of molecular scaffolds. By understanding the mechanistic principles and systematically optimizing the reaction parameters as outlined in this guide, researchers can confidently and successfully employ this reagent in their synthetic endeavors.

References

detailed protocol for Suzuki coupling using (2-Fluoro-5-(pyrrolidine-1-carbonyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Detailed Protocol

Topic: High-Fidelity Suzuki-Miyaura Coupling Using (2-Fluoro-5-(pyrrolidine-1-carbonyl)phenyl)boronic acid for Advanced Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Fluorinated Biaryls

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its power in constructing carbon-carbon bonds with exceptional functional group tolerance and reliability.[1][2] This palladium-catalyzed reaction, which couples an organoboron species with an organohalide, is indispensable in the synthesis of complex molecules, particularly in the pharmaceutical and materials science sectors.[3][4]

This guide focuses on a specific, high-value building block: This compound . The presence of the ortho-fluoro substituent and the robust pyrrolidine amide moiety makes this reagent a key component for synthesizing novel biaryl structures. Fluorinated biaryls are critical motifs in drug design, often enhancing metabolic stability, binding affinity, and membrane permeability.

However, the very features that make this reagent attractive also present unique challenges. Ortho-substituted boronic acids, especially those with electron-withdrawing groups like fluorine, can be susceptible to competitive side reactions such as protodeboronation.[5] Therefore, a successful coupling requires a carefully optimized protocol that balances reactivity with stability. This document provides a detailed, field-proven protocol, explaining the causality behind each choice to ensure reproducible, high-yield outcomes.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

A deep understanding of the reaction mechanism is critical for troubleshooting and optimization. The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle involving a palladium catalyst that shuttles between Pd(0) and Pd(II) oxidation states.[6][7]

The three fundamental steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (R¹-X), forming a Pd(II) complex. This is often the rate-determining step of the cycle.[1][2] The reactivity of the halide is crucial, with the general trend being I > Br > OTf >> Cl.[8]

  • Transmetalation: This is the key bond-forming step where the organic group from the boronic acid (R²) is transferred to the palladium center. This process requires activation of the boronic acid by a base. The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transfer of the R² group to the palladium, displacing the halide.[9][10][11]

  • Reductive Elimination: The two organic groups (R¹ and R²) on the Pd(II) complex couple and are eliminated from the metal center, forming the desired biaryl product (R¹-R²). This step regenerates the catalytically active Pd(0) species, allowing the cycle to continue.[6][12]

Suzuki_Catalytic_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxiAdd Oxidative Addition Pd0->OxiAdd PdII_A R¹-Pd(II)L₂-X OxiAdd->PdII_A Trans Transmetalation PdII_A->Trans PdII_B R¹-Pd(II)L₂-R² Trans->PdII_B RedEli Reductive Elimination PdII_B->RedEli RedEli->Pd0 Product Product (R¹-R²) RedEli->Product ArX Aryl Halide (R¹-X) ArX->OxiAdd Boronic Boronate [R²-B(OH)₃]⁻ Boronic->Trans

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol Design: Causality and Experimental Choices

The success of this specific coupling hinges on the careful selection of four key parameters: the palladium catalyst system, the base, the solvent, and the reaction temperature.

  • Palladium Catalyst & Ligand Selection: For substrates that may be sterically hindered or electronically challenging, a simple catalyst like Pd(PPh₃)₄ can be effective. However, for broader substrate scope and higher efficiency, particularly with less reactive aryl chlorides or bromides, more sophisticated systems are preferred. We recommend [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) . The dppf ligand is a "bite-angle" ligand that is both electron-rich and bulky. The electron-rich nature promotes the oxidative addition step, while the bulkiness facilitates the final reductive elimination step.[13] This catalyst is also relatively air-stable, simplifying handling.

  • Base Selection: The base is arguably the most critical variable after the catalyst.[10] Its primary role is to activate the boronic acid for transmetalation.[11][14] A base that is too strong (e.g., NaOH, KOH) could potentially hydrolyze the amide bond in our substrate. A base that is too weak may lead to a sluggish or incomplete reaction. Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) are excellent choices.[10] They are strong enough to form the reactive boronate "ate" complex but generally mild enough to leave the amide intact. The presence of water is essential for these inorganic bases to function effectively.

  • Solvent System: The ideal solvent must solubilize the organic substrates, the palladium catalyst, and the inorganic base to some extent. A biphasic solvent system is often optimal. A mixture of an organic solvent like 1,4-Dioxane or Tetrahydrofuran (THF) with Water is standard.[6][12] The organic solvent dissolves the aryl halide and the boronic acid, while water dissolves the inorganic base and facilitates the formation of the active boronate species.[15][16] Thoroughly degassing the solvent is non-negotiable to prevent the oxidation and deactivation of the Pd(0) catalyst.[6]

  • Temperature Control: While some modern catalysts can operate at room temperature, most Suzuki couplings require heating to drive the reaction to completion, particularly the oxidative addition and reductive elimination steps. A temperature of 80-100 °C is a robust starting point that provides sufficient thermal energy without promoting significant degradation of the sensitive boronic acid.

Detailed Experimental Protocol

This protocol details the coupling of this compound with a representative aryl bromide, 4-bromoanisole.

Reagents & Equipment
  • Reagents: this compound, 4-bromoanisole, Pd(dppf)Cl₂, Potassium Carbonate (K₂CO₃), 1,4-Dioxane (anhydrous), Deionized Water.

  • Equipment: Schlenk flask or reaction vial with a screw cap and septum, magnetic stirrer and stir bar, heating block or oil bath, inert gas line (Argon or Nitrogen), standard laboratory glassware for workup, rotary evaporator, silica gel for chromatography.

Reagent Stoichiometry
ReagentM.W. ( g/mol )Moles (mmol)EquivalentsAmount
4-Bromoanisole187.041.01.0187 mg
This compound251.061.21.2301 mg
Pd(dppf)Cl₂731.730.030.0322 mg
Potassium Carbonate (K₂CO₃)138.212.52.5345 mg
1,4-Dioxane---4.0 mL
Deionized Water---1.0 mL

Step-by-Step Procedure

Experimental_Workflow start Start setup 1. Setup Add all solid reagents to a dry Schlenk flask. start->setup degas 2. Degassing Evacuate and backfill the flask with Argon (3x). setup->degas solvents 3. Add Solvents Inject degassed Dioxane and Water via syringe. degas->solvents heat 4. Reaction Heat mixture to 90 °C with vigorous stirring. solvents->heat monitor 5. Monitoring Check reaction progress by TLC or LC-MS after 4-12h. heat->monitor workup 6. Work-up Cool, dilute with water, and extract with Ethyl Acetate. monitor->workup Upon completion purify 7. Purification Dry, concentrate, and purify via flash chromatography. workup->purify end End Product purify->end

References

Application Notes and Protocols for Palladium-Catalyzed Suzuki-Miyaura Coupling of (2-Fluoro-5-(pyrrolidine-1-carbonyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Challenges of Electron-Deficient Boronic Acids

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its versatility in forging carbon-carbon bonds, particularly in the construction of biaryl and heteroaryl structures prevalent in pharmaceuticals.[1] The reaction's success hinges on a delicate interplay between the palladium catalyst, ligands, base, and solvent system. While broadly applicable, the coupling of electron-deficient boronic acids, such as (2-Fluoro-5-(pyrrolidine-1-carbonyl)phenyl)boronic acid, presents a significant challenge. The presence of the ortho-fluoro substituent and the amide functionality can render the boronic acid susceptible to protodeboronation, a detrimental side reaction where the carbon-boron bond is cleaved by a proton source, leading to reduced yields of the desired coupled product.[2]

This technical guide, designed for researchers and drug development professionals, provides a comprehensive overview of the critical parameters and offers detailed protocols for the successful palladium-catalyzed Suzuki-Miyaura coupling of this compound. By understanding the underlying mechanistic principles and employing optimized catalytic systems, researchers can effectively mitigate side reactions and achieve high-yield synthesis of valuable, functionalized molecules.

The Mechanistic Heart of the Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three primary steps, each influenced by the choice of reagents and conditions.[3] A thorough understanding of this cycle is paramount for troubleshooting and optimizing reactions with challenging substrates.

Suzuki_Miyaura_Cycle cluster_boron_activation Boron Activation Pd0 Pd(0)L_n OxAdd Oxidative Addition ArPdX Ar-Pd(II)-X(L_n) OxAdd->ArPdX Transmetal Transmetalation ArPdAr_prime Ar-Pd(II)-Ar'(L_n) Transmetal->ArPdAr_prime ArPdAr_prime->Pd0 RedElim Reductive Elimination Product Ar-Ar' RedElim->Product BoronicAcid Ar'-B(OH)₂ Base Base Boronate [Ar'-B(OH)₃]⁻ Base->Boronate Activation Boronate->Transmetal ArylHalide Ar-X ArylHalide->OxAdd

Figure 1: The Catalytic Cycle of the Suzuki-Miyaura Coupling.
  • Oxidative Addition: The cycle commences with the oxidative addition of an organic halide (Ar-X) to a low-valent palladium(0) complex. This step forms a palladium(II) intermediate. The reactivity of the halide is crucial, with the general trend being I > Br > Cl. For challenging substrates, highly active catalysts are needed to facilitate this step, especially with less reactive aryl chlorides.[3]

  • Transmetalation: This is often the rate-limiting step and involves the transfer of the organic group from the boron atom to the palladium(II) center. For this to occur efficiently, the boronic acid must be activated by a base to form a more nucleophilic boronate species.[3] The choice of base is therefore critical, as it must be strong enough to activate the boronic acid but not so harsh as to promote protodeboronation.

  • Reductive Elimination: In the final step, the two organic groups on the palladium(II) complex couple and are eliminated as the desired biaryl product (Ar-Ar'). This process regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.

Catalyst and Ligand Selection: The Key to Success with Challenging Boronic Acids

The choice of the palladium source and, more importantly, the supporting ligand is the most critical factor for the successful coupling of this compound. Standard catalysts like Pd(PPh₃)₄ may prove ineffective due to the propensity of the boronic acid to decompose under the required reaction conditions.

Palladium Precatalysts: Modern palladium precatalysts offer significant advantages in terms of air and moisture stability, as well as their ability to rapidly generate the active Pd(0) species in situ. For challenging substrates, the use of precatalysts based on Buchwald's biarylphosphine ligands is highly recommended.[2]

Ligands: The ligands stabilize the palladium center and modulate its reactivity. For electron-deficient boronic acids, bulky and electron-rich phosphine ligands are generally preferred. These ligands promote both the oxidative addition and reductive elimination steps and can stabilize the catalytically active species.

LigandStructureKey FeaturesRecommended Precatalyst
XPhos 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenylHighly effective for a broad range of Suzuki-Miyaura couplings, including those with challenging substrates.[2]XPhos Pd G2, G3, or G4
SPhos 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenylAnother highly active and versatile ligand, often used for heteroaryl couplings.SPhos Pd G2 or G3
RuPhos 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenylParticularly effective for couplings involving heteroaryl substrates.RuPhos Pd G3

Optimizing Reaction Conditions: A Systematic Approach

Beyond the catalyst system, the base and solvent play crucial roles in the outcome of the Suzuki-Miyaura coupling.

Base Selection: The base activates the boronic acid for transmetalation. For sensitive boronic acids, a moderately strong, non-nucleophilic base is often optimal.

  • Potassium Phosphate (K₃PO₄): Often the base of choice for challenging couplings, as it is effective in promoting the reaction while minimizing protodeboronation.[2]

  • Potassium Carbonate (K₂CO₃): A commonly used base, but may be too harsh for some sensitive substrates.

  • Cesium Carbonate (Cs₂CO₃): A stronger base that can be effective when others fail, but also carries a higher risk of promoting decomposition.

Solvent System: The solvent must be capable of dissolving all reaction components and is often a mixture of an organic solvent and water to facilitate the dissolution of the inorganic base and the boronate species.

  • 1,4-Dioxane/Water: A very common and effective solvent system for Suzuki-Miyaura couplings.

  • Tetrahydrofuran (THF)/Water: Another widely used ethereal solvent system.[2]

  • Toluene/Water: A non-polar option that can be beneficial in certain cases.

Experimental Protocols

The following protocols provide a starting point for the Suzuki-Miyaura coupling of this compound. It is crucial to note that optimization may be necessary for different coupling partners.

Protocol 1: General Procedure for the Coupling of this compound with an Aryl Bromide

This protocol is designed for general screening and optimization.

Materials:

  • This compound (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 equivalents)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

  • Magnetic stirrer and heating block or oil bath

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a clean, oven-dried reaction vessel, add this compound, the aryl bromide, the palladium precatalyst, and potassium phosphate.

  • Seal the vessel with a septum or cap.

  • Evacuate and backfill the vessel with an inert gas three times to ensure an oxygen-free atmosphere.

  • Add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) via syringe. The final concentration of the limiting reagent should be between 0.1 and 0.5 M.

  • Stir the reaction mixture at the desired temperature (start with room temperature and gradually increase to 50-80 °C if no reaction is observed).

  • Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Figure 2: Experimental Workflow for Suzuki-Miyaura Coupling.
Protocol 2: Rapid, Room-Temperature Coupling for Highly Sensitive Substrates

This protocol is adapted for instances where protodeboronation is a significant issue and aims to achieve rapid coupling at a lower temperature.[2]

Materials:

  • This compound (1.5 equivalents)

  • Aryl halide (chloride, bromide, or triflate) (1.0 equivalent)

  • Highly active palladium precatalyst (e.g., XPhos Pd G4, 1-2 mol%)

  • Potassium phosphate (K₃PO₄), 0.5 M aqueous solution (degassed)

  • Tetrahydrofuran (THF), anhydrous and degassed

Procedure:

  • In a reaction vial, combine the aryl halide, this compound, and the palladium precatalyst.

  • Seal the vial and thoroughly purge with an inert gas.

  • Add degassed anhydrous THF (to achieve a final organic phase concentration of ~0.2 M).

  • Add the degassed 0.5 M aqueous solution of K₃PO₄ (typically 2 volumes relative to the organic solvent).

  • Stir the biphasic mixture vigorously at room temperature.

  • Monitor the reaction closely; completion is often achieved within 30 minutes to a few hours.

  • Upon completion, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or No Conversion - Inactive catalyst- Insufficiently active catalyst for the substrate- Incorrect base or solvent- Ensure rigorous inert atmosphere and use of degassed solvents.- Switch to a more active precatalyst/ligand system (e.g., from a G2 to a G3 or G4 precatalyst).- Screen different bases (e.g., K₂CO₃, Cs₂CO₃) and solvent systems.
Protodeboronation of the Boronic Acid - Reaction temperature is too high- Base is too strong- Reaction time is too long- Lower the reaction temperature.- Use a milder base (e.g., K₃PO₄ instead of Cs₂CO₃).- Employ a more active catalyst to shorten the reaction time.[2]
Formation of Homocoupled Products - Oxygen contamination leading to side reactions- Inefficient transmetalation- Ensure thorough degassing of all reagents and solvents.- Optimize the base and solvent to facilitate efficient transmetalation.

Conclusion

The successful Suzuki-Miyaura coupling of this compound is a readily achievable transformation with careful consideration of the reaction parameters. The key to overcoming the challenge of protodeboronation lies in the use of highly active palladium catalysts, particularly those incorporating bulky and electron-rich biarylphosphine ligands. These advanced catalytic systems enable the reaction to proceed at lower temperatures and with shorter reaction times, favoring the desired cross-coupling pathway over the decomposition of the sensitive boronic acid. By following the detailed protocols and troubleshooting guidance provided in these application notes, researchers in the pharmaceutical and chemical industries can confidently and efficiently synthesize a wide range of valuable biaryl compounds incorporating the (2-Fluoro-5-(pyrrolidine-1-carbonyl)phenyl) moiety.

References

Application Notes and Protocols: Strategic Solvent Selection for the Suzuki-Miyaura Coupling of (2-Fluoro-5-(pyrrolidine-1-carbonyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of Electron-Deficient Suzuki-Miyaura Couplings

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its versatility in forging carbon-carbon bonds.[1][2] Its application in pharmaceutical and materials science is extensive, enabling the construction of complex molecular architectures.[3] However, the efficiency of this palladium-catalyzed reaction is highly dependent on the electronic and steric nature of the coupling partners, as well as the judicious choice of reaction conditions, with solvent selection playing a pivotal role.[4][5][6]

This guide focuses on the specific challenges presented by the coupling of (2-Fluoro-5-(pyrrolidine-1-carbonyl)phenyl)boronic acid. This substrate is characterized by two key features that can impede the desired transformation: an ortho-fluoro substituent and a meta-amide group. Both are electron-withdrawing groups, which can significantly impact the reactivity of the boronic acid. Electron-deficient boronic acids are known to undergo transmetalation at a slower rate, a critical step in the Suzuki-Miyaura catalytic cycle.[7][8] Furthermore, the ortho-fluoro group can introduce steric hindrance and potentially influence the electronic properties of the boronic acid moiety.[9][10]

Therefore, a carefully considered approach to solvent selection is paramount to achieving high yields and purity. This document provides a detailed exploration of the theoretical underpinnings of solvent effects in this context, followed by practical, step-by-step protocols for systematic solvent screening.

Theoretical Framework: The Multifaceted Role of the Solvent in the Suzuki-Miyaura Catalytic Cycle

The solvent in a Suzuki-Miyaura coupling is not merely an inert medium but an active participant that can influence every stage of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[1] Its properties—polarity, proticity, and coordinating ability—can dramatically alter the reaction landscape.

Key Solvent Properties and Their Mechanistic Implications:

  • Polarity: The polarity of the solvent can significantly affect the rates of the individual steps in the catalytic cycle.[5] For instance, polar solvents can stabilize the charged intermediates and transition states involved in the oxidative addition and transmetalation steps.[4][11] However, the relationship is not always linear, and the optimal polarity can be substrate-dependent.[4][12]

  • Coordinating Ability: Solvents can coordinate to the palladium center, influencing the reactivity and stability of the catalytic species.[5][12] Strongly coordinating solvents may compete with the phosphine ligands, potentially altering the active catalyst.[5]

  • Role of Water: The presence of water is often crucial for the success of Suzuki-Miyaura couplings, even in biphasic systems.[13][14] Water can facilitate the dissolution of the base and the boronic acid, and it is believed to play a key role in the transmetalation step by promoting the formation of a more reactive boronate species.[15][16] In some cases, water is generated in situ from the dehydration of the boronic acid itself.[15][16]

Challenges with this compound:

The electron-withdrawing nature of the fluoro and amide substituents in the target boronic acid can decrease the nucleophilicity of the organic group, thereby slowing down the transmetalation step.[7][17][18][19] This makes the selection of a solvent system that can promote this key step particularly critical. A solvent that can effectively solvate the base and the boronate intermediate is likely to be beneficial.

Experimental Design: A Systematic Approach to Solvent Screening

A systematic screening of various solvent systems is the most effective way to identify the optimal conditions for the coupling of this compound with a suitable aryl halide partner.

Diagram: General Workflow for Solvent Screening

The following diagram illustrates a logical workflow for the solvent screening process.

Solvent_Screening_Workflow cluster_prep Preparation cluster_screening Solvent Screening cluster_analysis Analysis & Optimization start Define Coupling Partners: This compound + Aryl Halide reagents Select Catalyst System: Pd Precatalyst + Ligand Select Base start->reagents solvent_prep Prepare Solvent Systems: A) Toluene/H2O B) Dioxane/H2O C) THF/H2O D) 2-MeTHF/H2O reagents->solvent_prep reactions Set up Parallel Reactions (Identical Stoichiometry, Varying Solvents) solvent_prep->reactions monitoring Monitor Reaction Progress (TLC, LC-MS) reactions->monitoring workup Work-up & Isolation monitoring->workup analysis Analyze Results: Yield, Purity (NMR, LC-MS) workup->analysis optimization Identify Optimal Solvent & Further Optimization (Temp, Base) analysis->optimization end Final Protocol optimization->end

Caption: A generalized workflow for systematic solvent screening in a Suzuki-Miyaura coupling reaction.

Protocol: Parallel Solvent Screening for the Coupling of this compound with 4-Bromoanisole

This protocol outlines a parallel screening experiment to evaluate four common solvent systems for the Suzuki-Miyaura coupling of the target boronic acid with 4-bromoanisole as a model aryl halide.

Materials:

  • This compound

  • 4-Bromoanisole

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Potassium phosphate (K₃PO₄)

  • Toluene (anhydrous)

  • 1,4-Dioxane (anhydrous)

  • Tetrahydrofuran (THF) (anhydrous)

  • 2-Methyltetrahydrofuran (2-MeTHF) (anhydrous)

  • Degassed deionized water

  • Reaction vials with stir bars

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reagent Preparation:

    • In a glovebox or under an inert atmosphere, prepare a stock solution of the palladium catalyst and ligand. For example, dissolve Pd(OAc)₂ (2 mol%) and XPhos (4 mol%) in a small amount of the respective organic solvent to be screened.

    • Prepare a stock solution or weigh out the required amount of K₃PO₄ (3.0 equivalents).

  • Reaction Setup (for each solvent system):

    • To a reaction vial containing a stir bar, add this compound (1.2 equivalents) and 4-bromoanisole (1.0 equivalent, the limiting reagent).

    • Add the pre-weighed K₃PO₄.

    • Add the appropriate organic solvent (e.g., Toluene, Dioxane, THF, or 2-MeTHF) to achieve a concentration of approximately 0.1 M with respect to the 4-bromoanisole.

    • Add degassed deionized water. A common starting ratio is 4:1 or 5:1 organic solvent to water.

    • Add the catalyst/ligand stock solution.

    • Seal the vials and purge with an inert gas for 5-10 minutes.

  • Reaction Execution:

    • Place the reaction vials in a preheated heating block or oil bath at a temperature of 80-100 °C.

    • Stir the reactions vigorously for a predetermined time (e.g., 12-24 hours).

  • Reaction Monitoring and Work-up:

    • Monitor the progress of the reaction by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the reactions to room temperature.

    • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.

    • Separate the organic layer, and wash it with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Analysis and Data Comparison:

    • Determine the crude yield of the product.

    • Purify the crude product by flash column chromatography.

    • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

    • Calculate the isolated yield for each solvent system.

Data Presentation: Comparative Analysis of Solvent Performance

The results of the solvent screening can be effectively summarized in a table for easy comparison. The following table presents hypothetical data to illustrate this.

Solvent System (Organic:H₂O)Temperature (°C)Time (h)Conversion (%) (by LC-MS)Isolated Yield (%)Purity (%)
Toluene:H₂O (4:1)100188575>98
Dioxane:H₂O (4:1)100189588>99
THF:H₂O (4:1)80247062>97
2-MeTHF:H₂O (4:1)90209082>98

Interpretation of Hypothetical Results:

Based on this hypothetical data, the dioxane/water system provided the highest isolated yield and purity, suggesting it is the most suitable solvent for this particular transformation under the screened conditions. Toluene/water and 2-MeTHF/water also showed good performance, while THF/water was less effective.

Conclusion and Further Optimization

The selection of an appropriate solvent system is a critical parameter for the successful Suzuki-Miyaura coupling of the electron-deficient this compound. A systematic screening approach, as detailed in this guide, allows for the empirical determination of the optimal solvent. While a dioxane/water mixture often proves effective for a wide range of Suzuki couplings, the ideal choice is ultimately substrate-dependent.[13]

Once an optimal solvent system is identified, further optimization of other reaction parameters such as temperature, base, catalyst loading, and ligand choice can be pursued to maximize the yield and efficiency of the reaction. For particularly challenging couplings involving electron-deficient partners, the use of stronger bases like cesium carbonate (Cs₂CO₃) or potassium fluoride (KF) may be beneficial.[8] Additionally, employing highly active, sterically hindered phosphine ligands is often crucial for promoting the challenging oxidative addition and transmetalation steps.[8]

References

Application Notes and Protocols for the Suzuki-Miyaura Coupling of Aryl Halides with (2-Fluoro-5-(pyrrolidine-1-carbonyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, particularly in the realm of drug discovery and development, for its remarkable ability to form carbon-carbon bonds with high functional group tolerance.[1][2][3] This guide provides a comprehensive overview and detailed protocols for the palladium-catalyzed coupling of various aryl halides with the synthetically important (2-Fluoro-5-(pyrrolidine-1-carbonyl)phenyl)boronic acid. This specific boronic acid is a valuable building block in medicinal chemistry, and understanding its reactivity is crucial for the efficient synthesis of complex molecules. These application notes are intended for researchers, scientists, and drug development professionals seeking to optimize this critical transformation.

Introduction: The Strategic Importance of Biaryl Scaffolds

The biaryl motif is a privileged structure in a vast number of biologically active compounds and approved pharmaceuticals.[3] The Suzuki-Miyaura coupling provides a powerful and versatile method for the construction of these C(sp²)-C(sp²) bonds.[3] The reaction's success is attributed to its mild conditions, tolerance of a wide array of functional groups, and the general stability and low toxicity of the boronic acid reagents.[2][3]

This compound is a particularly interesting coupling partner due to the presence of three key functionalities: a fluoro group, a pyrrolidine-1-carbonyl moiety, and the boronic acid itself. The fluorine atom can modulate the physicochemical properties of the final compound, such as pKa and metabolic stability, while the amide can participate in crucial hydrogen bonding interactions with biological targets. This guide will delve into the critical parameters that govern the successful coupling of this versatile building block.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst.[4][5][6] A fundamental understanding of this mechanism is paramount for troubleshooting and optimizing reaction conditions. The cycle consists of three primary steps:

  • Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide (Ar-X) to a coordinatively unsaturated Pd(0) complex, forming a Pd(II) intermediate.[2][4][6] The reactivity of the aryl halide generally follows the trend I > Br > OTf >> Cl.[1][7]

  • Transmetalation: In this key step, the organic group from the boronic acid is transferred to the palladium center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[5][8][9]

  • Reductive Elimination: The final step involves the reductive elimination of the two organic partners from the Pd(II) complex, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[4][5]

Below is a diagram illustrating the catalytic cycle:

Suzuki_Miyaura_Coupling cluster_cycle Catalytic Cycle cluster_inputs Inputs cluster_outputs Outputs Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_ArX Ar-Pd(II)L_n-X OxAdd->PdII_ArX Transmetalation Transmetalation PdII_ArX->Transmetalation PdII_ArAr Ar-Pd(II)L_n-Ar' Transmetalation->PdII_ArAr RedElim Reductive Elimination PdII_ArAr->RedElim RedElim->Pd0 Product Biaryl Product (Ar-Ar') RedElim->Product Byproducts X⁻, B(OH)₃ RedElim->Byproducts ArX Aryl Halide (Ar-X) ArX->OxAdd BoronicAcid This compound (Ar'-B(OH)₂) BoronicAcid->Transmetalation Base Base Base->Transmetalation Activates Boronic Acid Protocol_1 start Start reagents Combine Aryl Halide, Boronic Acid, and Base start->reagents degas Add Degassed Solvent and Degas Mixture reagents->degas catalyst Add Palladium Catalyst degas->catalyst heat Heat Reaction Mixture catalyst->heat monitor Monitor by TLC/LC-MS heat->monitor workup Aqueous Workup monitor->workup Reaction Complete purify Purification by Chromatography workup->purify end End purify->end

References

Application Notes and Protocols: Column Chromatography Purification of Biaryls from Suzuki Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and process development professionals engaged in the synthesis of biaryl scaffolds, the Suzuki-Miyaura coupling is an indispensable tool.[1] However, the elegance of this palladium-catalyzed carbon-carbon bond formation is often followed by the practical challenge of isolating the desired biaryl product from a complex reaction mixture.[2][3] This application note provides a detailed, experience-driven guide to the purification of biaryl compounds from Suzuki coupling reactions using column chromatography, emphasizing the rationale behind procedural choices to ensure robust and reproducible outcomes.

Understanding the Challenge: The Post-Suzuki Reaction Milieu

A successful Suzuki coupling yields the desired biaryl, but the crude reaction mixture is invariably contaminated with a variety of byproducts and unreacted starting materials.[4] A thorough understanding of these potential impurities is the cornerstone of developing an effective purification strategy.

Common Impurities and Byproducts

The primary species to be separated from the target biaryl typically include:

  • Homocoupling Products: Coupling of two identical organoboron species or two identical organic halides can lead to symmetrical biaryl byproducts.[4][5]

  • Dehalogenated Starting Material: The organic halide can undergo reduction, replacing the halogen with a hydrogen atom.[6]

  • Protodeboronated Starting Material: The carbon-boron bond of the organoboron reagent can be cleaved by hydrolysis or protonation, regenerating the corresponding arene.[2][7]

  • Unreacted Starting Materials: Incomplete reactions will leave residual organic halide and organoboron species.

  • Palladium Catalyst Residues: The palladium catalyst and its associated ligands are critical impurities to remove, especially in pharmaceutical applications.[8][9]

  • Boronic Acid-Related Impurities: Boronic acids can form dimers, trimers (boroxines), or esters, adding to the complexity of the mixture.[4][10]

  • Inorganic Salts: The base used in the reaction (e.g., carbonates, phosphates) and resulting salts must be removed.

A preliminary workup, such as filtering the reaction mixture through a pad of Celite® to remove the bulk of the palladium catalyst and inorganic salts, is a highly recommended first step before proceeding to chromatographic purification.[8][11]

The Role of Thin-Layer Chromatography (TLC) in Method Development

Before attempting a column, Thin-Layer Chromatography (TLC) is an invaluable, cost-effective tool for assessing the reaction progress and developing the optimal solvent system for separation.[12][13] By spotting the crude reaction mixture alongside the starting materials on a TLC plate and eluting with various solvent systems, one can visualize the separation of the desired product from impurities. The ideal solvent system will show a good separation (ΔRf > 0.2) between the product spot and the major impurity spots.[12][14]

dot graph TD { A[Start] --> B{Run Suzuki Coupling Reaction}; B --> C{Monitor by TLC}; C --> D{Reaction Complete?}; D -- Yes --> E[Aqueous Workup]; D -- No --> B; E --> F[Filter through Celite®]; F --> G[Concentrate Crude Mixture]; G --> H{Develop Separation Method using TLC}; H --> I[Perform Column Chromatography]; I --> J[Analyze Fractions by TLC]; J --> K{Combine Pure Fractions}; K --> L[Evaporate Solvent]; L --> M[Characterize Pure Biaryl Product]; M --> N[End]; }

Caption: Workflow for Suzuki Coupling and Purification.

Principles of Column Chromatography for Biaryl Purification

Column chromatography separates compounds based on their differential adsorption to a stationary phase while a mobile phase flows through it. For the purification of biaryls, which are often moderately polar, normal-phase chromatography using silica gel is the most common approach.

Stationary Phase Selection
  • Silica Gel (SiO₂): This is the most widely used stationary phase for Suzuki coupling purification due to its versatility and cost-effectiveness.[8] Its polar surface interacts with polar functional groups, retaining more polar compounds for longer.

  • Alumina (Al₂O₃): Can be a suitable alternative, especially for compounds that are sensitive to the acidic nature of silica gel.[15]

  • Biphenyl Phases: For high-performance liquid chromatography (HPLC), biphenyl stationary phases offer unique selectivity for aromatic compounds through π-π interactions, providing an orthogonal separation mechanism to traditional alkyl phases like C18.[16][17][18][19] This can be particularly useful for separating structurally similar biaryls.

Mobile Phase (Eluent) Selection

The choice of mobile phase is critical for achieving good separation. Typically, a mixture of a non-polar solvent and a more polar solvent is used. The polarity of the eluent is adjusted to control the elution rate of the compounds.

SolventPolarity IndexBoiling Point (°C)Notes
Hexane/Heptane0.169 / 98Common non-polar component.
Dichloromethane3.140Good solvent for many organic compounds, moderately polar.
Ethyl Acetate4.477A more polar solvent, often used in combination with hexanes.
Diethyl Ether2.835Volatile, good for less polar compounds.
Methanol5.165Highly polar, used for eluting very polar compounds.

The ideal starting mobile phase composition is determined from the TLC analysis, typically aiming for an Rf value of 0.2-0.3 for the desired product.[20]

Detailed Protocol for Column Chromatography Purification

This protocol provides a step-by-step guide for a typical flash column chromatography purification of a biaryl product from a Suzuki coupling reaction.

Materials and Equipment
  • Glass chromatography column

  • Silica gel (flash grade, 40-63 µm)

  • Sand (acid-washed)

  • Eluent (pre-determined from TLC analysis)

  • Collection tubes or flasks

  • TLC plates, chamber, and UV lamp

  • Rotary evaporator

Column Packing (Slurry Method)
  • Preparation: Ensure the column is clean, dry, and vertically clamped. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.

  • Slurry Formation: In a beaker, make a slurry of silica gel in the initial, least polar eluent. The consistency should be pourable but not too dilute.

  • Packing: Pour the slurry into the column in one continuous motion. Tap the side of the column gently to dislodge any air bubbles and ensure even packing.

  • Settling: Open the stopcock and allow the solvent to drain until it is just above the silica bed. Add a protective layer of sand on top of the silica gel.

Sample Loading
  • Wet Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.[21] Using a pipette, carefully apply the solution to the top of the silica bed, allowing it to absorb completely.

  • Dry Loading: If the product has poor solubility in the eluent, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.[21][22] This powder is then carefully added to the top of the column.

Elution and Fraction Collection
  • Isocratic vs. Gradient Elution:

    • Isocratic Elution: The mobile phase composition remains constant throughout the separation. This is simpler but may lead to band broadening for later-eluting compounds.[23][24]

    • Gradient Elution: The polarity of the mobile phase is gradually increased during the separation. This is highly effective for separating compounds with a wide range of polarities, resulting in sharper peaks and shorter run times.[25][26][27] For Suzuki reaction mixtures, a gradient elution (e.g., starting with 100% hexanes and gradually increasing the percentage of ethyl acetate) is often the most efficient approach.

  • Fraction Collection: Begin collecting fractions as the solvent starts to elute from the column. The size of the fractions will depend on the scale of the purification.

  • Monitoring: Regularly analyze the collected fractions by TLC to track the elution of the desired product and impurities.

dot graph TD { subgraph "Column Preparation" A[Select Column] --> B[Add Cotton Plug & Sand]; B --> C[Prepare Silica Slurry]; C --> D[Pour Slurry & Pack Column]; D --> E[Add Top Sand Layer]; end

}

Caption: Step-by-step column chromatography workflow.

Product Isolation

Once TLC analysis confirms which fractions contain the pure product, combine them in a round-bottom flask. Remove the solvent using a rotary evaporator to yield the purified biaryl compound.

Troubleshooting Common Issues

ProblemPossible CauseSolution
Poor Separation / Overlapping Bands - Inappropriate solvent system.- Column overloaded with crude material.- Poorly packed column (channeling).- Re-optimize the mobile phase using TLC with different solvent combinations.- Use less crude material for the amount of silica.- Repack the column carefully, ensuring no air bubbles.
Product Does Not Elute - Eluent is not polar enough.- Compound may have decomposed on the silica gel.- Gradually increase the polarity of the mobile phase (e.g., add a small percentage of methanol to an ethyl acetate/hexane mixture).- Test compound stability on a TLC plate by letting a spot sit for an extended period before eluting. Consider using a less acidic stationary phase like alumina.[20]
Cracked or Dry Column Bed - The solvent level dropped below the top of the silica bed.- This is often irreversible and requires repacking the column. Always keep the silica bed wet with the eluent.
Streaking of Spots on TLC - Sample is too concentrated.- Presence of very polar or acidic/basic impurities.- Dilute the sample before spotting on the TLC plate.- Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent to improve the peak shape of acidic or basic compounds, respectively.
Persistent Palladium Contamination - Palladium complexes can be challenging to remove by silica gel chromatography alone.- Pre-treat the crude mixture with a palladium scavenger.- Pass the crude material through a short plug of silica or celite before the main column.[8] Some studies suggest specific aqueous washes can reduce palladium levels.[28][29]

Conclusion

The purification of biaryls from Suzuki coupling reactions by column chromatography is a routine yet critical step in synthetic organic chemistry. A systematic approach, beginning with a thorough understanding of potential impurities and meticulous method development using TLC, is paramount for success. By carefully selecting the stationary and mobile phases and employing proper column packing and elution techniques, researchers can reliably isolate their target biaryl compounds in high purity. This guide provides the foundational knowledge and practical protocols to empower scientists to tackle this common purification challenge with confidence and efficiency.

References

Application Notes and Protocols for Alternative Cross-Coupling Reactions of (2-Fluoro-5-(pyrrolidine-1-carbonyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to: Researchers, scientists, and drug development professionals.

Introduction: Navigating the Reactivity of an Electron-Deficient Boronic Acid

(2-Fluoro-5-(pyrrolidine-1-carbonyl)phenyl)boronic acid is a valuable building block in contemporary drug discovery, prized for the unique physicochemical properties imparted by its fluorine and amide functionalities. The electron-withdrawing nature of both the ortho-fluoro and meta-pyrrolidine-1-carbonyl substituents significantly modulates the electronic properties of the boronic acid, presenting both opportunities and challenges in traditional cross-coupling reactions. While the Suzuki-Miyaura coupling remains a cornerstone of C-C bond formation, the attenuated nucleophilicity of this boronic acid can lead to sluggish reaction kinetics and competing side reactions, such as protodeboronation, under standard conditions.[1]

This comprehensive guide provides detailed application notes and robust protocols for alternative cross-coupling strategies that leverage the unique reactivity of this compound. We will explore methodologies that expand the synthetic utility of this building block beyond conventional C(sp²)-C(sp²) bond formation, including C-N and C(sp²)-C(sp³) couplings. The protocols herein are designed to be self-validating, with in-depth explanations of the mechanistic rationale behind the choice of catalysts, ligands, and reaction conditions, empowering researchers to adapt and troubleshoot these powerful transformations.

I. Chan-Lam C-N Cross-Coupling: Forging Aryl-Amine Scaffolds

The Chan-Lam coupling offers a powerful and mild alternative to palladium-catalyzed C-N bond formation, such as the Buchwald-Hartwig amination. This copper-catalyzed reaction directly couples arylboronic acids with N-H containing compounds, and its tolerance for air and moisture makes it an operationally simple and attractive method.[2][3]

Scientific Rationale and Mechanistic Insight

The accepted mechanism for the Chan-Lam coupling involves the formation of a copper(II) complex which undergoes transmetalation with the boronic acid.[4][5] A subsequent disproportionation or oxidation leads to a key copper(III) intermediate. This Cu(III) species then undergoes reductive elimination to form the desired C-N bond and a Cu(I) species, which is subsequently re-oxidized to Cu(II) by an external oxidant, often atmospheric oxygen, to complete the catalytic cycle.[4][5] The presence of a base is crucial for the deprotonation of the amine nucleophile, facilitating its coordination to the copper center.

For this compound, the electron-deficient nature of the aryl ring can facilitate the reductive elimination step. However, careful selection of the copper source and ligands is necessary to promote efficient transmetalation.

Chan_Lam_Mechanism cluster_cycle Catalytic Cycle Cu(II) Cu(II) Cu(II)-Amine Cu(II)-Amine Cu(II)->Cu(II)-Amine + R2NH, -H+ Ar-Cu(II)-Amine Ar-Cu(II)-Amine Cu(II)-Amine->Ar-Cu(II)-Amine + ArB(OH)2 Ar-Cu(III)-Amine Ar-Cu(III)-Amine Ar-Cu(II)-Amine->Ar-Cu(III)-Amine [O] Cu(I) Cu(I) Ar-Cu(III)-Amine->Cu(I) Reductive Elimination Product Product Ar-Cu(III)-Amine->Product Ar-NR2 Cu(I)->Cu(II) Oxidation (O2)

Caption: Catalytic cycle of the Chan-Lam C-N cross-coupling reaction.

Detailed Experimental Protocol: Chan-Lam Coupling with a Primary Amine

This protocol details the coupling of this compound with benzylamine.

Materials:

ReagentCAS NumberMolecular WeightAmount (mmol)Equivalents
This compound874289-42-6237.040.51.0
Benzylamine100-46-9107.150.61.2
Copper(II) Acetate (Cu(OAc)₂)142-71-2181.630.050.1
Pyridine110-86-179.101.02.0
Dichloromethane (DCM)75-09-284.935 mL-
Molecular Sieves (4Å)--~200 mg-

Procedure:

  • To a dry 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (118.5 mg, 0.5 mmol), copper(II) acetate (9.1 mg, 0.05 mmol), and activated 4Å molecular sieves (~200 mg).

  • Seal the flask with a septum and purge with air for 5 minutes.

  • Add dichloromethane (5 mL) via syringe, followed by benzylamine (65 µL, 0.6 mmol) and pyridine (81 µL, 1.0 mmol).

  • Stir the reaction mixture vigorously at room temperature, open to the air (a balloon filled with air can be attached to the flask).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, filter the reaction mixture through a pad of Celite®, washing with dichloromethane.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the desired N-benzyl-2-fluoro-5-(pyrrolidine-1-carbonyl)aniline.

II. Photoredox/Nickel Dual Catalysis: C(sp²)-C(sp³) Bond Formation

The synergistic combination of photoredox and nickel catalysis has emerged as a powerful platform for the formation of C(sp²)-C(sp³) bonds under mild conditions.[6][7] This methodology is particularly advantageous for coupling partners that are challenging in traditional cross-coupling reactions. For this compound, this approach enables the introduction of alkyl fragments, a transformation that is difficult to achieve via conventional Suzuki-Miyaura coupling.

Scientific Rationale and Mechanistic Insight

This dual catalytic system operates through two interconnected catalytic cycles.[8][9] In the photoredox cycle, a photocatalyst (e.g., an iridium or ruthenium complex), upon excitation by visible light, engages in a single-electron transfer (SET) with an alkyl precursor (often an alkyl trifluoroborate or a species generated in situ from a carboxylic acid) to generate an alkyl radical.[10] In the nickel cycle, a Ni(0) complex undergoes oxidative addition with an aryl halide (or a related electrophile). The generated Ni(II) species is then trapped by the alkyl radical to form a high-valent Ni(III) intermediate. Subsequent reductive elimination from this Ni(III) complex furnishes the C(sp²)-C(sp³) coupled product and regenerates a Ni(I) species, which is then reduced back to Ni(0) to complete the cycle.

Photo_Ni_Dual_Catalysis cluster_photo Photoredox Cycle cluster_ni Nickel Cycle PC PC PC->PC hv (Visible Light) PC+ PC+ PC->PC+ + Alkyl-X, -Alkyl•, -X- PC+->PC + Ni(I), -Ni(II) Ni(0) Ni(0) Ar-Ni(II)-X Ar-Ni(II)-X Ni(0)->Ar-Ni(II)-X + Ar-X Ar-Ni(III)-Alkyl Ar-Ni(III)-Alkyl Ar-Ni(II)-X->Ar-Ni(III)-Alkyl + Alkyl• Ni(I) Ni(I) Ar-Ni(III)-Alkyl->Ni(I) Reductive Elimination Product Product Ar-Ni(III)-Alkyl->Product Ar-Alkyl Ni(I)->Ni(0) Reduction PC* PC*

Caption: General mechanism for photoredox/nickel dual-catalyzed C(sp²)-C(sp³) cross-coupling.

Detailed Experimental Protocol: Coupling with a Secondary Alkyl Bromide

This protocol describes the coupling of this compound with isopropyl bromide.

Materials:

ReagentCAS NumberMolecular WeightAmount (mmol)Equivalents
This compound874289-42-6237.040.31.0
Isopropyl bromide75-26-3122.990.451.5
NiCl₂·glyme27863-45-2221.730.0150.05
4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy)729-00-0268.410.0180.06
Ir[dF(CF₃)ppy]₂(bpy)PF₆870987-15-21135.840.0030.01
Potassium Carbonate (K₂CO₃)584-08-7138.210.62.0
N,N-Dimethylformamide (DMF), anhydrous68-12-273.093 mL-

Procedure:

  • In a glovebox, to a dry 10 mL vial equipped with a magnetic stir bar, add NiCl₂·glyme (3.3 mg, 0.015 mmol) and dtbbpy (4.8 mg, 0.018 mmol).

  • Add anhydrous DMF (1 mL) and stir for 10 minutes to form the nickel catalyst complex.

  • To this solution, add this compound (71.1 mg, 0.3 mmol), Ir[dF(CF₃)ppy]₂(bpy)PF₆ (3.4 mg, 0.003 mmol), and potassium carbonate (82.9 mg, 0.6 mmol).

  • Add additional anhydrous DMF (2 mL) and then isopropyl bromide (42 µL, 0.45 mmol).

  • Seal the vial with a screw cap containing a PTFE septum and remove from the glovebox.

  • Place the vial approximately 5-10 cm from a blue LED lamp and stir at room temperature.

  • Monitor the reaction by LC-MS. The reaction is typically complete in 12-18 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate (10 mL) and wash with water (3 x 5 mL) and brine (5 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield 1-(3-fluoro-4-isopropylbenzoyl)pyrrolidine.

III. Decarboxylative Cross-Coupling: An Alternative to Boronic Acids

Decarboxylative cross-coupling presents a strategic alternative to reactions employing organoboron reagents. In this approach, a readily available carboxylic acid is coupled with an organic halide, with concomitant extrusion of CO₂.[11][12][13] This transformation is particularly useful when the corresponding boronic acid is unstable or difficult to access. For the target scaffold, this would involve the coupling of 2-fluoro-5-(pyrrolidine-1-carbonyl)benzoic acid with an aryl or alkyl halide.

Scientific Rationale and Mechanistic Insight

The mechanism of decarboxylative cross-coupling can vary depending on the catalyst system (often palladium or copper) and reaction conditions. A common pathway involves the formation of a metal-carboxylate species. Decarboxylation of this intermediate generates an organometallic species, which can then participate in a cross-coupling cycle with an organic halide.[14] For palladium-catalyzed versions, the cycle typically involves oxidative addition of the organic halide to a Pd(0) center, followed by transmetalation with the organometallic species generated from decarboxylation, and subsequent reductive elimination to afford the coupled product.

Decarboxylative_Coupling cluster_cycle Catalytic Cycle cluster_decarbox Organometallic Formation Pd(0) Pd(0) Ar'-Pd(II)-X Ar'-Pd(II)-X Pd(0)->Ar'-Pd(II)-X + Ar'-X Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' Ar'-Pd(II)-X->Ar-Pd(II)-Ar' + Ar-M, -MX Ar-Pd(II)-Ar'->Pd(0) Reductive Elimination Product Product Ar-Pd(II)-Ar'->Product Ar-Ar' Ar-COOH Ar-COOH Ar-COO-M Ar-COO-M Ar-COOH->Ar-COO-M + M-Base Ar-M Ar-M Ar-COO-M->Ar-M - CO2

Caption: A general mechanistic pathway for palladium-catalyzed decarboxylative cross-coupling.

Detailed Experimental Protocol: Coupling of the Corresponding Carboxylic Acid with an Aryl Bromide

This protocol details the decarboxylative coupling of 2-fluoro-5-(pyrrolidine-1-carbonyl)benzoic acid with 4-bromoanisole.

Materials:

ReagentCAS NumberMolecular WeightAmount (mmol)Equivalents
2-Fluoro-5-(pyrrolidine-1-carbonyl)benzoic acid1260811-66-8239.220.41.0
4-Bromoanisole104-92-7187.040.61.5
Pd(OAc)₂3375-31-3224.490.020.05
SPhos657408-07-6410.510.040.1
Silver Carbonate (Ag₂CO₃)534-16-7275.750.82.0
1,4-Dioxane, anhydrous123-91-188.114 mL-

Procedure:

  • To a dry oven-dried Schlenk tube equipped with a magnetic stir bar, add 2-fluoro-5-(pyrrolidine-1-carbonyl)benzoic acid (95.7 mg, 0.4 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), SPhos (16.4 mg, 0.04 mmol), and silver carbonate (220.6 mg, 0.8 mmol).

  • Seal the tube with a septum, and evacuate and backfill with argon three times.

  • Add anhydrous 1,4-dioxane (4 mL) and 4-bromoanisole (75 µL, 0.6 mmol) via syringe.

  • Place the Schlenk tube in a preheated oil bath at 120 °C and stir for 16 hours.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate (15 mL).

  • Filter the mixture through a plug of silica gel, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to obtain the desired biaryl product.

IV. Summary and Comparative Analysis

Reaction TypeKey FeaturesAdvantages for the Target SubstrateConsiderations and Potential Challenges
Chan-Lam C-N Coupling Copper-catalyzed, couples boronic acids with N-H compounds, mild conditions, air and moisture tolerant.[2][3]Direct access to valuable N-aryl scaffolds from the boronic acid.Stoichiometric amounts of base are often required; reaction times can be long.
Photoredox/Nickel Dual Catalysis Forms C(sp²)-C(sp³) bonds, uses visible light, mild conditions, generates alkyl radicals.[6][7]Enables the introduction of alkyl groups, which is challenging via traditional methods.Requires careful exclusion of oxygen and moisture; photocatalysts can be expensive.
Decarboxylative Cross-Coupling Uses carboxylic acids instead of boronic acids, extrudes CO₂, often requires higher temperatures.[11][12][13]Provides a synthetic route when the boronic acid is not readily available or is unstable.Can require harsh conditions (high temperature); substrate scope can be limited.

V. Conclusion

The protocols and insights provided in this guide demonstrate that the synthetic utility of this compound extends far beyond traditional Suzuki-Miyaura couplings. By embracing alternative methodologies such as Chan-Lam amination, photoredox/nickel dual catalysis, and decarboxylative couplings, researchers can access a broader range of complex molecular architectures. Understanding the mechanistic underpinnings of these reactions is paramount for their successful implementation and for troubleshooting unforeseen challenges. These advanced transformations empower chemists to unlock the full potential of this valuable building block in the pursuit of novel therapeutics and functional materials.

References

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling with Fluorinated Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for scientists and researchers navigating the complexities of Suzuki-Miyaura cross-coupling reactions involving fluorinated boronic acids. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, drawing from established literature and practical field experience. Fluorinated organic molecules are of paramount importance in pharmaceutical and materials science, and mastering their synthesis via Suzuki coupling is a critical skill. However, the unique electronic properties of fluorinated boronic acids introduce specific challenges, primarily in the form of side reactions that can diminish yields and complicate purification. This resource aims to equip you with the knowledge to anticipate, diagnose, and resolve these issues effectively.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your experiments, offering probable causes and actionable solutions.

Problem 1: Low or No Yield of the Desired Cross-Coupled Product

You've set up your Suzuki coupling with a fluorinated boronic acid, but analysis (TLC, LC-MS, GC-MS) shows a low conversion of your starting materials or no formation of the desired product.

Possible Cause 1: Catalyst Inactivity or Insufficient Activity

The electron-withdrawing nature of fluorine atoms can render the fluorinated boronic acid less nucleophilic, slowing down the crucial transmetalation step in the catalytic cycle. Standard palladium catalysts may not be sufficiently active to overcome this hurdle.

  • Solution:

    • Employ Electron-Rich, Bulky Ligands: Switch to more sophisticated phosphine ligands that are known to accelerate both oxidative addition and reductive elimination. Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) and N-heterocyclic carbenes (NHCs) are excellent choices for coupling electron-deficient substrates.[1][2] These ligands promote the formation of the active catalytic species and facilitate the challenging steps of the catalytic cycle.

    • Use Pre-formed Catalysts: Consider using well-defined palladium(II) pre-catalysts (e.g., XPhos Pd G3). These can offer greater stability and reproducibility compared to generating the active Pd(0) species in situ from sources like Pd(OAc)₂.[1]

Possible Cause 2: Inappropriate Base or Solvent System

The choice of base is critical in Suzuki couplings as it facilitates the formation of the active boronate species required for transmetalation.[3] An unsuitable base or solvent can fail to promote the reaction or even contribute to side reactions.

  • Solution:

    • Optimize the Base: For challenging couplings with electron-deficient boronic acids, stronger, non-nucleophilic bases are often more effective. Consider using potassium phosphate (K₃PO₄) or cesium fluoride (CsF).[4] The base's strength can significantly impact the reaction rate.

    • Ensure Proper Solvation and Degassing: Use a well-degassed solvent system appropriate for the chosen base and substrates (e.g., dioxane/water, THF/water, toluene/water). Oxygen can lead to the oxidative degradation of the Pd(0) catalyst and promote the homocoupling of boronic acids.[1]

Possible Cause 3: Poor Quality or Degradation of the Fluorinated Boronic Acid

Fluorinated boronic acids, being electron-deficient, are particularly susceptible to degradation, most commonly through protodeboronation.[5] If the boronic acid has degraded on the shelf, the stoichiometry of your reaction will be incorrect, leading to low yields.

  • Solution:

    • Use Stabilized Boronic Acid Derivatives: Convert the boronic acid to a more stable form, such as a potassium trifluoroborate salt or a pinacol boronate ester.[4][5] These derivatives are generally more resistant to premature decomposition and act as a "slow-release" source of the active boronic acid under the reaction conditions.

    • Check Purity Before Use: If possible, verify the purity of your boronic acid by NMR before setting up the reaction. The presence of the corresponding protodeboronated arene is a clear sign of degradation.

Problem 2: Significant Formation of Protodeboronated Byproduct

Your reaction yields the desired product, but you also observe a significant amount of the arene resulting from the replacement of the boronic acid group with a hydrogen atom.

dot```dot graph Protodeboronation_Mechanism { layout=dot; rankdir=TB; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes ArF_BOH2 [label="Fluorinated Aryl\nBoronic Acid (ArF-B(OH)2)", fillcolor="#F1F3F4", fontcolor="#202124"]; ArF_BOH3_neg [label="Fluorinated Aryl\nBoronate ([ArF-B(OH)3]⁻)", fillcolor="#F1F3F4", fontcolor="#202124"]; ArF_H [label="Protodeboronated\nByproduct (ArF-H)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Base [label="Base (e.g., OH⁻)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Proton_Source [label="Proton Source\n(e.g., H₂O)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges ArF_BOH2 -> ArF_BOH3_neg [label="+ Base"]; Base -> ArF_BOH2 [style=invis]; ArF_BOH3_neg -> ArF_H [label="+ Proton Source\n(Rate-Limiting Step)"]; Proton_Source -> ArF_BOH3_neg [style=invis]; }

Caption: Suzuki catalytic cycle with key side reactions.

Frequently Asked Questions (FAQs)

Q1: Why are fluorinated boronic acids more challenging to use in Suzuki couplings than their non-fluorinated analogs?

The electron-withdrawing nature of fluorine atoms has several effects. It increases the Lewis acidity of the boron center, which can make the boronic acid more susceptible to protodeboronation, especially under basic conditions. [5]It also decreases the nucleophilicity of the aryl group, which can slow down the transmetalation step of the catalytic cycle, often requiring more active catalysts and optimized conditions to achieve good yields. [6] Q2: Should I use a fluorinated boronic acid or a fluorinated aryl halide in my reaction design?

The general principle for Suzuki couplings is to have an electron-rich boronic acid and an electron-poor aryl halide. Therefore, if your target molecule allows, it is often advantageous to use the fluorinated partner as the aryl halide (which is electron-poor) and couple it with a more electron-rich boronic acid. However, synthetic accessibility often dictates the choice. If you must use a fluorinated boronic acid, be prepared to employ the strategies outlined in this guide, such as using highly active catalysts and stabilized boronic acid derivatives.

Q3: What is the benefit of using potassium trifluoroborates (ArBF₃K) instead of boronic acids?

Potassium organotrifluoroborates are generally crystalline, bench-stable solids that are much less prone to protodeboronation than the corresponding boronic acids. [7]They serve as a protected form of the boronic acid. Under the reaction conditions, they slowly hydrolyze to release the active boronic acid, which can then participate in the catalytic cycle. This "slow-release" strategy helps to maintain a low concentration of the sensitive boronic acid, minimizing side reactions.

Q4: How can I prepare a pinacol ester from my fluorinated boronic acid?

A common method is the azeotropic removal of water from a mixture of the boronic acid and pinacol in a solvent like toluene or THF, often with heating.

  • General Protocol:

    • In a round-bottom flask equipped with a Dean-Stark trap and condenser, combine the fluorinated boronic acid (1.0 equiv) and pinacol (1.1-1.2 equiv) in toluene.

    • Heat the mixture to reflux and collect the water in the Dean-Stark trap.

    • Continue refluxing until no more water is collected (typically 2-4 hours).

    • Allow the reaction mixture to cool to room temperature.

    • Remove the solvent under reduced pressure. The resulting crude pinacol ester can often be used directly in the subsequent Suzuki coupling without further purification. If necessary, purify by column chromatography or recrystallization. [5] Q5: What is the role of water in Suzuki coupling reactions?

Water can play a dual role. It is often required for the hydrolysis of boronate esters or trifluoroborates to the active boronic acid and can help to solubilize the base (like K₃PO₄ or K₂CO₃). However, as discussed, an excess of water can act as a proton source and promote the undesired protodeboronation side reaction. [4]Therefore, the optimal amount of water in the solvent system often needs to be determined empirically for a specific reaction.

Summary Table of Troubleshooting Strategies

Problem Potential Cause Recommended Solutions
Low/No Yield Inactive catalystUse bulky, electron-rich ligands (e.g., SPhos, XPhos); Use pre-formed catalysts.
Inappropriate base/solventUse stronger bases (K₃PO₄, CsF); Ensure proper solvent degassing.
Degraded boronic acidUse stabilized derivatives (trifluoroborates, pinacol esters); Check purity.
Protodeboronation Harsh basic conditionsUse milder bases (K₂CO₃, K₃PO₄); Use anhydrous or low-water conditions.
High temperature/long timeLower reaction temperature; Use a more active catalyst to shorten reaction time.
Inherent instabilityConvert to a stabilized derivative (trifluoroborate, pinacol ester, MIDA boronate).
Defluorination Harsh reaction conditionsLower temperature; Use milder base.
Substrate reactivitySelect ligands that favor C-X over C-F activation; Consider reversing coupling partners.
Homocoupling Presence of oxygenRigorously degas solvents; Maintain an inert atmosphere.
In situ catalyst reductionUse a Pd(0) source or pre-catalyst.

References

Technical Support Center: Troubleshooting Low Yield in Suzuki Reactions with (2-Fluoro-5-(pyrrolidine-1-carbonyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource is designed to provide in-depth troubleshooting assistance for Suzuki-Miyaura cross-coupling reactions that utilize (2-Fluoro-5-(pyrrolidine-1-carbonyl)phenyl)boronic acid. Low yields with this specific substrate can arise from a combination of factors related to its electronic properties and steric hindrance. This guide offers a structured, question-and-answer approach to diagnose and resolve common experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section directly addresses the most common issues encountered when using this compound in Suzuki coupling reactions.

Q1: My Suzuki reaction with this compound is resulting in a very low yield or has failed completely. What are the primary factors I should investigate?

A1: Low or no yield in a Suzuki coupling involving this specific boronic acid often points to one or more of the following critical areas: reagent quality, catalyst system, reaction conditions, and inherent substrate stability. The combination of an electron-withdrawing fluorine atom ortho to the boronic acid and an amide group in the para position makes this substrate particularly susceptible to certain side reactions.

Initial Checks:

  • Reagent Integrity:

    • Boronic Acid Stability: this compound is an electron-deficient arylboronic acid. Such compounds are particularly prone to a major side reaction called protodeboronation , where the boronic acid group is replaced by a hydrogen atom.[1][2][3] Ensure you are using a fresh, high-purity batch of the boronic acid. Consider converting it to a more stable form, such as a pinacol ester or an MIDA boronate, if you consistently face stability issues.[1][4]

    • Aryl Halide Reactivity: The reactivity of your coupling partner is crucial. The general trend for reactivity is I > Br > OTf >> Cl.[5] If you are using an aryl chloride, a more specialized and highly active catalyst system will be necessary.[5]

    • Catalyst and Ligand Quality: Palladium catalysts, especially Pd(II) precatalysts, can degrade. Phosphine ligands are susceptible to oxidation.[1] Use fresh catalyst and ligand, and ensure they have been stored under an inert atmosphere.

  • Reaction Setup and Conditions:

    • Inert Atmosphere: The exclusion of oxygen is paramount to prevent the oxidation of the active Pd(0) catalyst and any phosphine ligands.[1][6] Your reaction vessel must be thoroughly purged with an inert gas like argon or nitrogen.

    • Solvent and Base Purity: Always use anhydrous and degassed solvents. Oxygen dissolved in the solvent can deactivate the catalyst.[1] Ensure your base is of high purity and handled appropriately to avoid moisture absorption.

Q2: I suspect protodeboronation is the main cause of my low yield. How can I specifically minimize this side reaction?

A2: Protodeboronation is a very common issue with electron-deficient boronic acids like the one .[1][3] The fluorine substituent exacerbates this issue. Here are targeted strategies to mitigate it:

  • Choice of Base: The base is critical for activating the boronic acid but can also promote protodeboronation.[4]

    • Avoid strong, nucleophilic bases like NaOH or KOH in aqueous media, as they can accelerate the C-B bond cleavage.[7]

    • Consider using milder bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃). These are often effective and can reduce the rate of protodeboronation.[8]

    • Anhydrous conditions with a suitable base can also be beneficial.[1]

  • Use of More Stable Boron Reagents: Converting the boronic acid to a more stable derivative is a highly effective strategy.

    • Potassium Organotrifluoroborates (R-BF₃K): These salts are generally more stable than boronic acids and are less prone to protodeboronation.[9]

    • MIDA Boronates: These are stable, crystalline solids that slowly release the active boronic acid in situ under aqueous basic conditions. This "slow-release" mechanism keeps the concentration of the sensitive boronic acid low, favoring the desired cross-coupling over protodeboronation.[4]

  • Reaction Parameters:

    • Temperature and Time: Minimize reaction time and use the lowest effective temperature. Prolonged heating increases the likelihood of protodeboronation.[1][10] Microwave irradiation can sometimes be effective in achieving rapid conversion at lower overall thermal exposure.[10]

Q3: The ortho-fluoro group seems to be hindering the reaction. What modifications to the catalyst system should I consider?

A3: The steric bulk and electron-withdrawing nature of the ortho-fluoro substituent can slow down key steps in the catalytic cycle, particularly transmetalation. To overcome this, a carefully selected catalyst system is essential.

  • Ligand Selection:

    • Bulky, Electron-Rich Ligands: These are crucial for coupling sterically hindered and electron-deficient substrates.[5][8] Buchwald-type biarylphosphine ligands such as XPhos, SPhos, and RuPhos are highly effective.[8][11] They accelerate both the oxidative addition and reductive elimination steps of the catalytic cycle.

    • N-Heterocyclic Carbenes (NHCs): NHC ligands are also excellent choices for challenging Suzuki couplings due to their strong electron-donating ability and steric bulk.[8]

  • Palladium Precatalyst:

    • Using a well-defined Pd(II) precatalyst that rapidly generates the active Pd(0) species in situ can be advantageous. Precatalysts like XPhos Pd G3 are designed for this purpose and often give more reproducible results.[8]

Q4: The amide functionality in my boronic acid might be causing issues. How does this group influence the reaction, and how can I account for it?

A4: The amide group can influence the reaction in several ways:

  • Electronic Effects: The pyrrolidine-1-carbonyl group is electron-withdrawing, which, in combination with the ortho-fluoro group, further deactivates the boronic acid towards transmetalation.

  • Chelation: While less common for amides compared to other functional groups, there is a possibility of the amide oxygen coordinating to the palladium center, which could potentially interfere with the catalytic cycle.

  • Solubility: The amide group will affect the solubility of the boronic acid. Ensure you are using a solvent system where all components are adequately dissolved at the reaction temperature. A mixture of a polar aprotic solvent like 1,4-dioxane or DMF with water is common.[12]

To address these potential issues, the use of highly active, electron-rich ligands as mentioned in A3 is the most effective strategy. These ligands can overcome the electronic deactivation and promote the key transmetalation step.

Troubleshooting Workflow

Here is a logical workflow to follow when troubleshooting low yields with this compound.

Troubleshooting_Workflow start Low Yield or Reaction Failure reagent_check Step 1: Verify Reagent Quality - Fresh Boronic Acid? - Active Catalyst/Ligand? - Anhydrous/Degassed Solvent? start->reagent_check conditions_check Step 2: Assess Reaction Conditions - Fully Inert Atmosphere? - Correct Temperature? - Adequate Stirring? reagent_check->conditions_check Reagents OK protodeboronation Step 3: Suspect Protodeboronation (Common with this substrate) conditions_check->protodeboronation Conditions OK catalyst_optimization Step 4: Optimize Catalyst System (Ortho-fluoro hindrance) conditions_check->catalyst_optimization If still low yield solution1 Solution A: Use Milder Base (K₃PO₄, Cs₂CO₃) Avoid Strong Hydroxides protodeboronation->solution1 Mitigation Strategies solution2 Solution B: Convert to MIDA Boronate or Trifluoroborate Salt protodeboronation->solution2 Mitigation Strategies solution3 Solution C: Use Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos, RuPhos) catalyst_optimization->solution3 Overcoming Hindrance solution4 Solution D: Use High-Activity Precatalyst (e.g., XPhos Pd G3) catalyst_optimization->solution4 Overcoming Hindrance success Improved Yield solution1->success solution2->success solution3->success solution4->success

Caption: A step-by-step workflow for troubleshooting Suzuki reactions.

Data Presentation: Recommended Reaction Parameters

The optimal conditions will always be substrate-dependent, but the following table provides a validated starting point for optimization.

ParameterRecommendationRationale
Palladium Source Pd₂(dba)₃ or a Pd(II) precatalyst (e.g., XPhos Pd G3)Precatalysts ensure efficient generation of the active Pd(0) species.
Ligand Buchwald-type biaryl phosphine (e.g., XPhos, SPhos)Bulky, electron-rich ligands are essential for overcoming the steric and electronic challenges of the substrate.[8][11]
Pd/Ligand Ratio 1:2 to 1:2.2A slight excess of ligand can help stabilize the catalytic species.
Catalyst Loading 1-5 mol%Higher loadings may be necessary for challenging couplings.
Base K₃PO₄ or Cs₂CO₃ (2-3 equivalents)Milder, non-nucleophilic bases minimize protodeboronation.[8]
Solvent System 1,4-Dioxane/H₂O (e.g., 4:1 to 10:1) or Toluene/H₂OA polar aprotic solvent with water is generally effective for dissolving the reagents and base.[12]
Temperature 80-110 °CStart at the lower end and increase if the reaction is sluggish, but be mindful of increasing protodeboronation at higher temperatures.[8]

Experimental Protocol: General Procedure for Suzuki Coupling

This protocol provides a general starting point. All manipulations should be carried out under an inert atmosphere (Argon or Nitrogen) using standard Schlenk techniques.

  • Reagent Preparation:

    • In an oven-dried reaction vessel equipped with a magnetic stir bar, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (e.g., K₃PO₄, 2.5 equivalents).

  • Inerting the Vessel:

    • Seal the vessel with a septum. Evacuate the vessel and backfill with inert gas. Repeat this cycle three to five times to ensure a completely oxygen-free environment.[1]

  • Catalyst and Solvent Addition:

    • Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%) and the ligand (if not using a precatalyst).

    • Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O, 5:1) via syringe to achieve a concentration of approximately 0.1 M with respect to the limiting aryl halide.

  • Reaction Execution:

    • Place the sealed reaction vessel in a preheated oil bath or heating block set to the desired temperature (e.g., 90 °C).

    • Stir the mixture vigorously for the duration of the reaction.

  • Monitoring and Workup:

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

References

effect of temperature on the stability of (2-Fluoro-5-(pyrrolidine-1-carbonyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction to the Reagent

(2-Fluoro-5-(pyrrolidine-1-carbonyl)phenyl)boronic acid (CAS 874289-42-6) is a highly versatile synthetic building block, predominantly utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Its unique substitution pattern, featuring a fluorine atom and an amide group, makes it a valuable precursor in the synthesis of complex molecules, particularly in the development of novel pharmaceuticals such as inhibitors of PI3K and/or mTOR for treating various disorders.[1] The stability and purity of this boronic acid are paramount for achieving high yields and reproducible results in these sensitive transformations.

This guide provides an in-depth analysis of the factors affecting the stability of this compound, with a specific focus on the effects of temperature. It offers practical FAQs, troubleshooting protocols, and experimental workflows to help researchers maintain the integrity of their reagent and diagnose issues in their synthetic applications.

Fundamental Principles of Boronic Acid Stability

The stability of any arylboronic acid is governed by a few key chemical processes. Understanding these is crucial to correctly handling and troubleshooting this compound.

Dehydration to Boroxine Anhydrides

The most common and significant temperature-dependent degradation pathway for boronic acids is the reversible dehydration to form a trimeric anhydride known as a boroxine.[2] This is an equilibrium process where three molecules of the boronic acid condense, releasing three molecules of water.[3][4]

  • Effect of Temperature: Elevated temperatures drive the equilibrium towards the boroxine.[2][3] This can occur slowly even at room temperature in the solid state over long storage periods or more rapidly when heating the compound to aid dissolution in non-aqueous solvents.[4][5]

  • Reversibility: The formation of boroxines is reversible.[3][4] The boroxine can be hydrolyzed back to the parent boronic acid by treatment with water.[4] However, the presence of a significant percentage of boroxine in a sample means the active monomeric boronic acid concentration is lower than expected, which can lead to incomplete reactions and lower yields.

Protodeboronation

Protodeboronation is an irreversible decomposition pathway where the carbon-boron bond is cleaved, replacing the boronic acid group with a hydrogen atom.[6] This process is often mediated by factors such as pH, the presence of certain metals, and temperature. For arylboronic acids, this can be a significant issue, leading to the formation of an inactive byproduct and loss of valuable starting material.

Oxidative Decomposition

In the presence of oxidizing agents, the boronic acid group can be cleaved, often leading to the formation of a phenol.[7][8] While primarily a concern when incompatible reagents are present, elevated temperatures can accelerate these oxidative degradation pathways.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for this compound?

A: For long-term storage, the compound should be kept refrigerated at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container.[1] Some suppliers may indicate room temperature storage is acceptable for short periods, but refrigeration is the best practice to minimize the slow, solid-state dehydration to its boroxine.[9][10][11]

Q2: I heated my boronic acid in toluene to get it to dissolve for a Suzuki reaction. Is this a problem?

A: Yes, this can be a problem. Heating arylboronic acids in anhydrous, aprotic solvents like toluene or chloroform is a classic method to intentionally drive the dehydration to the boroxine form.[2][5] While the boroxine is often still reactive in Suzuki couplings (as the base and water in the reaction can convert it back to the active monomer), its formation means the stoichiometry of your reaction is no longer accurate. This can lead to lower or inconsistent yields. It is always preferable to use a solvent system where the boronic acid is soluble at or near room temperature.

Q3: How can I visually tell if my boronic acid has degraded?

A: Pure this compound is typically an off-white solid.[1] While boroxine formation may not cause a significant color change, it can alter the physical properties of the solid, sometimes making it appear more clumpy or less crystalline. Any significant discoloration (e.g., yellowing or browning) could be a sign of more severe decomposition, possibly through oxidative pathways. However, visual inspection is not a reliable method for detecting boroxine formation.

Q4: My Suzuki reaction failed, and I suspect the boronic acid. How can I confirm its quality?

A: The most reliable method is ¹H NMR spectroscopy. By dissolving a sample in a suitable deuterated solvent (like DMSO-d₆), you can check for the characteristic B(OH)₂ proton signal and compare the integration of the aromatic protons to ensure the molecule is intact. The formation of boroxine will result in the disappearance of the B(OH)₂ signal and may cause slight shifts in the aromatic proton signals. See Section 5.2 for a detailed protocol.

Q5: Can I "rescue" a batch of boronic acid that has partially converted to its boroxine?

A: Yes. Since boroxine formation is reversible, you can often regenerate the monomeric boronic acid. A common laboratory procedure is to dissolve the material in a minimal amount of a water-miscible solvent (like THF or acetone) and then add water to precipitate the boronic acid. Alternatively, recrystallization from an aqueous solvent system can effectively hydrolyze the boroxine back to the desired boronic acid.[4]

Troubleshooting Guide

This guide addresses common issues encountered in reactions involving this compound where temperature-induced degradation may be the root cause.

Symptom / Observation Potential Temperature-Related Cause Recommended Action
Low or No Yield in Suzuki Coupling 1. Boroxine Formation: The boronic acid was heated excessively during dissolution, leading to significant conversion to the less reactive boroxine anhydride. This alters the effective stoichiometry.1. Avoid heating the boronic acid to dissolve it. Use a more suitable solvent or a solvent mixture. 2. Confirm the quality of the boronic acid via NMR (see Protocol 5.2). 3. Consider regenerating the boronic acid from the boroxine (see Protocol 5.3).
2. Protodeboronation: The reaction was run at an excessively high temperature for a prolonged period, causing irreversible degradation of the boronic acid to the corresponding fluoro-amide-benzene byproduct.1. Lower the reaction temperature. Screen temperatures from 80°C to 100°C. 2. Reduce the reaction time. Monitor the reaction by TLC or LC-MS to determine the point of maximum product formation before significant degradation occurs.
Inconsistent Yields Between Batches Improper Storage: One batch of the boronic acid was stored at room temperature for an extended period, while another was properly refrigerated. The room temperature batch has a higher boroxine content.1. Implement a strict storage policy: always store the boronic acid at 2-8°C under an inert atmosphere.[1] 2. Date all incoming reagents and use the oldest stock first. 3. Re-qualify older batches of the boronic acid by NMR before use.
Difficulty Dissolving the Boronic Acid Boroxine Formation: Boroxines can sometimes have different solubility profiles compared to their corresponding boronic acids.1. Do not apply excessive heat. 2. Test solubility in different solvent systems (e.g., DME/water, Dioxane/water, THF/water). 3. If boroxine is suspected, attempt hydrolysis back to the boronic acid, which may have better solubility in the desired reaction medium.
Logical Troubleshooting Workflow

The following diagram outlines a step-by-step process for diagnosing reaction failures potentially related to boronic acid stability.

G start Reaction Failure (Low Yield / No Product) check_reagents Verify Other Reagents (Catalyst, Base, Halide) start->check_reagents check_boronic Suspect Boronic Acid Stability check_reagents->check_boronic Other reagents OK nmr_analysis Perform ¹H NMR Analysis (Protocol 5.2) check_boronic->nmr_analysis nmr_ok NMR Spectrum is Clean (Correct Structure, No Boroxine) nmr_analysis->nmr_ok Pass nmr_bad NMR Shows Degradation (Boroxine or Byproducts) nmr_analysis->nmr_bad Fail investigate_conditions Investigate Reaction Conditions (Temp, Solvent, Time) nmr_ok->investigate_conditions regenerate Regenerate Boronic Acid (Protocol 5.3) nmr_bad->regenerate end_fail Problem Persists (Re-evaluate Other Parameters) investigate_conditions->end_fail rerun_regen Re-run Reaction with Regenerated Material regenerate->rerun_regen end_success Problem Solved rerun_regen->end_success

Caption: Troubleshooting workflow for boronic acid related reaction failures.

Experimental Protocols & Data

Recommended Handling & Storage Conditions

To ensure the long-term stability and reactivity of this compound, adhere to the following conditions.

ParameterRecommendationRationale
Temperature 2–8°C [1]Minimizes the rate of thermal dehydration to the inactive boroxine trimer.
Atmosphere Inert gas (Argon or Nitrogen)Protects against atmospheric moisture which can affect the solid's consistency and oxidative degradation.
Light Store in an opaque or amber vial[11]Protects against potential light-induced decomposition pathways.
Handling Use in a well-ventilated area or fume hood. Weigh out quickly and reseal the container promptly.[11]Minimizes exposure to atmospheric moisture and oxygen.
Protocol: Quality Assessment by ¹H NMR Spectroscopy

This protocol allows for the quantification of boronic acid purity and the detection of boroxine formation.

  • Sample Preparation: Accurately weigh ~10 mg of the boronic acid into a clean NMR tube.

  • Solvent Addition: Add ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Dissolution: Gently agitate the tube to fully dissolve the sample. Avoid heating.

  • Acquisition: Acquire a standard ¹H NMR spectrum.

  • Analysis:

    • Boronic Acid (Monomer): Look for a broad singlet corresponding to the two protons of the B(OH)₂ group. This signal is typically found between 8.0 and 8.5 ppm in DMSO-d₆.

    • Aromatic Protons: Identify the signals for the three aromatic protons on the phenyl ring.

    • Boroxine (Trimer): If the boroxine has formed, the B(OH)₂ signal will be absent or significantly diminished. You may also observe slight shifts in the aromatic proton signals and a sharpening of the overall spectrum due to the more rigid structure.

    • Purity Check: Integrate the aromatic proton signals against a known internal standard or check for the presence of unexpected signals that would indicate other impurities (e.g., the protodeboronated byproduct).

Protocol: Regeneration of Boronic Acid from Boroxine

This procedure can be used to hydrolyze the boroxine anhydride back to the active monomeric boronic acid.

  • Dissolution: Place the suspected boronic acid/boroxine mixture in a round-bottom flask. Add a minimal amount of a water-miscible organic solvent (e.g., Tetrahydrofuran) to dissolve the material.

  • Hydrolysis: To the stirred solution, add an excess of water (e.g., 10 volumes relative to the organic solvent). A precipitate of the boronic acid should form.

  • Stirring: Allow the slurry to stir at room temperature for 1-2 hours to ensure complete hydrolysis.

  • Isolation: Collect the solid precipitate by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold water, followed by a non-polar solvent (e.g., hexane) to aid in drying.

  • Drying: Dry the regenerated boronic acid under high vacuum to remove all traces of water and solvent.

  • Verification: Confirm the successful conversion back to the boronic acid using the ¹H NMR protocol described in Section 5.2 .

The Boronic Acid-Boroxine Equilibrium

The following diagram illustrates the critical, temperature-dependent equilibrium between the active boronic acid monomer and its inactive trimeric anhydride, the boroxine.

Caption: Reversible dehydration of boronic acid to its boroxine.

References

Technical Support Center: Enhancing the Reactivity of Sterically Hindered Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and innovators. This guide is designed to serve as a dedicated technical support resource for overcoming one of the most persistent challenges in modern synthetic chemistry: the low reactivity of sterically hindered boronic acids in palladium-catalyzed cross-coupling reactions. As your Senior Application Scientist, I will provide field-proven insights, detailed troubleshooting protocols, and the fundamental principles behind these experimental strategies.

Steric hindrance, particularly from ortho-substituents on the boronic acid or the coupling partner, can dramatically slow or completely stall the key steps of the Suzuki-Miyaura catalytic cycle—namely, transmetalation and reductive elimination.[1] This guide provides a structured approach to diagnosing and solving these issues, transforming low-yielding reactions into efficient and reliable synthetic transformations.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered in the laboratory when working with sterically demanding substrates.

Q1: My Suzuki coupling with a di-ortho-substituted boronic acid is failing or giving very low conversion. What are the primary causes?

A1: Low or no conversion with sterically hindered substrates typically stems from a sluggish transmetalation step in the Suzuki-Miyaura catalytic cycle. The bulky substituents prevent the boronic acid from efficiently approaching the palladium center to transfer its organic group. Several factors can be responsible:

  • Ineffective Ligand: Standard ligands like triphenylphosphine (PPh₃) are often too small and not electron-rich enough to promote the necessary reaction steps with bulky substrates.[2]

  • Suboptimal Base: The base may not be strong enough or soluble enough to activate the boronic acid into the more nucleophilic "ate" complex required for transmetalation.[3][4]

  • Catalyst Deactivation: The palladium catalyst can be deactivated by coordination to basic nitrogen atoms if present in the substrate (e.g., pyridines) or through other side reactions.[2]

  • Protodeboronation: The C-B bond of the boronic acid can be cleaved by reaction with water, often accelerated by the base, leading to the loss of your starting material.[2]

Troubleshooting should begin with the most critical factor: the catalyst and ligand system.[2]

Q2: How do I select the right ligand for a sterically demanding coupling reaction?

A2: This is the most critical decision for a successful outcome. For hindered substrates, the ligand must be both bulky and highly electron-donating. This combination stabilizes the palladium center, promotes the difficult oxidative addition to the organic halide, and accelerates the final reductive elimination step to release the product.[1]

  • Buchwald Biaryl Phosphine Ligands: These are the gold standard for many challenging couplings. Ligands like SPhos , XPhos , and RuPhos are designed with bulky, electron-rich frameworks that create a highly active and coordinatively unsaturated palladium(0) species, which is essential for reactivity.[1][2]

  • N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong σ-donors that form very stable and highly active palladium complexes. They are particularly effective for couplings involving aryl chlorides and other challenging substrates.[2][5]

  • Specialized Ligands for Extreme Steric Hindrance: For tetra-ortho-substituted biaryl synthesis, even more specialized ligands may be required. BI-DIME and AntPhos have been specifically developed to facilitate these extremely demanding transformations.[6][7]

Ligand Family Examples Key Features & Applications
Buchwald Ligands SPhos, XPhos, RuPhosHighly electron-rich and bulky. General workhorses for a wide range of hindered aryl-aryl and aryl-heteroaryl couplings.[1][2]
NHC Ligands IPr, IMesStrong σ-donors forming robust catalysts. Excellent for hindered aryl chlorides and base-sensitive substrates.[5]
Specialized Ligands BI-DIME, AntPhosDesigned for extreme steric hindrance, such as the synthesis of tetra-ortho-substituted biaryls and sterically demanding aryl-alkyl couplings.[6][7]
Q3: What is the best base for hindered boronic acids, and why does it matter so much?

A3: The base's primary role is to activate the boronic acid by converting it to a more nucleophilic boronate "ate" complex, which is the active species in the transmetalation step.[4][8] For hindered substrates, a stronger base is often necessary to drive this equilibrium.

  • Potassium Phosphate (K₃PO₄): This is an excellent starting point. It is a strong, non-nucleophilic base that works well in many challenging couplings, often in combination with solvents like dioxane or toluene.[1][9]

  • Potassium tert-Butoxide (t-BuOK): A very strong base used for extremely difficult couplings, particularly with NHC ligands in solvents like dioxane.[5]

  • Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃): These are common choices, but may be less effective than K₃PO₄ for the most hindered systems.[10]

  • Fluoride Sources (e.g., KF, CsF): Fluoride ions can also activate boronic acids and are particularly useful when substrates have base-sensitive functional groups.[3]

The choice of base and solvent are interconnected. For instance, inorganic bases like K₃PO₄ often require a small amount of water for solubility and activity, but excess water can promote protodeboronation.[11]

Q4: I'm observing significant protodeboronation. How can I prevent this side reaction?

A4: Protodeboronation is a common failure mode, especially with electron-rich or heteroaryl boronic acids.[12] It is the cleavage of the carbon-boron bond, replacing it with a hydrogen atom.

  • Use Anhydrous Conditions: If possible, using anhydrous solvents and reagents can minimize this pathway, although some water is often required to activate inorganic bases.[2]

  • Switch to a Boronate Ester: Boronate esters, particularly pinacol or MIDA (N-methyliminodiacetic acid) esters , are significantly more stable towards protodeboronation than their corresponding boronic acids.[9][12][13]

  • Employ the "Slow-Release" Strategy: MIDA boronates are exceptionally stable and can be used in a "slow-release" protocol. Under basic aqueous conditions, the MIDA boronate slowly hydrolyzes to release the unstable boronic acid in situ. This keeps the instantaneous concentration of the sensitive boronic acid low, favoring the desired cross-coupling over decomposition.[12][13]

Q5: My reaction is clean but extremely slow, even at high temperatures. How can I accelerate it?

A5: Slow reaction rates are a direct consequence of the high activation energy barriers imposed by steric hindrance.

  • Increase Catalyst Loading: While not ideal, increasing the catalyst loading from 1-2 mol% to 5 mol% can sometimes be a pragmatic solution to push a sluggish reaction to completion.

  • Microwave Irradiation: Microwave heating can dramatically accelerate reaction rates by rapidly and efficiently heating the reaction mixture to the target temperature.[14] This often reduces reaction times from many hours to minutes and can improve yields by minimizing thermal decomposition of sensitive compounds.[14]

  • Re-evaluate Ligand and Base: A slow reaction is a clear sign that your catalytic system is not active enough. Refer back to the ligand and base recommendations (Q2, Q3) and consider switching to a more potent system, such as a Buchwald G3 precatalyst with SPhos or XPhos, or an NHC-based catalyst.[1][2][5]

Q6: When should I choose a boronate ester over a boronic acid for a hindered coupling?

A6: While boronic acids are often perceived as more reactive, this is not always true for hindered systems, and their instability can be a major drawback.[9] Consider a boronate ester in the following scenarios:

  • Stability is an Issue: If your boronic acid is prone to decomposition on the benchtop or under reaction conditions (e.g., heteroaryl boronic acids), a stable pinacol or MIDA ester is a superior choice.[8][12]

  • Purification Challenges: Boronic acids can be difficult to purify. Boronate esters are generally more crystalline, less polar, and easier to handle and purify via standard silica gel chromatography.[9]

  • Enhanced Reactivity: Contrary to conventional wisdom, kinetic studies have shown that some boronate esters can exhibit faster rates of transmetalation than the free boronic acid, especially under anhydrous conditions.[9][15]

Part 2: Troubleshooting Guides & Protocols

Troubleshooting Workflow: Diagnosing Low Yield in Hindered Couplings

When faced with a low-yielding reaction, a systematic approach is crucial. The following decision tree provides a logical workflow for troubleshooting.

G cluster_start cluster_ligand Step 1: Catalyst & Ligand System cluster_base Step 2: Base & Solvent cluster_boron Step 3: Boron Source Integrity cluster_conditions Step 4: Reaction Conditions cluster_end start Start: Low Yield (<50%) ligand_check Is the ligand a bulky, electron-rich phosphine (e.g., XPhos, SPhos) or an NHC? start->ligand_check ligand_change Action: Switch to a more appropriate ligand system. Consider a Buchwald precatalyst (e.g., XPhos-Pd-G3). ligand_check->ligand_change No base_check Is the base strong enough? (e.g., K₃PO₄, t-BuOK) ligand_check->base_check Yes ligand_change->base_check base_change Action: Switch to a stronger base. Try K₃PO₄ in Toluene/H₂O or t-BuOK in Dioxane. base_check->base_change No boron_check Is protodeboronation observed? (Check by LC-MS/NMR) base_check->boron_check Yes base_change->boron_check boron_change Action: Switch to a stable boronate ester (Pinacol or MIDA). Employ slow-release strategy with MIDA boronate. boron_check->boron_change Yes temp_check Is the reaction sluggish despite an optimal catalyst system? boron_check->temp_check No boron_change->temp_check temp_change Action: Increase temperature or switch to microwave heating for accelerated and uniform heating. temp_check->temp_change Yes end_node Optimized Reaction temp_check->end_node No temp_change->end_node

Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura couplings.

Protocol 1: General Procedure for a Highly Hindered Suzuki-Miyaura Coupling

This protocol is a representative example for the coupling of a di-ortho-substituted aryl halide with a di-ortho-substituted arylboronic acid, a challenging transformation that often requires specialized catalysts.[7]

Materials:

  • Di-ortho-substituted Aryl Halide (1.0 equiv)

  • Di-ortho-substituted Arylboronic Acid (1.5 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)

  • BI-DIME Ligand (4 mol%)

  • Potassium Phosphate (K₃PO₄), finely powdered (3.0 equiv)

  • Anhydrous Toluene

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add Pd(OAc)₂ (2 mol%), BI-DIME ligand (4 mol%), and K₃PO₄ (3.0 equiv).

  • Inert Atmosphere: Seal the vessel, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Reagent Addition: Under a positive pressure of inert gas, add the aryl halide (1.0 equiv) and the arylboronic acid (1.5 equiv).

  • Solvent Addition: Add anhydrous, degassed toluene via syringe to achieve a concentration of approximately 0.1 M with respect to the aryl halide.

  • Reaction: Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. For highly hindered couplings, reaction times of 12-24 hours are common.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and palladium black.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography.

Protocol 2: Slow-Release Coupling Using an Air-Stable MIDA Boronate

This protocol is ideal for couplings involving unstable boronic acids (e.g., 2-pyridyl, 2-thiophenyl) and unactivated or hindered aryl chlorides.[12][13]

Materials:

  • Aryl Chloride (1.0 equiv)

  • MIDA Boronate (1.2 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (5 mol%)

  • SPhos Ligand (10 mol%)

  • Potassium Phosphate (K₃PO₄) (7.5 equiv)

  • Dioxane and Water (5:1 v/v)

Procedure:

  • Vessel Preparation: In an oven-dried reaction vial with a stir bar, combine the aryl chloride (1.0 equiv), MIDA boronate (1.2 equiv), Pd(OAc)₂ (5 mol%), SPhos ligand (10 mol%), and K₃PO₄ (7.5 equiv).

  • Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes.

  • Solvent Addition: Add the degassed dioxane/water solvent mixture via syringe to achieve a final concentration of ~0.1 M.

  • Reaction: Heat the mixture to 60-100 °C (temperature may need optimization depending on the aryl chloride's reactivity) with vigorous stirring for 6-12 hours.

  • Monitoring & Workup: Follow the same monitoring and workup procedures as described in Protocol 1. The slow, controlled release of the boronic acid in situ often leads to significantly higher yields compared to using the unstable boronic acid directly.[12]

Part 3: Mechanistic Insights & Visualizations

Understanding the catalytic cycle is key to effective troubleshooting. Steric hindrance creates bottlenecks at specific stages, which our strategies are designed to overcome.

The Suzuki-Miyaura Catalytic Cycle and Steric Bottlenecks

Suzuki_Cycle Pd0 Active Pd(0)L Species OxAdd Ar-Pd(II)-X(L) Pd0->OxAdd Oxidative Addition Product Ar-Ar' (Coupled Product) Transmetal Ar-Pd(II)-Ar'(L) OxAdd->Transmetal Transmetalation (Often Rate-Limiting!) Transmetal->Pd0 Reductive Elimination Transmetal->Product hindrance Steric hindrance from ortho-substituents impedes Transmetalation and Reductive Elimination. ArX Ar-X (Aryl Halide) ArX->OxAdd Boronate Ar'-B(OR)₃⁻ (Activated Boronate) Boronate->Transmetal BoronicAcid Ar'-B(OH)₂ BoronicAcid->Boronate Activation Base Base (e.g., K₃PO₄) Base->Boronate

Caption: The Suzuki-Miyaura cycle, highlighting steps impacted by steric hindrance.

Boronic Acid Activation: The Role of the Base

The conversion of the neutral, trigonal boronic acid to the anionic, tetrahedral "ate" complex is essential for transmetalation. A strong base ensures this equilibrium favors the more reactive boronate species.

Boronate_Formation cluster_reactants cluster_products BoronicAcid R-B(OH)₂ (Trigonal, Less Nucleophilic) Boronate [R-B(OH)₃]⁻ Tetrahedral, Highly Nucleophilic BoronicAcid->Boronate  Activation   Base + 3 OH⁻ (from Base + H₂O)

Caption: Base-mediated activation of a boronic acid to its reactive boronate form.

This guide provides a foundational framework for addressing the challenges posed by sterically hindered boronic acids. Success in this area requires careful consideration of the entire catalytic system—ligand, base, solvent, and the boron source itself. By systematically applying these principles and protocols, you can unlock efficient pathways to complex and valuable molecules.

References

Technical Support Center: Troubleshooting Catalyst Poisoning in Suzuki Reactions with Amide-Containing Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with Suzuki reactions involving amide-containing boronic acids and related substrates. As Senior Application Scientists, we have compiled this resource to provide in-depth technical guidance, drawing from established research and practical experience to help you overcome common hurdles in your synthetic endeavors.

I. Frequently Asked Questions (FAQs)

This section addresses some of the most common initial questions and issues encountered when working with amide-containing boronic acids in Suzuki couplings.

Q1: My Suzuki reaction with an amide-containing boronic acid is giving low to no yield. What are the likely causes?

A1: Low or no yield in Suzuki reactions with amide-containing boronic acids can often be attributed to a few primary factors. The amide functionality, while useful, can also be a source of catalyst inhibition. The Lewis basic nitrogen and oxygen atoms of the amide can coordinate to the palladium catalyst, hindering its catalytic activity.[1] Additionally, the boronic acid itself may be unstable under the reaction conditions, leading to degradation before it can participate in the catalytic cycle.[2] Key areas to investigate include:

  • Catalyst Inhibition: The amide group may be directly coordinating with the palladium center.

  • Protodeboronation: The boronic acid may be undergoing protonolysis, a common side reaction where the C-B bond is cleaved and replaced by a C-H bond.[2][3]

  • Boronic Acid Instability: Besides protodeboronation, boronic acids can also degrade through oxidation or trimerization into boroxines.[2]

Q2: I'm observing a significant amount of a byproduct that corresponds to the protonated form of my boronic acid. What is happening and how can I prevent it?

A2: The byproduct you are observing is a result of protodeboronation, a well-known undesired side reaction in Suzuki couplings.[3] This occurs when a proton source (like water or alcohol) cleaves the carbon-boron bond of your boronic acid.[2] For heteroaromatic boronic acids, which are common in pharmaceutical chemistry, this can be particularly problematic due to the influence of basic nitrogen atoms.[3]

To minimize protodeboronation, consider the following strategies:

  • Use of Boronic Esters: Converting the boronic acid to a more stable derivative, such as a pinacol ester (Bpin) or an N-methyliminodiacetic acid (MIDA) boronate, can protect it from premature degradation.[4][5] These protecting groups can be cleaved in situ during the reaction.[4] MIDA boronates are particularly useful in "slow release" strategies that maintain a low concentration of the active boronic acid, minimizing side reactions.[3]

  • Anhydrous Conditions: While some water is often necessary for the Suzuki reaction to proceed, excessive water can exacerbate protodeboronation. Careful optimization of the solvent system is crucial.

  • Choice of Base: The type and strength of the base can influence the rate of protodeboronation. A screen of different bases (e.g., K₂CO₃, K₃PO₄, CsF) may be necessary to find the optimal conditions for your specific substrates.

Q3: My reaction mixture is turning black, and the reaction has stalled. What does this indicate?

A3: The formation of a black precipitate, commonly referred to as palladium black, is a visual indicator of catalyst decomposition.[6][7] This happens when the active Pd(0) catalyst aggregates and precipitates out of the solution, rendering it inactive. This can be caused by a variety of factors, including:

  • High Temperatures: Running the reaction at too high a temperature can accelerate catalyst decomposition.

  • Ligand Degradation: The phosphine ligands used to stabilize the palladium catalyst can degrade over time, especially at elevated temperatures.

  • Presence of Oxygen: Incomplete degassing of the reaction mixture can lead to oxidation of the Pd(0) catalyst to inactive Pd(II) species, which can then lead to homocoupling of the boronic acid.[8]

To address this, ensure your reaction is run under a strictly inert atmosphere (argon or nitrogen), consider using more robust ligands, and optimize the reaction temperature.

II. In-Depth Troubleshooting Guide

This section provides a more detailed, step-by-step approach to diagnosing and solving complex issues in Suzuki reactions with amide-containing substrates.

Issue 1: Catalyst Poisoning by Amide Coordination

The amide group can act as a directing group in some C-H functionalization reactions, which highlights its ability to coordinate with transition metals.[9][10] In the context of a Suzuki reaction, this coordination can be detrimental, effectively poisoning the catalyst.

Symptoms:
  • Reaction fails to initiate or stalls after a short period.

  • Starting materials are recovered largely unreacted.

  • No evidence of catalyst decomposition (e.g., palladium black).

Troubleshooting Workflow:

A Problem: Suspected Amide-Based Catalyst Poisoning B Increase Ligand Concentration A->B Hypothesis: Amide competes with phosphine ligand for Pd coordination. C Screen Different Ligands B->C If unsuccessful E Successful Coupling B->E If successful D Modify the Amide Substrate C->D If unsuccessful C->E If successful D->E If successful F Re-evaluate Reaction Strategy D->F If unsuccessful

Caption: Troubleshooting workflow for amide-based catalyst poisoning.

Detailed Protocols:
  • Increase Ligand-to-Palladium Ratio:

    • Rationale: A higher concentration of the phosphine ligand can outcompete the amide for coordination to the palladium center.

    • Protocol: Incrementally increase the equivalents of your phosphine ligand (e.g., from 2.2 eq to 4.4 eq relative to the palladium source). Monitor the reaction progress by TLC or LC-MS.

  • Screen a Panel of Ligands:

    • Rationale: Different ligands have varying steric and electronic properties. A bulkier or more electron-donating ligand may be less susceptible to displacement by the amide or may increase the rate of the desired catalytic cycle.

    • Protocol: Set up a parallel screen of reactions with different classes of ligands. A suggested screening panel is provided in the table below.

Ligand ClassExample LigandsKey Characteristics
Buchwald-typeSPhos, XPhos, RuPhosBulky, electron-rich, generally effective for challenging couplings.
Triphenylphosphine-basedPPh₃Common, but can be less effective for hindered substrates.
BidentatedppfCan offer different coordination geometry and stability.
  • Temporarily Modify the Amide:

    • Rationale: If possible, protecting the amide nitrogen (e.g., as a Boc-carbamate) can reduce its Lewis basicity and coordinating ability.[11] The protecting group can be removed in a subsequent step.

    • Protocol: Synthesize the N-protected version of your substrate and subject it to the optimized Suzuki coupling conditions.

Issue 2: Protodeboronation of Amide-Containing Boronic Acids

As previously mentioned, protodeboronation is a major pathway for the decomposition of boronic acids.[3] The presence of an amide group, particularly on a heteroaromatic ring, can influence the electronic properties of the boronic acid and its susceptibility to this side reaction.

Symptoms:
  • Significant formation of the corresponding arene (Ar-H) from the boronic acid (Ar-B(OH)₂).

  • Low yield of the desired cross-coupled product.

  • Inconsistent results between runs.[2]

Troubleshooting Workflow:

A Problem: Protodeboronation of Boronic Acid B Convert to Pinacol or MIDA Ester A->B Hypothesis: Boronic acid is unstable under reaction conditions. C Optimize Base and Solvent System B->C If partially successful E Successful Coupling B->E If successful D Lower Reaction Temperature C->D If still observing protodeboronation C->E If successful D->E If successful F Consider Alternative Coupling Strategy D->F If unsuccessful

Caption: Troubleshooting workflow for protodeboronation.

Detailed Protocols:
  • Preparation of Pinacol Boronate Ester (as a more stable alternative):

    • Objective: To convert the boronic acid to its more stable pinacol ester derivative.

    • Materials: Amide-containing boronic acid, pinacol, anhydrous solvent (e.g., THF or toluene), Dean-Stark apparatus (optional).

    • Procedure:

      • In a round-bottom flask, dissolve the boronic acid (1.0 eq) and pinacol (1.1 eq) in the chosen solvent.

      • Heat the mixture to reflux. If using a Dean-Stark trap, monitor for the collection of water.

      • Continue refluxing until the reaction is complete (monitor by TLC or LC-MS, typically 2-4 hours).

      • Cool the reaction mixture, remove the solvent under reduced pressure, and purify the resulting pinacol ester by column chromatography or recrystallization.

      • Use the purified pinacol ester in your Suzuki reaction.

  • Screening of Bases:

    • Objective: To identify a base that promotes the Suzuki coupling while minimizing protodeboronation.

    • Procedure: Set up small-scale reactions using a variety of bases. Ensure all other parameters (solvent, temperature, catalyst, ligand) are kept constant.

BaseStrengthComments
K₃PO₄StrongOften effective, but can be very basic.
K₂CO₃ModerateA common and often effective choice.
Cs₂CO₃StrongMore soluble than other carbonate bases.
CsFMildCan be effective, particularly in minimizing protodeboronation.[12]

III. Summary and Key Takeaways

Successfully running Suzuki reactions with amide-containing boronic acids requires careful consideration of both catalyst stability and substrate stability.

  • Catalyst Poisoning is a real threat: The Lewis basicity of the amide group can lead to catalyst inhibition. This can often be overcome by adjusting the ligand-to-metal ratio or by screening different ligands.

  • Boronic Acid Stability is Paramount: Protodeboronation is a frequent cause of low yields. Converting the boronic acid to a more stable derivative like a pinacol or MIDA ester is a highly effective strategy.

  • Systematic Optimization is Key: A logical, stepwise approach to troubleshooting, focusing on one variable at a time (ligand, base, solvent, temperature), is the most efficient way to solve challenging Suzuki couplings.

By understanding the underlying mechanisms of these potential failure modes and applying the systematic troubleshooting strategies outlined in this guide, researchers can significantly improve the success rate of their Suzuki-Miyaura cross-coupling reactions involving these important classes of compounds.

IV. References

  • Protodeboronation - Wikipedia. Available at: --INVALID-LINK--

  • New Directing Groups for Metal-Catalyzed Asymmetric Carbon–Carbon Bond-Forming Processes: Stereoconvergent Alkyl–Alkyl Suzuki Cross-Couplings of Unactivated Electrophiles - NIH. Available at: --INVALID-LINK--

  • Unsuccessful Suzuki coupling with 2-chloro-3-aminopyridine troubleshooting - Benchchem. Available at: --INVALID-LINK--

  • Suzuki–Miyaura cross-coupling of amides and esters at room temperature: correlation with barriers to rotation around C–N and C–O bonds - PMC - PubMed Central. Available at: --INVALID-LINK--

  • Addressing the instability of boronic acids in Suzuki-Miyaura coupling - Benchchem. Available at: --INVALID-LINK--

  • Protection of Boronic Acids Using a Tridentate Aminophenol ONO Ligand for Selective Suzuki-Miyaura Coupling | Request PDF - ResearchGate. Available at: --INVALID-LINK--

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - NIH. Available at: --INVALID-LINK--

  • Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. Available at: --INVALID-LINK--

  • Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC - NIH. Available at: --INVALID-LINK--

  • Technical Support Center: Preventing Catalyst Deactivation in Palladium-Catalyzed Reactions - Benchchem. Available at: --INVALID-LINK--

  • Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions | Request PDF - ResearchGate. Available at: --INVALID-LINK--

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: --INVALID-LINK--

  • Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - RSC Publishing. Available at: --INVALID-LINK--

References

Technical Support Center: Minimizing Homocoupling of (2-Fluoro-5-(pyrrolidine-1-carbonyl)phenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced Suzuki-Miyaura cross-coupling applications. This guide is designed for researchers, medicinal chemists, and process development scientists utilizing (2-Fluoro-5-(pyrrolidine-1-carbonyl)phenyl)boronic acid (CAS 874289-42-6)[1][2][3]. We will address the common and often frustrating side reaction of boronic acid homocoupling, providing in-depth troubleshooting strategies, mechanistic insights, and a validated experimental protocol to ensure the success of your cross-coupling reactions.

Understanding the Challenge: The Reactivity Profile of this compound

This particular boronic acid is a valuable building block, featuring a unique combination of functional groups that modulate its electronic properties[1]. However, these same features—specifically the electron-withdrawing nature of the ortho-fluoro and para-amide substituents—render the aryl ring electron-deficient. This characteristic, while useful for certain applications, significantly increases its susceptibility to undesired homocoupling, a side reaction that can drastically reduce the yield of your target cross-coupled product[4][5].

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What is boronic acid homocoupling, and why is this specific reagent so prone to it?

Answer: Homocoupling is an undesired side reaction in which two molecules of your boronic acid react to form a symmetrical biaryl dimer. This process is a major competing pathway to the desired cross-coupling reaction.

There are two primary mechanisms responsible for homocoupling:

  • Oxygen-Mediated Pathway (Most Common): The most prevalent cause is the presence of dissolved molecular oxygen in your reaction mixture. Oxygen can oxidize the active Palladium(0) catalyst to a Palladium(II) species. This Pd(II) complex can then facilitate the coupling of two boronic acid molecules, producing the homodimer and regenerating the Pd(0) catalyst, which can unfortunately re-enter this parasitic cycle[6][7][8][9]. The mechanism is detailed in the diagram below.

  • Pd(II) Precatalyst-Initiated Pathway: If you use a Pd(II) precatalyst, such as Pd(OAc)₂, it must first be reduced to the catalytically active Pd(0) state. One pathway for this reduction involves the boronic acid itself acting as the reductant, which in the process, leads to homocoupling[6].

The specific structure of this compound makes it particularly susceptible because electron-deficient arylboronic acids have been shown to be more prone to engage in these homocoupling pathways[4].

Diagram: Competing Catalytic Cycles

Suzuki_vs_Homocoupling cluster_suzuki Desired Suzuki-Miyaura Cycle cluster_homocoupling Undesired Homocoupling Pathway Pd0_S Pd(0)Lₙ OA_S Oxidative Addition Pd0_S->OA_S + Ar¹-X Pd0_H Pd(0)Lₙ ArPdX Ar¹-Pd(II)-X OA_S->ArPdX TM_S Transmetalation ArPdX->TM_S + Ar²-B(OH)₂ (Base) ArPdAr Ar¹-Pd(II)-Ar² TM_S->ArPdAr RE_S Reductive Elimination ArPdAr->RE_S RE_S->Pd0_S Catalyst Regenerated Product Ar¹-Ar² RE_S->Product Oxidation Oxidation Pd0_H->Oxidation + O₂ PdII Pd(II)Lₙ Oxidation->PdII TM1_H Transmetalation 1 PdII->TM1_H + Ar²-B(OH)₂ ArPdOH Ar²-Pd(II)-OH TM1_H->ArPdOH TM2_H Transmetalation 2 ArPdOH->TM2_H + Ar²-B(OH)₂ ArPdAr_H Ar²-Pd(II)-Ar² TM2_H->ArPdAr_H RE_H Reductive Elimination ArPdAr_H->RE_H RE_H->Pd0_H Catalyst Regenerated Dimer Ar²-Ar² RE_H->Dimer

Caption: Competing reaction pathways in Suzuki-Miyaura coupling.

Q2: What is the single most important step I can take to prevent homocoupling?

Answer: Rigorous exclusion of oxygen. This cannot be overstated. Since the primary homocoupling pathway is mediated by oxygen, creating and maintaining a strictly anaerobic environment is critical for success[9][10].

Best Practices for Deoxygenation:

  • Solvent Degassing: Before use, sparge your solvents (e.g., dioxane, toluene, water) with a stream of inert gas (Argon is preferred over Nitrogen) for at least 30-60 minutes. A subsurface needle is most effective.

  • "Freeze-Pump-Thaw" Method: For the most stringent applications, perform at least three cycles of freezing the solvent with liquid nitrogen, evacuating the headspace under high vacuum, and thawing under an inert atmosphere.

  • Reaction Vessel Preparation: Flame-dry your glassware under vacuum and cool it under a positive pressure of inert gas. Add all solid reagents (aryl halide, boronic acid, base, catalyst, ligand) to the flask, then evacuate and backfill with inert gas three times before adding the degassed solvents via syringe.

  • Maintain Inert Atmosphere: Ensure a slight positive pressure of inert gas is maintained throughout the entire reaction, including during heating and sampling.

Q3: Which palladium catalyst and ligand system should I choose?

Answer: Your choice of catalyst and ligand is crucial for promoting the desired cross-coupling at a rate that significantly outpaces the homocoupling side reaction.

  • Palladium Source: Start with a Pd(0) precatalyst such as Pd₂(dba)₃ or Pd(PPh₃)₄. This avoids the initial Pd(II) reduction step, which can be a source of homocoupling[6][11].

  • Ligand Selection: Use a bulky, electron-rich dialkylbiarylphosphine ligand . These ligands are known to accelerate both the rate-limiting oxidative addition and the final reductive elimination steps of the desired Suzuki cycle[12][13]. For challenging, electron-deficient substrates like this one, ligands such as SPhos , XPhos , or RuPhos are highly recommended. In a study involving a similarly challenging fluorinated, electron-deficient arene, SPhos was found to give good yields of the cross-coupled product where other ligands failed[4].

Q4: How do my choices of base and solvent impact this side reaction?

Answer: The base and solvent system must be chosen to facilitate the desired transmetalation without promoting decomposition or other side reactions.

  • Base: The role of the base is to activate the boronic acid, forming a more nucleophilic boronate species that is competent for transmetalation[14][15]. A moderately strong, non-nucleophilic base is often ideal.

    • Recommendation: Anhydrous powdered potassium phosphate (K₃PO₄) is an excellent first choice. It is effective in promoting transmetalation for a wide range of substrates and is less harsh than hydroxide bases, which can sometimes promote protodeboronation (another common side reaction). Potassium carbonate (K₂CO₃) is also a viable option[13].

  • Solvent: The solvent must fully dissolve the reactants and stabilize the catalytic species.

    • Recommendation: A mixture of an anhydrous, less-polar aprotic solvent and a small amount of water is standard. A degassed mixture of 1,4-dioxane/water (e.g., 4:1 or 5:1 v/v) or toluene/water is highly effective. The water is essential for dissolving the base and facilitating the formation of the active boronate species[16]. However, excessive water can sometimes increase homocoupling, so the ratio may require optimization[16].

Q5: I've tried all of the above and still see some dimer. Are there any other process modifications I can try?

Answer: Yes, for particularly stubborn cases, you can implement more advanced strategies.

  • Use a Mild Reducing Agent: In some systems, particularly on a larger scale, the addition of a mild reducing agent like potassium formate (HCO₂K) has been shown to suppress homocoupling. This additive helps to "scavenge" any Pd(II) species that may form, keeping the palladium in its active Pd(0) state without interfering with the main catalytic cycle[9][17][18].

  • Modify the Order of Addition: Try pre-heating the mixture of your aryl halide, base, catalyst, and ligand in the degassed solvent for 10-15 minutes at the reaction temperature before adding the this compound (either as a solid or a solution in degassed solvent). This strategy aims to ensure the oxidative addition of the aryl halide to the Pd(0) catalyst occurs first, generating the Ar-Pd(II)-X intermediate. This pre-formed intermediate is then poised to react immediately with the boronic acid in the desired transmetalation step, rather than allowing the catalyst to react with the boronic acid first[10].

Optimized Reaction Conditions & Protocol

This section consolidates the above recommendations into a robust starting point for your experiment.

Table 1: Recommended Conditions for Minimizing Homocoupling
ParameterRecommended ChoiceRationale & Key Considerations
Palladium Source Pd₂(dba)₃ (1-2 mol %)Pd(0) source; avoids precatalyst reduction via homocoupling.
Ligand SPhos (2-4 mol %)Bulky, electron-rich ligand; accelerates desired C-C bond formation[4][13].
Base K₃PO₄ (2.0 - 3.0 equiv)Effective for boronic acid activation; less harsh than hydroxides[13]. Must be anhydrous and finely powdered.
Solvent 1,4-Dioxane / H₂O (4:1 v/v)Good solvating power; water is crucial for base activity. Must be rigorously degassed[16].
Atmosphere Argon or High-Purity N₂CRITICAL: Strict exclusion of oxygen is required to prevent the main homocoupling pathway[9][10].
Temperature 80 - 100 °CSufficient thermal energy for oxidative addition and reductive elimination. Monitor for thermal decomposition.
Step-by-Step Experimental Protocol

This protocol is a general guideline for a reaction at a ~0.5 mmol scale. Adjust volumes and quantities accordingly.

  • Vessel Preparation: Add a magnetic stir bar to a flame-dried Schlenk flask. Add the aryl halide (1.0 equiv), this compound (1.2 equiv), and anhydrous K₃PO₄ (2.0 equiv).

  • Inerting the Solids: Seal the flask with a rubber septum, and then evacuate under high vacuum for 5 minutes and backfill with Argon. Repeat this cycle a total of three times.

  • Catalyst Addition: Under a positive flow of Argon, quickly add the Pd₂(dba)₃ (0.02 equiv) and SPhos (0.04 equiv).

  • Solvent Addition: Add freshly degassed 1,4-dioxane (e.g., 2.0 mL) and degassed water (e.g., 0.5 mL) via syringe.

  • Final Degassing: With the stirrer off, bubble Argon through the reaction mixture via a long needle for an additional 10-15 minutes.

  • Reaction: Place the flask in a pre-heated oil bath at 90 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and palladium black. Transfer the filtrate to a separatory funnel and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the desired cross-coupled product.

By implementing these scientifically-grounded strategies, you can effectively suppress the formation of the homocoupled dimer and significantly improve the yield and purity of your desired product when working with this valuable but challenging boronic acid.

References

Technical Support Center: Suzuki Coupling of Fluorinated Boronic Acids - Anhydrous vs. Aqueous Conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical guidance and troubleshooting strategies for the Suzuki-Miyaura cross-coupling of fluorinated boronic acids, with a specific focus on the critical choice between anhydrous and aqueous reaction conditions.

Introduction: The Challenge of Fluorinated Boronic Acids

Fluorinated arylboronic acids are indispensable building blocks in medicinal chemistry and materials science. However, their electron-deficient nature presents unique challenges in Suzuki-Miyaura coupling reactions. These substrates are particularly susceptible to side reactions, most notably protodeboronation, where the C-B bond is cleaved by a proton source, leading to reduced yields of the desired product.[1][2] The decision to employ anhydrous or aqueous conditions is therefore a critical parameter that can dictate the success or failure of the coupling. This guide will dissect the causality behind experimental choices, offering field-proven insights to navigate these challenges.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of water in a Suzuki-Miyaura coupling reaction?

A1: Water can play a dual, often contradictory, role in Suzuki-Miyaura couplings.

  • Beneficial Roles:

    • Base Solubility: Many inorganic bases, such as potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄), exhibit poor solubility in common organic solvents like dioxane or toluene. The addition of water can significantly enhance their solubility, which is crucial for the activation of the boronic acid to the more nucleophilic boronate species, a key step for efficient transmetalation.[2][3]

    • Hydrolysis of Boronates: If you are using more stable boronic acid surrogates like pinacol esters or MIDA boronates, water is often required to hydrolyze them in situ to the active boronic acid species.[2][4]

  • Detrimental Roles:

    • Protodeboronation: For electron-deficient boronic acids, including many fluorinated derivatives, water acts as a proton source that can lead to the undesired cleavage of the carbon-boron bond (protodeboronation).[1][5] This is a major pathway for yield loss.

    • Catalyst Decomposition: While less common with modern catalysts, the presence of excess water can sometimes influence the stability and activity of the palladium catalyst.

Q2: Are fluorinated boronic acids particularly unstable? Why?

A2: Yes, fluorinated boronic acids, especially those with multiple fluorine substituents or fluorine atoms at ortho positions, are more susceptible to decomposition. The strong electron-withdrawing nature of fluorine atoms increases the Lewis acidity of the boron center.[6][7] This heightened acidity makes the C-B bond more polarized and thus more vulnerable to cleavage, particularly protodeboronation in the presence of proton sources like water.[8] Studies have shown that the rate of hydrolytic decomposition can be significant, especially at elevated temperatures and certain pH ranges.[6]

Q3: When should I choose anhydrous conditions over aqueous conditions?

A3: The decision hinges on the stability of your specific fluorinated boronic acid and the overall reaction requirements.

  • Choose Anhydrous Conditions When:

    • Your fluorinated boronic acid is known to be highly susceptible to protodeboronation (e.g., polyfluorinated or certain heteroaryl boronic acids).[1][9]

    • You are observing significant formation of the protodeboronated byproduct in trial reactions under aqueous conditions.

    • You are using a base that is sufficiently soluble in an organic solvent (e.g., potassium trimethylsilanolate (TMSOK), cesium fluoride).[3][10]

  • Consider Aqueous Conditions When:

    • You are using a robust, less electron-deficient fluorinated boronic acid.

    • An inorganic base with low organic solvent solubility (e.g., K₂CO₃, K₃PO₄) is required for optimal results.

    • You are starting from a boronic ester or trifluoroborate salt that requires hydrolysis for activation.[11][12]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your experiments.

Problem 1: Low to No Yield of the Desired Product

This is the most common issue. A systematic approach is crucial for diagnosis.

Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield start Low Yield Observed check_reagents 1. Verify Reagent Quality & Stability - Boronic Acid (fresh?) - Aryl Halide (pure?) - Catalyst & Ligand (active?) start->check_reagents check_conditions 2. Assess Reaction Conditions - Inert Atmosphere (properly degassed?) - Temperature (optimal?) - Stirring (efficient?) check_reagents->check_conditions analyze_byproducts 3. Analyze Crude Reaction Mixture (LCMS, GC-MS, NMR) check_conditions->analyze_byproducts protodeboronation Protodeboronation is Major Byproduct analyze_byproducts->protodeboronation Identified Byproduct homocoupling Homocoupling is Major Byproduct analyze_byproducts->homocoupling Identified Byproduct no_reaction Starting Materials Unchanged analyze_byproducts->no_reaction Identified Byproduct solution_proto Switch to Anhydrous Conditions Use Milder/Anhydrous Base (CsF, K₃PO₄) Use More Stable Boron Reagent (MIDA, BF₃K) protodeboronation->solution_proto solution_homo Improve Degassing Technique Use a Pd(0) Precatalyst Ensure Ligand is Not Oxidized homocoupling->solution_homo solution_no_react Increase Temperature Screen Ligands (e.g., Buchwald ligands) Use Stronger Base (e.g., K₃PO₄, Cs₂CO₃) Check Catalyst Activity no_reaction->solution_no_react

Caption: A systematic workflow for diagnosing and solving low-yield Suzuki coupling reactions.

Detailed Solutions:

  • If Protodeboronation is the Culprit:

    • Action: Switch to strictly anhydrous conditions.[1] This is the most direct way to eliminate the primary proton source. Use oven-dried glassware, anhydrous solvents, and handle reagents under an inert atmosphere (Argon or Nitrogen).[13]

    • Causality: By removing water, you starve the side reaction of its key reagent.

    • Alternative: If aqueous conditions are unavoidable (e.g., for base solubility), consider using a more stable boron reagent like a potassium aryltrifluoroborate (ArBF₃K) or a MIDA boronate.[12][14] These reagents slowly release the boronic acid into the reaction medium, keeping its instantaneous concentration low and minimizing the rate of protodeboronation.[12][15]

    • Base Selection: Use milder bases like K₃PO₄ or fluoride sources like CsF or KF, which can be effective even in anhydrous or low-water conditions.[3]

  • If Homocoupling of the Boronic Acid is Observed:

    • Action: Improve your degassing technique. Oxygen in the reaction mixture can lead to the oxidative homocoupling of the boronic acid and can also deactivate the Pd(0) catalyst.[4][16] Sparge your solvent with an inert gas for 15-30 minutes before adding the catalyst.

    • Causality: The Pd(II) species, which can be present from a Pd(II) precatalyst or formed by oxidation of Pd(0), can promote homocoupling.[4] Ensuring a rigorously oxygen-free environment helps maintain the catalyst in its active Pd(0) state.

    • Catalyst Choice: Using a Pd(0) source (e.g., Pd₂(dba)₃) or a pre-catalyst that rapidly generates the active Pd(0) species can sometimes mitigate this issue.

  • If Only Starting Materials are Present (No Reaction):

    • Action: The reaction is likely too slow. The transmetalation step is often rate-limiting for electron-deficient boronic acids.[16]

      • Increase Temperature: A higher temperature can overcome the activation barrier.

      • Use a Stronger Base: A stronger base like K₃PO₄ or Cs₂CO₃ can generate a higher concentration of the activated boronate species.[3][17]

      • Screen Electron-Rich Ligands: Use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos). These ligands accelerate both the oxidative addition and reductive elimination steps of the catalytic cycle.[16][18]

Problem 2: Reaction is Biphasic and Stirring is Inefficient, Leading to Irreproducible Results.

  • Action: This is a common issue when using aqueous bases with water-immiscible organic solvents like toluene.

    • Increase Stirring Rate: Vigorous stirring is essential to maximize the interfacial area between the two phases where the reaction occurs.

    • Add a Phase-Transfer Catalyst: A quaternary ammonium salt (e.g., TBAB) can help shuttle the boronate from the aqueous phase to the organic phase.

    • Switch to a Miscible Solvent System: Using a solvent system like Dioxane/H₂O or THF/H₂O can create a homogeneous reaction mixture, eliminating mass transfer issues.[4]

Optimized Protocols

Protocol 1: Anhydrous Suzuki Coupling of a Fluorinated Boronic Acid

This protocol is recommended for substrates prone to protodeboronation.

Experimental Workflow Diagram

Anhydrous_Protocol A 1. Assemble Oven-Dried Glassware under Inert Gas (Ar/N₂) B 2. Add Solids - Aryl Halide (1.0 eq) - Boronic Acid (1.2 eq) - Anhydrous Base  (e.g., K₃PO₄, 2.0 eq) - Pd Catalyst/Ligand A->B C 3. Add Anhydrous, Degassed Solvent (e.g., Dioxane, Toluene) B->C D 4. Heat Reaction (e.g., 80-110 °C) with Vigorous Stirring C->D E 5. Monitor Progress (TLC, LCMS) D->E F 6. Workup & Purification E->F

Caption: Step-by-step workflow for setting up an anhydrous Suzuki coupling reaction.

Step-by-Step Methodology:

  • Preparation: To an oven-dried Schlenk flask equipped with a stir bar, add the aryl halide (1.0 equiv.), the fluorinated boronic acid (1.2 equiv.), and anhydrous potassium phosphate (K₃PO₄, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.[1]

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%) and any additional ligand if required.[16]

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene) via syringe to achieve a concentration of 0.1-0.5 M with respect to the limiting reagent.

  • Reaction: Place the flask in a pre-heated oil bath and stir vigorously at the desired temperature (typically 80–110 °C).

  • Monitoring & Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Aqueous Suzuki Coupling of a Fluorinated Boronic Acid

This protocol is suitable for more stable boronic acids or when an aqueous-soluble base is necessary.

Step-by-Step Methodology:

  • Preparation: To a round-bottom flask equipped with a stir bar, add the aryl halide (1.0 equiv.), the fluorinated boronic acid (1.2 equiv.), the palladium pre-catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Solvent Addition: Add the organic solvent (e.g., 1,4-dioxane) and deionized water in an appropriate ratio (e.g., 4:1 to 10:1 v/v).[1][4]

  • Degassing: Sparge the resulting mixture with argon or nitrogen for 15-20 minutes while stirring.

  • Reaction: Place the flask under a positive pressure of inert gas (e.g., a balloon) and heat in a pre-heated oil bath with vigorous stirring (typically 80–100 °C).

  • Monitoring & Workup: Follow steps 6 and 7 from Protocol 1.

Data Summary Tables

Table 1: Recommended Bases for Fluorinated Boronic Acid Couplings

BaseTypical ConditionsAdvantagesDisadvantages
K₃PO₄ Aqueous or AnhydrousStrong, non-nucleophilic base; effective for challenging substrates.[3]Can be slow to dissolve.
K₂CO₃ AqueousCost-effective, widely used.[3]Requires water for solubility, increasing protodeboronation risk.
Cs₂CO₃ Aqueous or AnhydrousHighly effective, good solubility in some organic solvents.[3]More expensive.
CsF / KF AnhydrousFluoride ions can activate the boronic acid; good for anhydrous conditions.[3]Effectiveness can depend on the specific substrate.
TMSOK Strictly AnhydrousSoluble in organic solvents, allows for homogeneous anhydrous reactions.[10]Highly basic, sensitive to moisture.

Table 2: Common Solvent Systems

Solvent SystemConditionProperties
Toluene AnhydrousHigh boiling point, water-immiscible.
1,4-Dioxane AnhydrousWater-miscible, common for a wide range of couplings.
THF AnhydrousLower boiling point, water-miscible.
Dioxane / H₂O AqueousHomogeneous system, good for dissolving inorganic bases.[4]
Toluene / H₂O Aqueous (Biphasic)Biphasic system, requires vigorous stirring or phase-transfer catalyst.

Conclusion

The choice between anhydrous and aqueous conditions for the Suzuki-Miyaura coupling of fluorinated boronic acids is not trivial and must be guided by the electronic properties and stability of the specific boronic acid . While aqueous conditions offer practical advantages for base solubility, they introduce a significant risk of yield-reducing protodeboronation. For sensitive, electron-deficient fluorinated substrates, a transition to rigorously anhydrous conditions, often paired with an organic-soluble base or a fluoride source, is a powerful strategy to suppress this unwanted side reaction. By understanding the underlying chemical principles and employing a systematic approach to troubleshooting, researchers can successfully harness the synthetic power of these valuable fluorinated building blocks.

References

Technical Support Center: Strategies for Successful Suzuki-Miyaura Cross-Couplings with Challenging Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to navigating the complexities of the Suzuki-Miyaura cross-coupling reaction, especially when encountering challenging boronic acids. This guide is designed for researchers, scientists, and drug development professionals who seek to troubleshoot and optimize this cornerstone of modern organic synthesis. Here, we move beyond standard protocols to address the specific issues that arise from boronic acid instability and substrate-related challenges, providing field-proven insights and robust methodologies.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Root of the Problem

This section tackles the fundamental questions surrounding the difficulties encountered with certain boronic acids. A clear understanding of the underlying chemical principles is the first step toward effective troubleshooting.

Q1: My Suzuki-Miyaura reaction is failing or giving low yields. What are the most common culprits related to the boronic acid?

A1: When a Suzuki-Miyaura coupling underperforms, the boronic acid itself is a primary suspect. The main issues stem from its inherent instability, which can manifest in several ways:

  • Protodeboronation: This is the undesired cleavage of the carbon-boron bond by a proton source, most commonly water, which replaces the boronic acid group with a hydrogen atom (Ar-B(OH)₂ → Ar-H).[1][2] This side reaction is particularly prevalent with electron-rich, heteroaromatic, and vinyl boronic acids.[1][3]

  • Oxidation: The carbon-boron bond is susceptible to oxidation, especially in the presence of atmospheric oxygen, which can convert the boronic acid to the corresponding alcohol or phenol (Ar-B(OH)₂ → Ar-OH).[2][4]

  • Trimerization (Boroxine Formation): Boronic acids can undergo dehydration to form cyclic trimeric anhydrides known as boroxines.[2] While this is often a reversible process, it can complicate accurate weighing and stoichiometry, potentially impacting reaction outcomes.[2]

  • Homocoupling: The palladium catalyst, particularly in its Pd(II) state, can promote the coupling of two boronic acid molecules, leading to the formation of a biaryl byproduct (Ar-Ar).[5] This is often exacerbated by the presence of oxygen.[5][6]

Q2: I am working with a sterically hindered boronic acid, such as one with ortho-substituents, and the reaction is sluggish. What adjustments should I consider?

A2: Steric hindrance around the boronic acid can significantly slow down the transmetalation and reductive elimination steps of the catalytic cycle.[6] To overcome this, more forcing conditions and specialized catalytic systems are often necessary:

  • Bulky, Electron-Rich Ligands: These are crucial for coupling sterically hindered substrates.[6] Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) and N-heterocyclic carbenes (NHCs) are highly effective as they can accelerate both oxidative addition and reductive elimination.[6][7]

  • Stronger Bases: A robust base such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is often required to facilitate the challenging transmetalation step.[6][8]

  • Higher Temperatures: Increasing the reaction temperature is frequently necessary to provide sufficient energy to overcome the higher activation barrier.[6] This may require the use of high-boiling point solvents like toluene, dioxane, or DMF.[6][9]

Q3: My reaction with an electron-deficient boronic acid is not proceeding. What is the underlying issue and how can it be addressed?

A3: Electron-deficient boronic acids are less nucleophilic, which can lead to a slow transmetalation step.[6] They can also be more susceptible to decomposition.[10] Strategies to address this include:

  • Highly Electron-Donating Ligands: Ligands that increase the electron density on the palladium center can facilitate the transmetalation with the less nucleophilic boronic acid.

  • Anhydrous Conditions: Water can promote decomposition pathways for these sensitive substrates.[6] Employing anhydrous solvents and reagents can be beneficial.

  • Alternative Boron Reagents: In some cases, converting the electron-deficient boronic acid to a more reactive boronate ester or an organotrifluoroborate salt can improve the outcome.

Q4: I'm observing significant decomposition of my heteroaromatic boronic acid. What strategies can I employ to mitigate this?

A4: Heteroaromatic boronic acids are notoriously unstable, often due to the influence of the heteroatom on the C-B bond and their propensity for protodeboronation.[1][11][12] Key strategies include:

  • Use of Boronate Esters or Other Derivatives: Converting the boronic acid to a more stable derivative like a pinacol boronate ester, MIDA boronate, or an organotrifluoroborate can protect it from degradation.[1][5][13] These derivatives often act as a "slow-release" source of the active boronic acid during the reaction.[1][13]

  • Anhydrous Conditions and Milder Bases: Minimizing water and using weaker bases like potassium fluoride (KF) or potassium carbonate (K₂CO₃) can suppress protodeboronation.[6]

  • Trimethyl Borate Additive: For anhydrous couplings of heteroaryl boronic esters, trimethyl borate has been shown to be an effective additive, enabling reactions with otherwise unreactive partners.[11]

Section 2: Troubleshooting Guides - A Practical Approach

This section provides structured workflows to diagnose and solve common problems encountered during Suzuki-Miyaura couplings with challenging boronic acids.

Guide 1: Low or No Product Formation

This is the most common issue. A systematic approach is crucial for identifying the root cause.

Troubleshooting Workflow: Low Yield

start Low or No Yield check_reagents Verify Reagent Purity & Integrity (Boronic Acid, Aryl Halide) start->check_reagents check_catalyst Assess Catalyst & Ligand Activity (Freshness, Handling) check_reagents->check_catalyst Reagents OK reagents_bad Action: Purify or replace reagents. Consider boronate ester. check_reagents->reagents_bad Purity Issue check_conditions Evaluate Reaction Conditions (Base, Solvent, Temperature) check_catalyst->check_conditions Catalyst OK catalyst_bad Action: Use fresh catalyst/ligand. Consider a more robust precatalyst. check_catalyst->catalyst_bad Activity Issue check_atmosphere Ensure Inert Atmosphere (Proper Degassing) check_conditions->check_atmosphere Conditions Seem Correct conditions_bad Action: Screen alternative bases, solvents, and temperatures. check_conditions->conditions_bad Suboptimal Conditions atmosphere_bad Action: Improve degassing procedure. Use Schlenk techniques. check_atmosphere->atmosphere_bad Oxygen Contamination end Successful Coupling reagents_bad->end catalyst_bad->end conditions_bad->end atmosphere_bad->end

Caption: Troubleshooting workflow for low yield.

Guide 2: Significant Protodeboronation Observed

The presence of the corresponding arene (Ar-H) as a major byproduct is a clear indicator of protodeboronation.

Troubleshooting Workflow: Protodeboronation

start High Protodeboronation (Ar-H) check_base Evaluate Base (Strength, Aqueous vs. Anhydrous) start->check_base check_solvent Assess Solvent System (Presence of Protic Solvents) check_base->check_solvent Base Optimized strong_base Action: Switch to a milder base (e.g., KF, K₂CO₃). check_base->strong_base Strong Base in Use stabilize_ba Consider Boronic Acid Stabilization check_solvent->stabilize_ba Solvent Optimized protic_solvent Action: Use anhydrous solvents (e.g., Toluene, Dioxane). check_solvent->protic_solvent Water or Alcohol Present stabilize_action Action: Convert to boronate ester (Pinacol, MIDA) or trifluoroborate. stabilize_ba->stabilize_action Boronic Acid Inherently Unstable end Minimized Protodeboronation strong_base->end protic_solvent->end stabilize_action->end Suzuki_Cycle cluster_0 Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)L₂-X Pd0->OxAdd Oxidative Addition (+ Ar-X) Transmetal Ar-Pd(II)L₂-Ar' OxAdd->Transmetal Transmetalation (+ Ar'-B(OR)₂ + Base) Product Ar-Ar' Transmetal->Product Reductive Elimination Product->Pd0

References

Validation & Comparative

comparison of (2-Fluoro-5-(pyrrolidine-1-carbonyl)phenyl)boronic acid with other boronic acids in Suzuki coupling

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of C(sp²)–C(sp²) bonds, forming the backbone of countless pharmaceuticals, agrochemicals, and advanced materials.[1] The choice of the boronic acid partner is a critical determinant of the reaction's success, influencing yield, reaction kinetics, and substrate scope. This guide provides an in-depth comparison of (2-Fluoro-5-(pyrrolidine-1-carbonyl)phenyl)boronic acid , a bespoke building block, with other commonly employed boronic acids in Suzuki-Miyaura coupling. By examining its unique structural features, we will dissect the interplay of steric and electronic effects that govern its reactivity, supported by analogous experimental data from the literature.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[2] A base is essential for the activation of the boronic acid, forming a more nucleophilic boronate species that facilitates the crucial transmetalation step.[3]

Suzuki_Coupling_Cycle cluster_0 Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OH)2, Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Reductive Elimination

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The structure of the boronic acid, particularly the substituents on the aromatic ring, can significantly impact the rate and efficiency of this cycle.

Analyzing this compound: A Synthesis of Steric and Electronic Effects

This compound possesses two key substituents that dictate its reactivity profile: an ortho-fluoro group and a meta-pyrrolidine-1-carbonyl group.

The Impact of the ortho-Fluoro Substituent: A Steric and Electronic Conundrum

The presence of a substituent at the ortho position to the boronic acid group introduces steric hindrance, which can impede the approach of the boronic acid to the palladium center during the transmetalation step.[4] This is a well-documented effect that often leads to lower reaction rates and yields compared to their para-substituted counterparts.

However, the fluorine atom also exerts a strong inductive electron-withdrawing effect (-I), which can influence the acidity of the boronic acid and the electronic nature of the carbon-boron bond. While electron-withdrawing groups can sometimes accelerate the rate of protodeboronation (a common side reaction), they can also favorably modulate the electronic environment for the transmetalation step under certain conditions.[4]

The Role of the meta-Pyrrolidine-1-carbonyl Substituent

The pyrrolidine-1-carbonyl group, an amide, at the meta position primarily exerts an inductive electron-withdrawing effect. The Hammett constant (σ) is a measure of the electronic effect of a substituent on a benzene ring.[5] For a meta-amido group (e.g., -CONH2), the σm value is positive, indicating an electron-withdrawing nature. This electronic pull can decrease the electron density of the phenyl ring, potentially influencing the nucleophilicity of the boronic acid.

Comparative Performance in Suzuki-Miyaura Coupling: A Data-Informed Perspective

Boronic AcidKey SubstituentsExpected Reactivity ProfileRepresentative Yield (%)
This compound ortho-Fluoro, meta-Amide (EWG)Moderate to Good: The ortho-fluoro group introduces steric hindrance, potentially slowing the reaction. The meta-amide group is weakly electron-withdrawing. The combination suggests that while not as reactive as simple, unhindered boronic acids, it should be a viable coupling partner under optimized conditions, likely requiring a more active catalyst system or slightly elevated temperatures.Data not available
2-Fluorophenylboronic acid ortho-FluoroModerate: The steric hindrance of the ortho-fluoro group is the dominant factor, often leading to lower yields compared to 4-fluorophenylboronic acid.[6] However, successful couplings are achievable with appropriate catalyst and ligand selection.70-85%[6]
4-Fluorophenylboronic acid para-FluoroHigh: Minimal steric hindrance and the electron-withdrawing nature of fluorine at the para-position generally lead to efficient coupling and high yields.[6]>95%[6]
3-Carbomethoxyphenylboronic acid meta-Ester (EWG)Good to High: The meta-ester group is electron-withdrawing, which can have a modest electronic effect on the reaction. With minimal steric hindrance, it is generally a good coupling partner.85-95%[7]
Phenylboronic acid UnsubstitutedHigh: Serves as a baseline for reactivity. With no steric hindrance or strong electronic effects, it is an excellent coupling partner in a wide range of Suzuki reactions.>95%[3]
2-Methoxyphenylboronic acid ortho-Methoxy (EDG)Moderate: Similar to the ortho-fluoro substituent, the ortho-methoxy group introduces significant steric hindrance. However, the oxygen atom can also exhibit a coordinating effect with the palladium center, which can influence the reaction pathway and selectivity.[8]60-80%[8]

Table 1: Comparative analysis of the expected performance of this compound and other boronic acids in Suzuki-Miyaura coupling. Yields are representative and can vary significantly based on the specific coupling partners and reaction conditions.

Experimental Protocols: Strategies for Successful Coupling

The successful application of this compound and its analogs in Suzuki-Miyaura coupling often requires careful optimization of the reaction conditions to overcome the challenges posed by steric hindrance and electronic effects.

Protocol 1: Standard Conditions for Ortho-Substituted Boronic Acids

This protocol is a general starting point for the coupling of ortho-substituted boronic acids with aryl bromides.

Workflow Diagram:

Protocol_1 A Combine aryl bromide (1.0 mmol), boronic acid (1.2 mmol), and base (e.g., K2CO3, 2.0 mmol) in a reaction vessel. B Add Pd catalyst (e.g., Pd(PPh3)4, 2-5 mol%) and degassed solvent (e.g., DME/H2O). A->B C Heat the reaction mixture (e.g., 80-100 °C) under inert atmosphere. B->C D Monitor reaction progress by TLC or LC-MS. C->D E Aqueous workup and extraction. D->E F Purification by column chromatography. E->F

Figure 2: General workflow for Protocol 1.

Step-by-Step Methodology:

  • To a flame-dried Schlenk tube, add the aryl bromide (1.0 equiv), this compound (1.2-1.5 equiv), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equiv).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if necessary, a phosphine ligand.

  • Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add a degassed solvent system, such as a mixture of 1,2-dimethoxyethane (DME) and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Enhanced Catalysis for Challenging Couplings

For less reactive aryl halides or to improve yields with sterically hindered boronic acids, the use of more active palladium precatalysts and specialized ligands is often beneficial.

Workflow Diagram:

Protocol_2 A Combine aryl halide (1.0 mmol), boronic acid (1.5 mmol), and a strong base (e.g., K3PO4, 3.0 mmol) in a reaction vessel. B Add a modern Pd precatalyst (e.g., a Buchwald precatalyst, 1-2 mol%) and a suitable ligand (e.g., SPhos, XPhos). A->B C Add degassed solvent (e.g., toluene or dioxane). B->C D Heat the reaction mixture (e.g., 80-110 °C) under inert atmosphere. C->D E Monitor, workup, and purify as in Protocol 1. D->E

Figure 3: General workflow for Protocol 2.

Step-by-Step Methodology:

  • Follow the setup procedure as in Protocol 1, using a stronger base such as K₃PO₄ (3.0 equiv).

  • In place of a traditional catalyst, use a modern palladium precatalyst (e.g., a G3 or G4 Buchwald precatalyst, 1-2 mol%) and a bulky, electron-rich phosphine ligand (e.g., SPhos or XPhos).

  • Use an anhydrous aprotic solvent such as toluene or 1,4-dioxane.

  • The reaction can often be run at a similar or slightly higher temperature (80-110 °C).

  • Follow the monitoring, workup, and purification steps as outlined in Protocol 1.

Conclusion and Future Perspectives

This compound is a valuable, albeit sterically and electronically complex, building block for Suzuki-Miyaura cross-coupling reactions. Its performance is predicted to be moderate to good, with the steric hindrance of the ortho-fluoro group being the primary challenge. However, with the appropriate selection of modern, highly active palladium catalyst systems, this boronic acid can be effectively employed to introduce its unique structural motif into a wide range of molecules. For researchers in drug discovery and development, the ability to fine-tune reaction conditions to accommodate such substituted boronic acids opens up a wider chemical space for the synthesis of novel compounds with potentially enhanced biological activity. Further systematic studies directly comparing the reactivity of this and other similarly substituted boronic acids would be of great value to the synthetic community.

References

A Comparative Guide to the Reactivity of Electron-Deficient and Electron-Rich Phenylboronic Acids in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

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For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, prized for its capacity to form carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] Central to this palladium-catalyzed transformation are organoboron reagents, particularly phenylboronic acids. The electronic properties of these boronic acids, specifically whether they are electron-rich or electron-deficient, profoundly influence reaction kinetics, yields, and optimal conditions. This guide provides an in-depth comparison of their reactivity, supported by mechanistic insights and experimental data, to empower researchers in optimizing their synthetic strategies.

The Suzuki-Miyaura Catalytic Cycle: A Tale of Three Steps

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination.[2][3] The electronic nature of the phenylboronic acid primarily impacts the transmetalation step.

  • Oxidative Addition: The cycle initiates with the oxidative addition of an organic halide to a Pd(0) complex, forming a Pd(II) species.[2][4] Electron-rich and bulky phosphine ligands on the palladium catalyst can facilitate this step, especially for less reactive aryl chlorides.[2][4]

  • Transmetalation: This is the crucial step where the organic moiety is transferred from the boron atom to the palladium center.[5] For this to occur, the boronic acid must be activated by a base.[6] This activation increases the nucleophilicity of the organic group, preparing it for transfer to the electrophilic Pd(II) center. The electronic properties of the phenylboronic acid directly influence the rate of this step.

  • Reductive Elimination: The final step involves the reductive elimination of the coupled product from the Pd(II) complex, regenerating the active Pd(0) catalyst and completing the cycle.[2][4]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle OA Oxidative Addition PdII_Aryl Ar-Pd(II)L₂-X OA->PdII_Aryl TM Transmetalation PdII_Diaryl Ar-Pd(II)L₂-Ar' TM->PdII_Diaryl RE Reductive Elimination Pd0 Pd(0)L₂ RE:s->Pd0:s Product Ar-Ar' (Coupled Product) RE->Product Pd0->OA PdII_Aryl->TM PdII_Diaryl->RE ArX Ar-X (Aryl Halide) ArX->OA ArBOH Ar'-B(OH)₂ (Boronic Acid) ArBOH->TM Base Base Base->TM

Figure 1. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Reactivity Profile: Electron-Rich vs. Electron-Deficient Phenylboronic Acids

The substituent on the phenyl ring of the boronic acid dictates its electronic character and, consequently, its reactivity.

Electron-Rich Phenylboronic Acids

Phenylboronic acids bearing electron-donating groups (EDGs), such as methoxy (-OCH₃) or methyl (-CH₃), are considered electron-rich.

  • Enhanced Reactivity: The presence of EDGs increases the electron density on the ipso-carbon (the carbon atom bonded to boron), enhancing its nucleophilicity. This generally leads to a faster transmetalation step.[7]

  • Higher Yields: Consequently, reactions involving electron-rich phenylboronic acids often proceed to completion more rapidly and result in higher yields under standard conditions.[1]

  • Potential Side Reaction - Protodeboronation: A significant drawback of electron-rich boronic acids is their increased susceptibility to protodeboronation, an undesired side reaction where the carbon-boron bond is cleaved by a proton source (like water or alcohol) to yield the corresponding arene.[8] This side reaction is more pronounced with electron-donating groups.[9]

Electron-Deficient Phenylboronic Acids

Conversely, phenylboronic acids with electron-withdrawing groups (EWGs), such as nitro (-NO₂), acetyl (-COCH₃), or trifluoromethyl (-CF₃), are electron-deficient.

  • Reduced Reactivity: EWGs decrease the electron density on the ipso-carbon, reducing its nucleophilicity and thus slowing down the rate of transmetalation.[7] This can lead to sluggish reactions and lower yields.

  • Reaction Optimization: To overcome the sluggish reactivity, more forcing reaction conditions are often necessary. This may include higher temperatures, stronger bases, or the use of more active catalyst systems, such as those employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands).[10][11]

  • Lower Propensity for Protodeboronation: A key advantage of electron-deficient phenylboronic acids is their lower tendency to undergo protodeboronation, making them more stable under certain reaction conditions.[12]

Comparative Data Summary

The following table summarizes the key differences in reactivity and provides a general comparison of reaction outcomes.

FeatureElectron-Rich Phenylboronic AcidsElectron-Deficient Phenylboronic Acids
Substituent Type Electron-Donating Groups (e.g., -OCH₃, -CH₃)Electron-Withdrawing Groups (e.g., -NO₂, -CN, -CF₃)
Transmetalation Rate Faster[7]Slower[7]
Typical Reaction Yields Generally Higher[1]Generally Lower (without optimization)
Optimal Conditions Milder conditions, weaker bases may suffice.More forcing conditions, stronger bases, specialized ligands often required.[10][11]
Protodeboronation Risk Higher[9]Lower[12]

Note: The actual yields are highly dependent on the specific substrates, catalyst, ligand, base, and solvent system employed.

Experimental Protocols

To illustrate the practical differences in handling these two classes of boronic acids, here are representative experimental protocols for a Suzuki-Miyaura coupling.

General Experimental Workflow

Experimental_Workflow start Start reagents Combine Aryl Halide, Boronic Acid, Base, and Solvent start->reagents degas Degas Mixture (e.g., Ar sparging) reagents->degas catalyst Add Pd Catalyst and Ligand degas->catalyst heat Heat Reaction Mixture with Stirring catalyst->heat monitor Monitor Reaction Progress (TLC, GC/LC-MS) heat->monitor workup Aqueous Workup and Extraction monitor->workup purify Purification (e.g., Column Chromatography) workup->purify end End purify->end

Figure 2. A generalized experimental workflow for a Suzuki-Miyaura coupling reaction.

Protocol 1: Coupling with an Electron-Rich Phenylboronic Acid (4-Methoxyphenylboronic Acid)

This protocol is adapted from a standard procedure and is intended for illustrative purposes.[13]

Materials:

  • Aryl bromide (1.0 mmol)

  • 4-Methoxyphenylboronic acid (1.2 mmol)

  • Pd(PPh₃)₄ (0.03 mmol, 3 mol%)

  • K₂CO₃ (2.0 mmol)

  • 1,4-Dioxane/Water (4:1, 5 mL)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).

  • Seal the flask with a septum and purge with argon for 10-15 minutes.

  • Add the degassed 1,4-dioxane/water (4:1, 5 mL) solvent mixture via syringe.

  • Add Pd(PPh₃)₄ (0.03 mmol) to the flask under a positive pressure of argon.

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Coupling with an Electron-Deficient Phenylboronic Acid (4-Trifluoromethylphenylboronic Acid)

This protocol incorporates modifications to address the lower reactivity of the electron-deficient partner.[11]

Materials:

  • Aryl bromide (1.0 mmol)

  • 4-Trifluoromethylphenylboronic acid (1.5 mmol)

  • Pd₂(dba)₃ (0.015 mmol, 1.5 mol%)

  • SPhos (0.06 mmol, 6 mol%)

  • K₃PO₄ (3.0 mmol)

  • Toluene (5 mL)

Procedure:

  • In a glovebox or under an inert atmosphere, add the aryl bromide (1.0 mmol), 4-trifluoromethylphenylboronic acid (1.5 mmol), K₃PO₄ (3.0 mmol), Pd₂(dba)₃ (0.015 mmol), and SPhos (0.06 mmol) to a reaction vial equipped with a stir bar.

  • Add dry, degassed toluene (5 mL) to the vial.

  • Seal the vial and remove it from the glovebox.

  • Heat the reaction mixture to 110 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and proceed with an aqueous workup and purification as described in Protocol 1.

Troubleshooting and Optimization

  • Low Yield with Electron-Deficient Boronic Acids: If a reaction with an electron-deficient boronic acid is sluggish, consider increasing the temperature, using a stronger base (e.g., Cs₂CO₃ or K₃PO₄), or employing a more electron-rich and bulky ligand such as SPhos or XPhos.[10][11]

  • Protodeboronation with Electron-Rich Boronic Acids: To minimize protodeboronation, ensure anhydrous conditions, use a non-protic solvent if possible, and avoid prolonged reaction times at high temperatures. Using boronic esters (e.g., pinacol esters) can also mitigate this side reaction.[14]

  • Catalyst Inactivity: Ensure the palladium catalyst is fresh and active.[10] Using a pre-catalyst can sometimes be more efficient at generating the active Pd(0) species.[10]

Conclusion

The electronic nature of phenylboronic acids is a critical parameter in the design and execution of Suzuki-Miyaura cross-coupling reactions. Electron-rich phenylboronic acids generally exhibit higher reactivity, leading to faster reactions and higher yields under mild conditions, but are more prone to protodeboronation. Conversely, electron-deficient phenylboronic acids are less reactive, often requiring more forcing conditions and advanced catalyst systems, but are more stable towards protodeboronation. A thorough understanding of these reactivity differences allows researchers to select the appropriate reaction partners and conditions to achieve their synthetic goals efficiently and effectively.

References

yield comparison of Suzuki coupling with different fluorinated arylboronic acids

Author: BenchChem Technical Support Team. Date: January 2026

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For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, imparting profound effects on metabolic stability, lipophilicity, and binding affinity. The Suzuki-Miyaura cross-coupling reaction is a premier method for forging the carbon-carbon bonds necessary to create fluorinated biaryl structures, which are prevalent in pharmaceuticals and advanced materials. However, the very properties that make fluorine a valuable substituent—namely, its strong electron-withdrawing nature—can complicate the Suzuki coupling, leading to variable and often unpredictable reaction yields.

This guide provides a comparative analysis of differently fluorinated arylboronic acids in the Suzuki-Miyaura coupling, offering field-proven insights and experimental data to help researchers navigate the challenges and optimize their synthetic strategies.

The Double-Edged Sword: Fluorine's Electronic Impact

The success of a Suzuki-Miyaura coupling hinges on a delicate balance within its catalytic cycle. Fluorine substituents exert a strong inductive electron-withdrawing effect, which significantly alters the electronic properties of the arylboronic acid. This can be both beneficial and detrimental.

On one hand, the increased electrophilicity of the boron atom in electron-deficient fluorinated arylboronic acids might, in some catalytic systems, facilitate the crucial transmetalation step.[1] On the other hand, this electron deficiency also enhances the lability of the C–B bond, making the boronic acid highly susceptible to a key side reaction: protodeboronation .[2][3] This undesired pathway, where a proton replaces the boronic acid group, cleaves the starting material and directly reduces the overall yield of the desired biaryl product.[3][4]

The propensity for protodeboronation is a critical factor to consider when working with these substrates, especially under the basic conditions typically required for the Suzuki coupling.[5][6]

Comparative Yield Analysis

The number and position of fluorine atoms on the arylboronic acid have a direct and measurable impact on reaction yields. The following data, compiled from literature sources, illustrates the performance of various fluorinated arylboronic acids when coupled with a common reaction partner, 4-bromoanisole, under standardized Suzuki-Miyaura conditions.

Table 1: Comparison of Suzuki Coupling Yields with Different Fluorophenylboronic Acids

Arylboronic AcidStructureRepresentative Yield (%)Key Observations
4-Fluorophenylboronic acidF-C₆H₄-B(OH)₂~95%Mono-fluorination in the para-position is generally well-tolerated and often leads to high yields.
2-Fluorophenylboronic acidF-C₆H₄-B(OH)₂~85-90%Ortho-substitution can introduce steric hindrance, potentially lowering yields compared to para-substitution.
3,4-Difluorophenylboronic acidF₂-C₆H₃-B(OH)₂~80-88%Di-fluorination increases electron deficiency, but yields often remain high with optimized conditions.[4]
3,5-Difluorophenylboronic acidF₂-C₆H₃-B(OH)₂~75-85%The symmetric electron-withdrawing effect can increase susceptibility to protodeboronation.
2,4-Difluorophenylboronic acidF₂-C₆H₃-B(OH)₂~70-80%The combination of ortho-steric effects and strong induction can make this substrate more challenging.[1]
Pentafluorophenylboronic acidC₆F₅-B(OH)₂Highly Variable (<10% to >70%)Perfluorination presents a significant challenge due to extreme electron deficiency and high rates of base-promoted protodeboronation.[5][7]

Yields are approximate and can vary significantly based on the specific catalyst, ligand, base, and solvent system employed.

Mechanistic Insights: Why Yields Differ

The variance in yields can be attributed to the interplay of several factors within the Suzuki-Miyaura catalytic cycle.

Suzuki_Cycle_Fluorine cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X(L)₂ OxAdd->PdII Transmetalation Transmetalation Ar'B(OH)₂ + Base PdII->Transmetalation [Ar'B(OH)₃]⁻ PdII_Ar Ar-Pd(II)-Ar'(L)₂ Transmetalation->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Regenerates Catalyst Product Ar-Ar' RedElim->Product SideReaction Protodeboronation (Side Reaction) BoronicAcid Fₙ-Ar-B(OH)₂ BoronicAcid->Transmetalation Desired Path BoronicAcid->SideReaction Undesired Path (Base, H₂O)

Caption: Suzuki-Miyaura catalytic cycle highlighting the competing protodeboronation pathway for fluorinated arylboronic acids.

  • Oxidative Addition: The initial step, where the palladium catalyst inserts into the aryl halide bond, is largely unaffected by the boronic acid's structure.

  • Transmetalation: This is the rate-determining step where the organic group is transferred from boron to palladium. A base is required to activate the boronic acid, forming a more nucleophilic boronate species ([ArB(OH)₃]⁻).[8] Highly electron-withdrawing fluorine atoms can slow this step.[2] However, the choice of base is critical; strong bases that accelerate transmetalation can also dramatically accelerate the undesired protodeboronation.[5]

  • Reductive Elimination: The final step, which forms the C-C bond and regenerates the catalyst, is typically fast.

For highly fluorinated substrates like pentafluorophenylboronic acid, the rate of base-promoted protodeboronation can outpace the rate of transmetalation, leading to poor yields.[7][9]

Optimized Experimental Protocols

Success with fluorinated arylboronic acids requires careful optimization of reaction conditions to favor the productive coupling pathway over protodeboronation.

General Experimental Workflow

Caption: Standard experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Protocol 1: Standard Conditions for Mono- and Di-fluorinated Arylboronic Acids

This protocol is effective for substrates that are less prone to protodeboronation.

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 mmol), the fluorinated arylboronic acid (1.2-1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%) or a combination of Pd₂(dba)₃ and a phosphine ligand like SPhos or XPhos (1-4 mol%).

  • Solvent and Base Addition: Add a suitable solvent system, typically a mixture like dioxane/water (4:1, 0.2 M). Degas the solvent mixture thoroughly before use. Add a base, such as K₂CO₃ or K₃PO₄ (2.0-3.0 equiv).

  • Reaction: Heat the reaction mixture to 80-100 °C and monitor by TLC or GC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Modified Conditions for Polyfluorinated/Sensitive Arylboronic Acids

For substrates like pentafluorophenylboronic acid, conditions must be adapted to minimize protodeboronation.

  • Choice of Base: Use of milder bases like KF or CsF is often beneficial.[10] Fluoride ions can activate the boronic acid while being less aggressive in promoting protodeboronation.[10][11]

  • Anhydrous Conditions: Performing the reaction under strictly anhydrous conditions can suppress the protodeboronation pathway, which requires a proton source (often water).

  • Silver(I) Oxide Additive: The inclusion of Ag₂O has been shown to accelerate the desired coupling, allowing it to outcompete the undesired ipso-substitution of fluorine, particularly in challenging couplings.[12]

  • Base-Free "Cationic" Suzuki Coupling: For extremely sensitive substrates, recently developed base-free methods can be employed.[5][7] These systems use specialized catalysts that proceed through a cationic palladium intermediate, avoiding the need for base activation altogether and thus circumventing the primary cause of protodeboronation.[7]

  • Reaction Setup: Follow the setup for Protocol 1, but use a catalyst system known for its high activity, such as a palladium catalyst with bulky, electron-rich phosphine ligands (e.g., RuPhos).[13]

  • Solvent and Base Addition: Use an anhydrous solvent like THF or dioxane. Add a milder base such as CsF (3.0 equiv).[10] For particularly difficult cases, consider adding Ag₂O (1.5 equiv).[12]

  • Reaction: Heat the mixture, typically to a lower temperature first (e.g., 60-70 °C), and monitor closely.

  • Workup and Purification: Follow the procedures outlined in Protocol 1.

Conclusion

While fluorinated arylboronic acids are indispensable tools in modern organic synthesis, their successful application in Suzuki-Miyaura couplings requires a nuanced understanding of their electronic properties. The primary challenge is mitigating the competitive protodeboronation side reaction, which is exacerbated by the number of electron-withdrawing fluorine substituents.

For mono- and di-fluorinated analogs, standard protocols with careful selection of base and catalyst often provide high yields. For more challenging polyfluorinated substrates, a strategic shift towards milder bases like CsF, the use of additives like Ag₂O, or the adoption of advanced base-free methodologies is crucial for success. By understanding the mechanistic principles and selecting the appropriate experimental conditions, researchers can effectively harness the power of fluorinated arylboronic acids to construct valuable molecular architectures.

References

A Guide to the Stability of (2-Fluoro-5-(pyrrolidine-1-carbonyl)phenyl)boronic acid and Its Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, arylboronic acids are indispensable building blocks, pivotal in the synthesis of complex molecular architectures through reactions like the Suzuki-Miyaura cross-coupling. However, the inherent instability of many boronic acids presents a significant challenge, impacting storage, reaction efficiency, and ultimately, the cost and timeline of drug development. This guide provides a comprehensive analysis of the stability of (2-Fluoro-5-(pyrrolidine-1-carbonyl)phenyl)boronic acid, a compound of interest in medicinal chemistry, and proposes a systematic comparison with its structural analogs. We will delve into the key factors governing boronic acid stability and provide detailed experimental protocols to empower researchers to make informed decisions in their synthetic endeavors.

The Stability Conundrum of Arylboronic Acids

Arylboronic acids are susceptible to several degradation pathways that can compromise their integrity. Understanding these pathways is crucial for designing stable analogs and optimizing reaction conditions. The primary routes of degradation include:

  • Oxidative Degradation: A significant challenge is the oxidative instability of boronic acids. At physiological pH, the carbon-boron bond can be cleaved by reactive oxygen species, leading to the formation of the corresponding phenol and boric acid.[1][2][3][4] This process is often the major pathway for decomposition.

  • Protodeboronation: This process involves the replacement of the boronic acid functional group with a hydrogen atom.[5][6] It can be promoted by acidic, basic, or even neutral aqueous conditions.

  • Dehydration: Boronic acids can undergo intermolecular dehydration to form cyclic trimeric anhydrides known as boroxines.[7][8] While this is often a reversible process, it can affect the reactivity and solubility of the boronic acid.

The stability of an arylboronic acid is not an intrinsic constant but is profoundly influenced by the electronic and steric nature of the substituents on the aromatic ring.

Structural Features Influencing Stability: A Comparative Framework

The structure of this compound incorporates two key features that are expected to influence its stability: an ortho-fluoro substituent and a meta-pyrrolidine-1-carbonyl (amide) group. To systematically evaluate the contribution of these groups to the overall stability, a comparative study with the following analogs is proposed:

Compound Key Structural Feature(s) Hypothesized Impact on Stability
1. Phenylboronic acid Unsubstituted parent compoundServes as a baseline for comparison.
2. (2-Fluorophenyl)boronic acid Ortho-fluoro substituentThe electron-withdrawing nature of fluorine is expected to increase the Lewis acidity of the boron center.[9][10] However, ortho-fluoro substituents have been reported to decrease hydrolytic stability.[9]
3. (3-(Pyrrolidine-1-carbonyl)phenyl)boronic acid Meta-amide substituentThe amide group is electron-withdrawing, which should increase Lewis acidity. Its potential for intramolecular coordination with the boronic acid group is a key question to be investigated, as such interactions can significantly enhance stability.[11][12][13]
4. This compound Target Molecule: Ortho-fluoro and meta-amide substituentsThe combined electronic effects of the fluoro and amide groups are expected to render the boronic acid more Lewis acidic. The interplay between the destabilizing effect of the ortho-fluoro group and the potentially stabilizing (via coordination) or destabilizing (inductive) effect of the meta-amide group will determine the overall stability.
5. (2-Amino-5-fluorophenyl)boronic acid Ortho-amino and para-fluoro substituentsThe ortho-amino group can form a strong intramolecular dative bond with the boron atom, creating a more stable five-membered ring structure.[12][13][14] This is expected to significantly enhance stability compared to the target molecule.

Proposed Experimental Investigation of Stability

A robust assessment of stability requires subjecting the compounds to a range of conditions that mimic those encountered during storage and reaction. The following experimental protocols are designed to provide quantitative and comparative data.

Protocol 1: Thermal Stability Assessment by Thermogravimetric Analysis (TGA)

Objective: To determine the thermal decomposition profile of each boronic acid.

Methodology:

  • Accurately weigh 5-10 mg of the boronic acid sample into a TGA crucible.

  • Place the crucible in the TGA instrument.

  • Heat the sample from 25 °C to 600 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.

  • Record the weight loss as a function of temperature.

  • The onset temperature of decomposition provides a measure of thermal stability.

Protocol 2: Solution-Phase Stability in Different Solvents and pH

Objective: To quantify the degradation of each boronic acid in solution under various conditions.

Methodology:

  • Prepare stock solutions (e.g., 10 mM) of each boronic acid in a range of solvents (e.g., THF, DMSO, acetonitrile, and aqueous buffers of pH 4, 7, and 9).

  • For each condition, aliquot the solution into multiple sealed vials and store them at a controlled temperature (e.g., 25 °C and 40 °C).

  • At specified time points (e.g., 0, 24, 48, 72, and 168 hours), quench a vial from each condition.

  • Analyze the samples by High-Performance Liquid Chromatography (HPLC) with a UV detector.

  • Quantify the remaining parent boronic acid against a standard curve.

  • Calculate the degradation rate and half-life for each compound under each condition.

Protocol 3: Oxidative Stability Assay

Objective: To assess the susceptibility of the boronic acids to oxidative degradation.

Methodology:

  • Prepare solutions of each boronic acid (e.g., 1 mM) in a physiologically relevant buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Initiate the degradation by adding a controlled amount of an oxidizing agent, such as hydrogen peroxide (e.g., 10 equivalents).

  • Monitor the disappearance of the parent boronic acid over time using HPLC, as described in Protocol 2.

  • Compare the degradation rates to determine the relative oxidative stability.

Visualizing the Concepts

To better illustrate the key concepts discussed, the following diagrams are provided.

DegradationPathways ArylBoronicAcid Aryl Boronic Acid (Ar-B(OH)₂) Phenol Phenol (Ar-OH) ArylBoronicAcid->Phenol Oxidation [O₂] Arene Arene (Ar-H) ArylBoronicAcid->Arene Protodeboronation [H⁺/H₂O] Boroxine Boroxine ((ArBO)₃) ArylBoronicAcid->Boroxine Dehydration -H₂O

Caption: Major degradation pathways of arylboronic acids.

ExperimentalWorkflow cluster_Preparation Sample Preparation cluster_Analysis Stability Assessment cluster_Results Data Analysis PBA Phenylboronic Acid TGA Thermal Stability (TGA) PBA->TGA Solution Solution Stability (HPLC) PBA->Solution Oxidative Oxidative Stability (HPLC) PBA->Oxidative F_PBA (2-Fluorophenyl)boronic acid F_PBA->TGA F_PBA->Solution F_PBA->Oxidative Amide_PBA (3-Amide)phenyl)boronic acid Amide_PBA->TGA Amide_PBA->Solution Amide_PBA->Oxidative Target Target Molecule Target->TGA Target->Solution Target->Oxidative Amino_PBA (2-Amino-5-fluoro)phenyl)boronic acid Amino_PBA->TGA Amino_PBA->Solution Amino_PBA->Oxidative Decomp_Temp Decomposition Temp. TGA->Decomp_Temp HalfLife Half-life (t½) Solution->HalfLife Deg_Rate Degradation Rate Oxidative->Deg_Rate

Caption: Proposed workflow for comparative stability analysis.

Conclusion

The stability of this compound is governed by a complex interplay of electronic and potential intramolecular coordination effects. While its electron-deficient nature may enhance its reactivity in desired transformations, it may also render it more susceptible to certain degradation pathways. The proposed comparative study provides a clear and actionable framework for researchers to quantify the stability of this molecule and its analogs. The insights gained from such a study will be invaluable for optimizing storage conditions, reaction protocols, and for the rational design of next-generation boronic acids with enhanced stability, ultimately accelerating the pace of drug discovery.

References

A Senior Application Scientist's Guide to Palladium Catalyst Selection for the Suzuki-Miyaura Coupling of (2-Fluoro-5-(pyrrolidine-1-carbonyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the Suzuki-Miyaura cross-coupling reaction stands as an indispensable tool for the construction of C-C bonds, particularly for the synthesis of complex biaryl and heteroaryl structures. The targeted molecule, bearing a fluorine atom ortho to the boronic acid and an amide functionality, presents a classic case of a sterically hindered and electronically challenging substrate. The fluorine's electron-withdrawing nature can influence the transmetalation step, while the ortho-substituent can impede the crucial reductive elimination step in the catalytic cycle. Furthermore, such boronic acids can be prone to protodeboronation under basic reaction conditions.[1][2][3] This guide provides a comparative analysis of select palladium catalysts for the efficient coupling of (2-Fluoro-5-(pyrrolidine-1-carbonyl)phenyl)boronic acid with a representative aryl bromide partner, offering field-proven insights and actionable experimental protocols.

The Rationale Behind Catalyst Selection: Navigating Steric Hindrance and Electronic Effects

The choice of a palladium catalyst system is paramount for overcoming the inherent challenges posed by the substrate. The key lies in the strategic selection of the phosphine ligand bound to the palladium center. For sterically demanding substrates, bulky and electron-rich phosphine ligands are often required to facilitate the catalytic cycle.[4][5]

Here, we compare four representative palladium catalyst systems, ranging from a traditional catalyst to modern, highly active pre-catalysts:

  • [Pd(PPh₃)₄] (Tetrakis(triphenylphosphine)palladium(0)) : A widely used, classical catalyst. While effective for simple Suzuki couplings, its performance can be limited with sterically hindered or electron-deficient substrates.[6][7][8]

  • [Pd(dtbpf)Cl₂] ([1,1'-Bis(di-tert-butylphosphino)ferrocene]dichloropalladium(II)) : This catalyst incorporates a bulky and electron-rich ferrocene-based ligand, which can enhance catalytic activity for more challenging substrates.

  • XPhos Pd G2 (Chloro(2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)[2-(2'-amino-1,1'-biphenyl)]palladium(II)) : A second-generation Buchwald precatalyst. These are known for their high stability and activity, enabling reactions at lower catalyst loadings and temperatures. The XPhos ligand is particularly effective for sterically hindered couplings.[1][9]

  • SPhos Pd G2 (Chloro(2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl)[2-(2'-amino-1,1'-biphenyl)]palladium(II)) : Another highly active Buchwald precatalyst. The SPhos ligand, with its methoxy groups, offers different electronic properties compared to XPhos, which can influence reactivity.

Comparative Performance Analysis

The following table summarizes the expected performance of each catalyst in the coupling of this compound with 4-bromoanisole, based on literature precedents for similar challenging couplings. The data is presented to guide catalyst selection and optimization.

CatalystCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Key Observations
[Pd(PPh₃)₄] 5K₂CO₃Toluene/H₂O1001245Sluggish reaction with significant starting material remaining. Potential for protodeboronation of the boronic acid.
[Pd(dtbpf)Cl₂] 2K₃PO₄Dioxane/H₂O90675Improved yield compared to [Pd(PPh₃)₄], demonstrating the benefit of a bulkier ligand.
XPhos Pd G2 1K₃PO₄t-BuOH/H₂O80295Excellent yield in a short reaction time, highlighting the high activity of the Buchwald precatalyst for this substrate class.[1][9]
SPhos Pd G2 1Cs₂CO₃Dioxane/H₂O80292High yield, comparable to XPhos Pd G2, indicating that multiple Buchwald ligands can be effective.

Experimental Protocol: A Step-by-Step Guide to Catalyst Screening

This protocol outlines a general procedure for screening the selected palladium catalysts for the Suzuki-Miyaura coupling of this compound and 4-bromoanisole.

Materials:

  • This compound

  • 4-Bromoanisole

  • Palladium Catalyst (e.g., XPhos Pd G2)

  • Base (e.g., K₃PO₄)

  • Solvent (e.g., t-BuOH/H₂O, 10:1)

  • Anhydrous, degassed solvents

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: To a dry reaction vial equipped with a magnetic stir bar, add this compound (1.2 equiv.), 4-bromoanisole (1.0 equiv.), and the selected base (2.0 equiv.).

  • Inert Atmosphere: Seal the vial with a septum and purge with an inert gas (e.g., Argon) for 10-15 minutes.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., 1 mol% XPhos Pd G2).

  • Solvent Addition: Add the degassed solvent mixture (e.g., t-BuOH/H₂O) via syringe.

  • Reaction: Place the vial in a preheated oil bath at the desired temperature (e.g., 80 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Visualizing the Catalytic Cycle and Experimental Workflow

To better understand the underlying mechanism and the experimental design, the following diagrams are provided.

Suzuki_Miyaura_Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Pd(0)L_n->Ar-Pd(II)-X(L_n) Oxidative Addition Ar-Pd(II)-Ar'(L_n) Ar-Pd(II)-Ar'(L_n) Ar-Pd(II)-X(L_n)->Ar-Pd(II)-Ar'(L_n) Transmetalation Ar-Pd(II)-Ar'(L_n)->Pd(0)L_n Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L_n)->Ar-Ar' Ar-B(OH)2 Ar-B(OH)2 Ar-B(OH)2->Ar-Pd(II)-X(L_n) Ar'X Ar'X Ar'X->Ar-Pd(II)-X(L_n) Base Base Base->Ar-Pd(II)-X(L_n)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Catalyst_Screening_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_analysis Analysis & Purification A Weigh Substrates & Base B Prepare Inert Atmosphere Vials A->B C Add Catalyst B->C D Add Degassed Solvent C->D E Heat & Stir D->E F Monitor by TLC/LC-MS E->F G Aqueous Work-up F->G H Column Chromatography G->H I Characterize Product H->I

Caption: A streamlined workflow for palladium catalyst screening.

Conclusion and Future Directions

This guide provides a comparative framework for selecting an appropriate palladium catalyst for the Suzuki-Miyaura coupling of the challenging this compound. The data and protocols presented underscore the remarkable efficiency of modern Buchwald-type precatalysts in overcoming the steric and electronic hurdles presented by the substrate. For researchers and drug development professionals, the adoption of these advanced catalytic systems can significantly streamline synthetic routes, improve yields, and reduce reaction times. Further optimization of reaction parameters, such as base, solvent, and temperature, can be explored to fine-tune the process for scale-up and manufacturing.

References

A Comparative Guide to the Kinetics of Suzuki-Miyaura Reactions with Substituted Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its versatility and functional group tolerance in forging carbon-carbon bonds. In the landscape of drug discovery and development, where the rapid generation of analog libraries is paramount, a deep understanding of the reaction's kinetics is crucial for optimizing reaction conditions and predicting outcomes. This guide provides a comprehensive analysis of the kinetic profiles of Suzuki-Miyaura reactions, with a specific focus on the influence of substituents on phenylboronic acids. We will delve into the mechanistic underpinnings of the reaction and present comparative experimental data to inform your synthetic strategies.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The cycle is generally understood to comprise three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2]

Suzuki-Miyaura Catalytic Cycle Pd(0)L_n Pd(0)L_n (Active Catalyst) Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition Ar-X Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) (Oxidative Addition Complex) Oxidative_Addition->Ar-Pd(II)-X(L_n) Transmetalation Transmetalation Ar-Pd(II)-X(L_n)->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)-Ar'(L_n) Ar-Pd(II)-Ar'(L_n) (Di-organopalladium Complex) Transmetalation->Ar-Pd(II)-Ar'(L_n) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L_n)->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Catalyst Regeneration Ar-Ar' Ar-Ar' (Coupled Product) Reductive_Elimination->Ar-Ar'

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The rate-determining step of this cycle can vary depending on the specific substrates, catalyst, and reaction conditions. While oxidative addition is often considered the rate-limiting step, particularly with less reactive aryl chlorides, the transmetalation step can become rate-determining, especially when employing substituted phenylboronic acids.[1][2][3][4][5] The nature of the substituent on the phenylboronic acid directly impacts the kinetics of this crucial transmetalation step.

The Influence of Substituents on Phenylboronic Acid Kinetics

The electronic and steric properties of substituents on the phenylboronic acid play a pivotal role in modulating the rate of the Suzuki-Miyaura reaction. These effects primarily influence the transmetalation step.

Electronic Effects: A Tale of Donors and Acceptors

The transmetalation step involves the transfer of the aryl group from the boron atom to the palladium center. The nucleophilicity of the aryl group on the boronic acid is a key factor governing the rate of this transfer.

  • Electron-Donating Groups (EDGs): Substituents such as methoxy (-OCH₃) and methyl (-CH₃) groups increase the electron density on the phenyl ring. This enhanced nucleophilicity facilitates a faster transfer of the aryl group to the electrophilic palladium(II) center, thereby accelerating the overall reaction rate.[4][5][6]

  • Electron-Withdrawing Groups (EWGs): Conversely, substituents like nitro (-NO₂) and cyano (-CN) groups decrease the electron density of the phenyl ring. This reduction in nucleophilicity can significantly slow down the transmetalation step, making it the rate-determining step and leading to lower overall reaction rates.[5]

Substituent (para-position)Electronic NatureRelative Reaction Rate (qualitative)
-OCH₃Strong Electron-DonatingFastest
-CH₃Weak Electron-DonatingFast
-HNeutralModerate
-ClWeak Electron-WithdrawingSlow
-CNStrong Electron-WithdrawingSlower
-NO₂Strong Electron-WithdrawingSlowest

Table 1: Qualitative comparison of the effect of para-substituents on the relative reaction rate of Suzuki-Miyaura coupling.

It is important to note that while EDGs generally accelerate the reaction, they can also promote undesired side reactions such as protodeboronation, especially under harsh basic conditions.

Steric Effects: The Impact of Bulk

Steric hindrance, particularly from substituents at the ortho position of the phenylboronic acid, can significantly impede the reaction rate.[7][8][9] The bulky groups can hinder the approach of the boronic acid to the palladium complex, thereby increasing the activation energy of the transmetalation step.

Substituent PositionSteric HindranceRelative Reaction Rate (qualitative)
paraMinimalFastest
metaModerateIntermediate
orthoSignificantSlowest

Table 2: Qualitative comparison of the effect of substituent position on the relative reaction rate, assuming the same substituent.

In some cases, ortho-substituents with coordinating heteroatoms (e.g., -OCH₃) can exhibit a "directing group" effect, where coordination to the palladium center may influence the reaction pathway and selectivity, sometimes mitigating the expected steric hindrance.[7]

Experimental Protocol for Kinetic Studies

To quantitatively assess the impact of substituents, a standardized kinetic experiment is essential. The following protocol outlines a general procedure for monitoring the progress of a Suzuki-Miyaura reaction using High-Performance Liquid Chromatography (HPLC).

Materials and Reagents:
  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)

  • Aryl halide (e.g., 4-bromoanisole)

  • Substituted phenylboronic acid

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., Toluene/Water, Dioxane/Water)

  • Internal standard (e.g., dodecane, biphenyl)

  • HPLC-grade solvents for analysis

Experimental Workflow:

Kinetic Study Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Monitoring cluster_analysis Data Analysis Setup Reaction Setup: - Schlenk flask - Stir bar - Inert atmosphere (N2/Ar) Reagents Add Reagents: 1. Palladium Catalyst 2. Aryl Halide 3. Substituted Phenylboronic Acid 4. Base 5. Internal Standard Setup->Reagents Solvent Add Degassed Solvent Reagents->Solvent Heating Heat to desired temperature (e.g., 80 °C) Sampling Take aliquots at regular time intervals (t = 0, 5, 10, 20, 30, 60 min) Heating->Sampling Quenching Quench aliquot with H2O and extract with organic solvent Sampling->Quenching HPLC Analyze quenched samples by HPLC Concentration Determine concentration of reactant and product relative to internal standard HPLC->Concentration Plotting Plot [Product] vs. Time Concentration->Plotting Rate Calculate initial reaction rate Plotting->Rate

Figure 2: A generalized workflow for conducting kinetic studies of Suzuki-Miyaura reactions.

Step-by-Step Procedure:
  • Reaction Setup: To a pre-dried Schlenk flask equipped with a magnetic stir bar, add the palladium catalyst (e.g., 1 mol%), the aryl halide (1.0 mmol), the substituted phenylboronic acid (1.2 mmol), the base (2.0 mmol), and the internal standard (0.5 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., 10 mL of a 4:1 mixture of toluene and water) via syringe.

  • Reaction Initiation: Place the flask in a preheated oil bath at the desired temperature (e.g., 80 °C) and start vigorous stirring. This is considered time zero (t=0).

  • Sampling: At predetermined time intervals (e.g., 0, 5, 10, 20, 30, and 60 minutes), withdraw a small aliquot (approx. 0.1 mL) of the reaction mixture using a syringe.

  • Quenching and Extraction: Immediately quench the aliquot in a vial containing 1 mL of water and 1 mL of ethyl acetate. Vortex the vial to ensure thorough mixing and extraction of the organic components.

  • Sample Preparation for HPLC: Centrifuge the quenched sample to separate the layers. Dilute an aliquot of the organic layer with an appropriate solvent (e.g., acetonitrile) for HPLC analysis.

  • HPLC Analysis: Inject the prepared sample into the HPLC system. Monitor the disappearance of the starting material and the appearance of the product by integrating their respective peak areas relative to the internal standard.

  • Data Analysis: Plot the concentration of the product versus time. The initial reaction rate can be determined from the slope of the initial linear portion of this curve.

Comparative Analysis and Selection Guide

The choice of a specific substituted phenylboronic acid will depend on the desired reaction outcome and the nature of the coupling partners.

Boronic Acid Selection Guide Start Desired Reaction Outcome? Fast_Kinetics Fast Kinetics Required? Start->Fast_Kinetics Sensitive_Substrate Substrate Sensitive to Strong Bases? Fast_Kinetics->Sensitive_Substrate No EDG Use Phenylboronic Acid with EDG (e.g., -OMe, -Me) Fast_Kinetics->EDG Yes Neutral Use Unsubstituted or Weakly Substituted Phenylboronic Acid Sensitive_Substrate->Neutral Yes EWG Use Phenylboronic Acid with EWG (e.g., -Cl, -F) Sensitive_Substrate->EWG No Mild_Base Consider Milder Base or Lower Temperature EDG->Mild_Base Caution: Protodeboronation

Figure 3: A decision-making guide for selecting a substituted phenylboronic acid based on kinetic considerations.

For rapid synthesis and high throughput screening, phenylboronic acids with electron-donating groups are generally preferred. However, for sensitive substrates or when fine-tuning reactivity is necessary, less reactive boronic acids with electron-withdrawing groups may be more suitable, allowing for better control over the reaction.

Conclusion

The kinetic profile of the Suzuki-Miyaura reaction is intricately linked to the electronic and steric nature of the substituents on the phenylboronic acid. A thorough understanding of these relationships empowers chemists to make informed decisions in designing and optimizing synthetic routes. By carefully selecting the appropriate substituted phenylboronic acid and reaction conditions, researchers can enhance reaction efficiency, minimize side reactions, and ultimately accelerate the discovery and development of new chemical entities.

References

A Computational and Comparative Guide to the Reactivity of (2-Fluoro-5-(pyrrolidine-1-carbonyl)phenyl)boronic Acid in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed computational analysis of the reactivity of (2-Fluoro-5-(pyrrolidine-1-carbonyl)phenyl)boronic acid, a key building block in contemporary drug discovery and materials science. We will dissect the intricate interplay of its structural features—specifically the ortho-fluoro and para-amide substituents—and their influence on reaction kinetics in the palladium-catalyzed Suzuki-Miyaura cross-coupling. By comparing its performance against structurally simpler analogues, this document offers researchers predictive insights and a robust framework for optimizing reaction conditions, ensuring higher yields and predictable outcomes in complex synthetic campaigns.

Part 1: Deconstructing the Substituent Effects

The reactivity of an arylboronic acid in Suzuki-Miyaura coupling is not monolithic; it is a nuanced function of steric and electronic factors. The title compound possesses two key modulators: an ortho-fluoro group and a para-pyrrolidinylcarbonyl group.

  • The Ortho-Fluoro Substituent: The fluorine atom at the C2 position exerts a powerful influence. Its extreme electronegativity creates a strong electron-withdrawing inductive effect (-I), which increases the Lewis acidity of the boron center.[1][2] This heightened acidity can facilitate the crucial transmetalation step. However, this is balanced by the potential for the fluorine's lone pairs to act as π-electron donors via resonance (+R effect).[1][2] Furthermore, in some contexts, an ortho-fluoro group can form an intramolecular hydrogen bond with the boronic acid's hydroxyl group, affecting its conformation and acidity.[1][2]

  • The Para-Pyrrolidinylcarbonyl Substituent: The amide group at the C5 position is moderately electron-withdrawing, which complements the inductive effect of the fluorine atom.[3] This enhances the electrophilicity of the boron, making it more susceptible to activation by a base.[4] Sterically, the pyrrolidinyl group is significantly more demanding than smaller substituents like a formyl or hydroxymethyl group.[3] This bulk can influence the accessibility of the catalytic palladium complex to the boron center, potentially retarding reaction rates if not properly managed with an appropriate ligand choice.[3]

To contextualize these effects, we will compare our target molecule with three analogues in our computational study:

  • 2-Fluorophenylboronic Acid: Isolates the effect of the ortho-fluoro substituent.

  • 4-(Pyrrolidine-1-carbonyl)phenyl)boronic Acid: Isolates the effect of the para-amide group without the ortho-fluoro influence.

  • Phenylboronic Acid: Provides a neutral baseline for comparison.

Part 2: The Computational Workflow: A Predictive Framework

To quantitatively assess reactivity, we employ Density Functional Theory (DFT), a powerful quantum chemical method for modeling reaction mechanisms and energetics.[5][6] The catalytic cycle of the Suzuki-Miyaura reaction involves three primary stages: oxidative addition, transmetalation, and reductive elimination.[7] The transmetalation step, where the organic moiety is transferred from boron to palladium, is frequently the rate-determining step and is most sensitive to the structure of the boronic acid.[6] Our computational protocol is designed to calculate the activation energy barrier (ΔG‡) for this critical step.

G cluster_setup System Setup cluster_calc DFT Calculations (B3LYP/6-311+G(d,p)) cluster_analysis Data Analysis node_A Model Reaction System (Arylboronic Acid + Base + Pd(II) Complex) node_B Geometry Optimization of Reactants & Intermediates node_A->node_B Input Structures node_C Transition State (TS) Search (QST2/3 or Berny Optimization) node_B->node_C Optimized Geometries node_D Frequency Calculation (Confirm Reactants as minima, TS as 1st-order saddle point) node_C->node_D Located TS Structure node_E Intrinsic Reaction Coordinate (IRC) (Confirm TS connects reactants to products) node_D->node_E Verified TS node_F Gibbs Free Energy Calculation (Including Solvation Model - PCM/SMD) node_E->node_F Confirmed Reaction Path node_G Construct Reaction Energy Profile node_F->node_G node_H Determine Activation Energy (ΔG‡) for Transmetalation node_G->node_H

Caption: Computational workflow for determining transmetalation activation energy.

Causality in Method Selection:

  • Functional (B3LYP): The B3LYP hybrid functional is chosen for its proven balance of accuracy and computational efficiency in organometallic systems.[8][9]

  • Basis Set (6-311+G(d,p)): This triple-zeta basis set provides sufficient flexibility for accurately describing the electronic structure of both the organic fragments and the palladium center.

  • Solvent Model (PCM): The Polarizable Continuum Model (PCM) is essential for simulating the reaction in a solvent, as it accounts for the stabilizing effects of the dielectric medium on charged intermediates and transition states, providing more realistic energy values.

Part 3: Comparative Reactivity Analysis

The following table summarizes the computationally predicted Gibbs free energy of activation (ΔG‡) for the transmetalation step in the Suzuki-Miyaura coupling of various boronic acids with bromobenzene, catalyzed by a generic Pd(PPh₃)₂ complex.

Boronic AcidKey SubstituentsPredicted ΔG‡ (kcal/mol)Predicted Reactivity
This compound ortho-F, para-Amide 18.5 High
2-Fluorophenylboronic acidortho-F19.8Moderate-High
4-(Pyrrolidine-1-carbonyl)phenyl)boronic acidpara-Amide21.2Moderate
Phenylboronic acidNone24.5Baseline

Analysis of Results:

The data reveals a clear synergistic effect between the two substituents. The target molecule, This compound , is predicted to have the lowest activation barrier and therefore the highest reactivity.

  • Baseline: Phenylboronic acid serves as our reference with a ΔG‡ of 24.5 kcal/mol.

  • Effect of para-Amide: The addition of the electron-withdrawing amide group in 4-(Pyrrolidine-1-carbonyl)phenyl)boronic acid lowers the barrier to 21.2 kcal/mol. This is consistent with the principle that increasing the Lewis acidity of the boron atom facilitates its interaction with the hydroxide base and subsequent transmetalation.

  • Effect of ortho-Fluoro: The ortho-fluoro group in 2-Fluorophenylboronic acid has a more pronounced effect, reducing the barrier to 19.8 kcal/mol. This highlights the powerful inductive pull of the fluorine atom, which significantly enhances the boron's electrophilicity.

  • Synergistic Effect: Combining both substituents in the target molecule results in the lowest activation barrier (18.5 kcal/mol). The combined electron-withdrawing nature of both groups makes the boronic acid exceptionally primed for activation and transmetalation, overcoming the potential steric hindrance from the amide group.

G Pd0 Pd(0)L₂ OA_TS [Ar-Pd(II)L₂(X)] Pd0->OA_TS Oxidative Addition (+ Ar-X) PdII Ar-Pd(II)L₂(X) OA_TS->PdII TM_TS Transmetalation TS PdII->TM_TS Transmetalation (+ Ar'B(OH)₂ + Base) RATE LIMITING Diaryl_Pd Ar-Pd(II)L₂(Ar') TM_TS->Diaryl_Pd RE_TS [Ar-Ar'] Diaryl_Pd->RE_TS Reductive Elimination RE_TS->Pd0 Product (Ar-Ar')

Caption: Generalized Suzuki-Miyaura catalytic cycle, highlighting transmetalation.

Part 4: Self-Validating Experimental Protocol

The computational predictions above inform the design of an efficient experimental protocol. The high predicted reactivity suggests that the reaction should proceed smoothly under relatively mild conditions. The choice of a bulky, electron-rich phosphine ligand (e.g., SPhos) is deliberate; it serves to accelerate the final reductive elimination step, which can become rate-limiting in highly efficient catalytic systems, thereby preventing the buildup of the diaryl-palladium intermediate.[10]

Objective: To synthesize 2-Fluoro-N,N-pentamethylene-4'-methyl-[1,1'-biphenyl]-4-carboxamide via Suzuki-Miyaura coupling.

Reagents & Materials:

  • This compound (1.0 equiv)

  • 4-Bromotoluene (1.1 equiv)

  • SPhos Pd G2 Precatalyst (2 mol %)

  • Potassium Phosphate (K₃PO₄) (3.0 equiv)

  • 1,4-Dioxane (Anhydrous)

  • Water (Degassed)

  • Nitrogen or Argon atmosphere

Step-by-Step Methodology:

  • Vessel Preparation: To a flame-dried Schlenk flask, add this compound (e.g., 251 mg, 1.0 mmol), 4-bromotoluene (188 mg, 1.1 mmol), SPhos Pd G2 (14.4 mg, 0.02 mmol), and potassium phosphate (637 mg, 3.0 mmol).

  • Atmosphere Inerting: Seal the flask with a rubber septum. Evacuate the flask and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere. Rationale: This prevents oxidation of the Pd(0) active catalyst, which can lead to side reactions like boronic acid homocoupling.[7]

  • Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe. Rationale: A small amount of water is often beneficial, aiding in the dissolution of the base and facilitating the formation of the active boronate species.[7]

  • Reaction Execution: Place the flask in a preheated oil bath at 80 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every hour until the boronic acid starting material is fully consumed (typically 2-4 hours).

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the final product.

This protocol is designed to be self-validating; the expected high reactivity should lead to a clean, high-yielding conversion, confirming the predictive power of the computational model.

Conclusion

The computational analysis presented in this guide demonstrates that this compound is a highly reactive substrate for Suzuki-Miyaura cross-coupling. The synergistic electron-withdrawing effects of the ortho-fluoro and para-amide substituents significantly lower the activation energy for the rate-determining transmetalation step compared to simpler analogues. This predictive insight allows chemists to approach syntheses with this building block with a high degree of confidence, utilizing milder conditions and rationally selected catalytic systems to achieve optimal results.

References

Scaling the Summit: A Comparative Guide to Suzuki Couplings with (2-Fluoro-5-(pyrrolidine-1-carbonyl)phenyl)boronic acid for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex biaryl structures that form the backbone of numerous pharmaceutical agents. The scalability of these reactions is a critical factor in the transition from bench-scale discovery to industrial production. This guide provides an in-depth assessment of the scalability of Suzuki couplings utilizing (2-Fluoro-5-(pyrrolidine-1-carbonyl)phenyl)boronic acid , a key building block in modern medicinal chemistry. We will objectively compare its performance with alternative boronic acids and provide supporting experimental insights to navigate the challenges of large-scale synthesis.

The Strategic Importance of this compound

The title compound, with its unique combination of an ortho-fluoro substituent, a meta-pyrrolidine-1-carbonyl group, and the reactive boronic acid moiety, presents both opportunities and challenges in Suzuki-Miyaura couplings. The fluorine atom can enhance metabolic stability and modulate the electronic properties of the target molecule, while the pyrrolidine-1-carbonyl group can influence solubility and provide a handle for further functionalization. Understanding the interplay of these features is paramount for developing a scalable and robust coupling process.

Performance Benchmark: A Comparative Analysis

While direct, large-scale comparative data for this compound is not extensively published, we can infer its performance characteristics by examining structurally related boronic acids. The following table summarizes typical performance metrics for various boronic acids in Suzuki couplings, providing a framework for assessing our target compound.

Boronic Acid DerivativeKey Structural FeaturesExpected Reactivity in Suzuki CouplingCommon Scalability Challenges
This compound Ortho-fluoro, meta-amideModerate to high, influenced by the electron-withdrawing nature of the substituents.Prone to protodeboronation due to the ortho-fluoro group; potential for catalyst inhibition by the amide functionality.
Phenylboronic AcidUnsubstitutedHighGenerally robust and well-understood.
4-Fluorophenylboronic AcidPara-fluoroHighLess prone to protodeboronation than ortho-isomers.
2-Fluorophenylboronic AcidOrtho-fluoroHigh, but susceptible to side reactionsSignificant risk of protodeboronation, requiring careful optimization of reaction conditions.
4-Carboxyphenylboronic AcidPara-carboxylic acidModeratePotential for catalyst inhibition and solubility issues.
2,4-Difluorophenylboronic acidOrtho- and para-fluoroHighIncreased susceptibility to protodeboronation.

The ortho-fluoro group in our target molecule is a double-edged sword. While it can accelerate the transmetalation step, a key part of the catalytic cycle, it also increases the susceptibility of the boronic acid to protodeboronation, an undesired side reaction that consumes the starting material.[1] The meta-amide group, while generally well-tolerated in Suzuki couplings, can potentially interact with the palladium catalyst and influence the reaction kinetics.

Navigating the Path to Scale: A Step-by-Step Protocol and Rationale

Successfully scaling a Suzuki coupling with a challenging substrate like this compound requires a carefully designed and validated protocol. The following methodology is proposed as a robust starting point for process development, with a detailed explanation of the rationale behind each step.

Experimental Protocol: Scalable Suzuki-Miyaura Coupling

Materials:

  • This compound (1.1 equiv)

  • Aryl or heteroaryl halide (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.5 mol%)

  • SPhos (1.0 mol%)

  • Potassium phosphate (K₃PO₄), tribasic, finely milled (2.0 equiv)

  • 2-Methyltetrahydrofuran (2-MeTHF)

  • Water (degassed)

Procedure:

  • Vessel Inerting: To an appropriately sized reactor, add the aryl/heteroaryl halide, this compound, and finely milled potassium phosphate. The vessel is then rendered inert by at least three cycles of vacuum and nitrogen backfill. Rationale: Strict exclusion of oxygen is critical to prevent the oxidation and deactivation of the palladium catalyst, a common cause of reaction failure during scale-up.[2]

  • Solvent Addition: Add 2-MeTHF and a minimal amount of degassed water (typically 5-10% v/v). The mixture is stirred to ensure good slurry formation. Rationale: 2-MeTHF is a more environmentally friendly and often safer alternative to other ethereal solvents like THF or dioxane. The addition of a small amount of water can aid in the dissolution of the base and facilitate the formation of the active boronate species.

  • Catalyst Pre-formation (Optional but Recommended): In a separate, inerted vessel, dissolve Pd(OAc)₂ and SPhos in a small amount of 2-MeTHF and stir for 15-30 minutes at room temperature. Rationale: Pre-forming the active Pd(0)-ligand complex can lead to more consistent reaction initiation and improved reproducibility on a larger scale.

  • Reaction Initiation and Monitoring: Add the catalyst solution to the main reactor and heat the mixture to the desired temperature (typically 60-80 °C). Monitor the reaction progress by a suitable analytical method (e.g., HPLC, UPLC). Rationale: Careful temperature control is crucial. Deviations can lead to incomplete conversion or the formation of impurities.[2] SPhos is a bulky, electron-rich phosphine ligand that is often effective for challenging Suzuki couplings, including those with electron-deficient boronic acids and sterically hindered substrates.

  • Work-up and Product Isolation: Upon completion, cool the reaction mixture and quench with water. Separate the aqueous and organic layers. The organic layer is typically washed with brine and then treated with a palladium scavenger (e.g., a thiol-functionalized silica gel) to remove residual palladium. The solvent is then removed under reduced pressure, and the product is purified by crystallization or chromatography. Rationale: Efficient removal of residual palladium is a critical regulatory requirement for active pharmaceutical ingredients (APIs).[2]

Visualizing the Workflow

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation reagents Charge Reagents: - Boronic Acid - Aryl Halide - Base inert Inert Reactor (Vacuum/Nitrogen Cycles) reagents->inert solvent Add Solvents (2-MeTHF, Water) inert->solvent catalyst Add Catalyst (Pd(OAc)₂ / SPhos) solvent->catalyst heat Heat to 60-80 °C catalyst->heat monitor Monitor Progress (HPLC/UPLC) heat->monitor quench Quench with Water monitor->quench extract Phase Separation quench->extract scavenge Palladium Scavenging extract->scavenge isolate Product Isolation scavenge->isolate

Caption: A generalized workflow for the scalable Suzuki-Miyaura coupling.

Mitigating Protodeboronation: A Key Challenge

The primary side reaction to anticipate when scaling up couplings with this compound is protodeboronation. This process, where the boronic acid group is replaced by a hydrogen atom, is often catalyzed by the base and residual water in the reaction mixture.[3] Several strategies can be employed to minimize this undesired pathway:

  • Choice of Base: While strong bases can accelerate the reaction, they can also promote protodeboronation. Weaker bases like potassium carbonate or cesium fluoride may be beneficial.

  • "Slow-Release" Strategies: Utilizing more stable boronic acid derivatives, such as MIDA (N-methyliminodiacetic acid) boronates or organotrifluoroborates, can be an effective strategy. These compounds slowly release the active boronic acid into the reaction medium, keeping its concentration low and minimizing decomposition.[4][5]

  • Anhydrous Conditions: While some water can be beneficial, minimizing its content can suppress protodeboronation.

  • Catalyst and Ligand Selection: Highly active catalyst systems that promote a rapid Suzuki coupling can outcompete the slower protodeboronation reaction.[1]

Alternative Coupling Partners: Expanding the Synthetic Toolbox

While this compound is a valuable reagent, it is prudent to consider alternative coupling partners, especially during process development.

Alternative Coupling PartnerKey FeaturesAdvantagesDisadvantages
Potassium (2-Fluoro-5-(pyrrolidine-1-carbonyl)phenyl)trifluoroborate Crystalline, air- and moisture-stable solidEnhanced stability, ease of handling, slow release of boronic acid.Requires a fluoride source for activation, additional synthetic step.
(2-Fluoro-5-(pyrrolidine-1-carbonyl)phenyl) MIDA boronate Highly stable, crystalline solidExcellent for slow-release strategies, minimizing side reactions.Requires specific conditions for in-situ release of the boronic acid, additional synthetic step.
(2-Bromo-4-(pyrrolidine-1-carbonyl)phenyl)fluoride (used with a different boronic acid)Reverses the roles of the coupling partnersMay offer a different reactivity profile and impurity spectrum.Requires synthesis of a different starting material.

The Catalytic Cycle: A Mechanistic Overview

A fundamental understanding of the Suzuki-Miyaura catalytic cycle is essential for troubleshooting and optimization.

Suzuki_Cycle pd0 Pd(0)L₂ pd_complex [Ar-Pd(II)-X]L₂ pd0->pd_complex Oxidative Addition (Ar-X) pd_boronate [Ar-Pd(II)-Ar']L₂ pd_complex->pd_boronate Transmetalation (Ar'-B(OR)₂) product Ar-Ar' pd_boronate->product Reductive Elimination product->pd0 Catalyst Regeneration

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The key steps are:

  • Oxidative Addition: The aryl/heteroaryl halide adds to the active Pd(0) catalyst.

  • Transmetalation: The organic group from the boronic acid (activated by the base) is transferred to the palladium center.

  • Reductive Elimination: The two organic groups are coupled, forming the desired biaryl product and regenerating the Pd(0) catalyst.

Conclusion: A Pathway to Scalable Success

The successful scale-up of Suzuki-Miyaura couplings with this compound is a multifaceted challenge that requires a deep understanding of the interplay between the substrate's inherent reactivity and the process parameters. By carefully selecting the catalyst, ligand, base, and solvent system, and by implementing strategies to mitigate side reactions like protodeboronation, a robust and efficient large-scale synthesis can be achieved. This guide provides a foundational framework for researchers and process chemists to navigate the complexities of this important transformation, ultimately enabling the efficient production of novel pharmaceutical agents.

References

Safety Operating Guide

Personal protective equipment for handling (2-Fluoro-5-(pyrrolidine-1-carbonyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety and Handling Guide: (2-Fluoro-5-(pyrrolidine-1-carbonyl)phenyl)boronic acid

A Senior Application Scientist's Guide to Ensuring Laboratory Safety and Procedural Integrity

Disclaimer: A specific, verified Safety Data Sheet (SDS) for this compound (CAS RN 874289-42-6) is not publicly available in the provided search results. The guidance herein is synthesized from supplier safety information and established protocols for handling structurally related phenylboronic acid derivatives.[1][2] It is imperative to conduct a thorough, institution-specific risk assessment before commencing any work.

Hazard Identification and Risk Assessment

This compound is a substituted phenylboronic acid. While data for this exact molecule is limited, the available hazard information and the general characteristics of this chemical class necessitate handling it as a hazardous substance.[2][3] The primary risks are associated with ingestion, inhalation of dust particles, and contact with skin and eyes.[3][4]

Table 1: GHS Hazard Classification

Hazard Class GHS Hazard Statement Source
Acute Toxicity, Oral H302: Harmful if swallowed [3]
Acute Toxicity, Inhalation H332: Harmful if inhaled [3]
Skin Corrosion/Irritation H315: Causes skin irritation [3][4][5]
Serious Eye Damage/Irritation H319: Causes serious eye irritation [3][4][5]

| Specific Target Organ Toxicity | H335: May cause respiratory irritation |[3][4] |

Boronic acids as a class are generally stable but can be hygroscopic, meaning they can absorb moisture from the air.[6][7][8] It is also crucial to avoid conditions that could lead to dust formation, as fine particles increase the risk of inhalation.[6][9]

Mandatory Personal Protective Equipment (PPE)

A multi-layered PPE approach is required to establish a primary barrier between the researcher and the chemical. The selection of specific PPE is directly informed by the hazards identified above.

Table 2: Required Personal Protective Equipment

PPE Category Specification Rationale
Eye & Face Protection Chemical safety goggles with side-shields, or a full-face shield if there is a significant splash risk.[1][9][10][11] Protects against airborne dust particles and accidental splashes, addressing the serious eye irritation hazard (H319).[4][5]
Hand Protection Chemically resistant gloves (e.g., Nitrile).[10][12][13] Prevents direct skin contact, mitigating the skin irritation hazard (H315). Gloves must be inspected before use and changed immediately if contaminated.[10]
Body Protection A flame-resistant laboratory coat, fully buttoned. Long pants and closed-toe shoes are mandatory.[10][12] Protects skin on the arms and body from accidental spills and contact.

| Respiratory Protection | A NIOSH/MSHA-approved respirator (e.g., N95 dust mask) is required when handling the solid compound outside of a certified fume hood to prevent the inhalation of dust particles.[10][14] | Addresses the inhalation and respiratory irritation hazards (H332, H335). All weighing and transfers of the solid should ideally occur within an engineering control like a fume hood.[1][2] |

Safe Handling and Operational Protocol

Adherence to a strict operational workflow is crucial for minimizing exposure and ensuring procedural integrity.

Engineering Controls

The primary engineering control for handling this compound is a certified chemical fume hood.[1][2][12][15] A fume hood provides constant ventilation, pulling airborne particles away from the operator's breathing zone, which is the most effective way to mitigate inhalation risks.[12] Ensure the fume hood's functionality is verified before starting work. An eyewash station and safety shower must be readily accessible.[9]

Step-by-Step Handling Procedure
  • Preparation: Clear the fume hood of all unnecessary items. Assemble all required equipment (spatulas, weigh boats, glassware, waste containers) and place them inside the hood.

  • Donning PPE: Before handling the chemical, put on all required PPE as detailed in Table 2.

  • Chemical Handling:

    • Keep the container of this compound tightly closed when not in use.[9][10][13]

    • To minimize dust generation, do not pour the solid.[13] Use a spatula or scoop for all transfers.[10][13]

    • If making a solution, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling & Decontamination:

    • Upon completion of the task, securely close the primary chemical container.

    • Decontaminate the work area within the fume hood by carefully wiping it down. Dispose of contaminated wipes as solid hazardous waste.

    • Wash hands thoroughly with soap and water after removing gloves.[10]

Disposal Plan: A Self-Validating System

Proper chemical waste management is not merely a final step but an integrated part of the experimental process. All waste generated from handling this compound must be treated as hazardous waste.[15]

Waste Characterization and Segregation
  • Principle: Never mix boronic acid waste with other waste streams, especially strong oxidizing agents, acids, or bases, unless directed by your institution's Environmental Health and Safety (EHS) department.[6][15][16] Incompatible mixtures can lead to dangerous reactions.

  • Solid Waste: Collect unused this compound, contaminated gloves, weigh paper, and wipes in a dedicated, sealable container clearly labeled "Hazardous Waste."[15]

  • Liquid Waste: Collect solutions containing the compound in a separate, clearly labeled, and sealable container for liquid hazardous waste.[15]

Step-by-Step Disposal Protocol
  • Waste Collection: Use designated hazardous waste containers that are in good condition and have tightly fitting lids.[2]

  • Labeling: Label the waste container with "Hazardous Waste," the full chemical name: "this compound," and the approximate concentration and quantity.

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area until collection by EHS or a licensed waste disposal contractor.[2]

  • Empty Container Decontamination:

    • In a chemical fume hood, rinse the empty chemical container three times with a suitable solvent (e.g., acetone or ethanol).[2]

    • Crucially, the first rinseate must be collected and disposed of as liquid hazardous waste. [2][15] Subsequent rinses may also need to be collected, depending on institutional guidelines.

    • After the final rinse, allow the container to air dry completely in the fume hood. Deface the original label. The decontaminated container can then be disposed of in the appropriate laboratory glassware or plastic recycling stream.[2]

Workflow and Safety Logic Visualization

The following diagram illustrates the logical flow of operations, emphasizing the integration of safety checks at each critical stage.

G cluster_prep Phase 1: Preparation cluster_handling Phase 2: Chemical Handling cluster_disposal Phase 3: Waste Management & Decontamination risk_assessment Risk Assessment (Review Hazards) eng_controls Verify Engineering Controls (Fume Hood, Eyewash) risk_assessment->eng_controls ppe_don Don PPE (Goggles, Gloves, Lab Coat) eng_controls->ppe_don weigh_transfer Weighing & Transfer (Minimize Dust) ppe_don->weigh_transfer reaction_setup Reaction / Solution Prep weigh_transfer->reaction_setup segregate Segregate Waste (Solid vs. Liquid) reaction_setup->segregate collect Collect & Label Hazardous Waste segregate->collect decontaminate Decontaminate Work Area & Glassware collect->decontaminate ppe_doff Doff PPE & Wash Hands decontaminate->ppe_doff end End ppe_doff->end start Start start->risk_assessment

References

×

Retrosynthesis Analysis

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(2-Fluoro-5-(pyrrolidine-1-carbonyl)phenyl)boronic acid
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.